molecular formula C10H18N3O14P3 B12393967 5-Methylcytidine-5'-triphosphate

5-Methylcytidine-5'-triphosphate

Numéro de catalogue: B12393967
Poids moléculaire: 497.18 g/mol
Clé InChI: YIJVOACVHQZMKI-JXOAFFINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Methylcytidine-5'-triphosphate is a useful research compound. Its molecular formula is C10H18N3O14P3 and its molecular weight is 497.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C10H18N3O14P3

Poids moléculaire

497.18 g/mol

Nom IUPAC

[[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H18N3O14P3/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1

Clé InChI

YIJVOACVHQZMKI-JXOAFFINSA-N

SMILES isomérique

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

SMILES canonique

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origine du produit

United States

Foundational & Exploratory

5-Methylcytidine-5'-triphosphate: A Technical Guide to its Discovery, Function, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylcytidine-5'-triphosphate (m5CTP) is a modified nucleoside triphosphate that plays a pivotal role in the epitranscriptomic landscape, influencing a myriad of cellular processes. Its incorporation into RNA molecules, particularly messenger RNA (mRNA), has emerged as a critical strategy in the development of RNA-based therapeutics and vaccines. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological function of m5CTP. It details the molecular mechanisms by which 5-methylcytidine (B43896) (m5C) modification enhances mRNA stability, augments translation efficiency, and mitigates the innate immune response. Furthermore, this document outlines key experimental protocols for the analysis of m5C-modified RNA and presents quantitative data to support the functional advantages of this modification. Finally, signaling pathways modulated by m5C-modified RNA are illustrated, offering insights into its regulatory roles in cellular physiology and disease.

Introduction

The landscape of RNA biology has been revolutionized by the discovery of a diverse array of chemical modifications that adorn RNA molecules, collectively termed the "epitranscriptome." Among these, 5-methylcytidine (m5C) is a conserved post-transcriptional modification found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2] The precursor for the enzymatic incorporation of m5C into RNA is this compound (m5CTP).

The strategic incorporation of m5CTP during in vitro transcription of mRNA has profound implications for its therapeutic potential. By mimicking a natural modification, m5C-containing mRNA exhibits enhanced stability, increased protein translation, and a dampened innate immune response, thereby addressing key challenges in the development of RNA-based drugs and vaccines.[3][4][5][6] This guide serves as a technical resource for researchers and professionals in the field, offering in-depth information on the core aspects of m5CTP and its application.

Discovery and Synthesis

The presence of 5-methylcytidine in RNA has been known for decades, primarily identified in abundant non-coding RNAs like tRNA and rRNA. Its discovery in mRNA is more recent, propelled by advancements in high-throughput sequencing and mass spectrometry techniques.[7]

The synthesis of m5CTP can be achieved through both chemical and enzymatic routes.

Chemical Synthesis: The chemical synthesis of 5-methylcytidine often involves multiple steps, starting from a precursor like 5-iodo-2'-deoxyuridine. The process typically includes protection of hydroxyl groups, introduction of the methyl group at the C5 position of the cytosine base, and subsequent phosphorylation to yield the triphosphate form.[1][8]

Enzymatic Synthesis: Enzymatic synthesis offers a "greener" alternative, often employing a cascade of kinase enzymes. This process can start from 5-methylcytidine and sequentially add phosphate (B84403) groups to generate 5-methylcytidine-5'-monophosphate (m5CMP), -diphosphate (m5CDP), and finally m5CTP. Nucleoside kinases and NDP kinases are key enzymes in this cascade.[4][9]

Biological Function of 5-Methylcytidine Modification

The incorporation of m5C into mRNA confers several advantageous properties:

  • Enhanced mRNA Stability: The methyl group at the C5 position of cytosine contributes to the structural integrity of the mRNA molecule. This modification can hinder the access of ribonucleases, the enzymes responsible for RNA degradation, thereby increasing the half-life of the mRNA transcript within the cell.[10][11]

  • Increased Translational Efficiency: m5C modification has been shown to promote the translation of mRNA into protein. This is thought to occur through several mechanisms, including more efficient recruitment of the ribosomal machinery and by influencing mRNA secondary structure.[5][11] The location of the m5C modification within the mRNA transcript (e.g., 5' UTR, coding sequence, or 3' UTR) can differentially impact translational efficiency.[3]

  • Reduced Immunogenicity: The innate immune system has evolved to recognize and respond to foreign RNA, a critical defense mechanism against viral infections. Unmodified in vitro transcribed mRNA can trigger these immune sensors, such as Toll-like receptors (TLRs) and RIG-I, leading to an inflammatory response that can be detrimental to therapeutic applications. The presence of m5C in synthetic mRNA mimics endogenous RNA, helping it to evade recognition by these innate immune sensors and thereby reducing the inflammatory response.[12]

Quantitative Data

The functional benefits of m5C modification have been substantiated by quantitative experimental data.

Table 1: Impact of 5-Methylcytidine (m5C) Modification on Protein Expression

ComparisonFold Increase in Protein ExpressionModel SystemReference(s)
m1Ψ/m5C vs. Ψ/m5C~44-foldCell Lines[13]
m1Ψ/m5C vs. Unmodified>10-foldCell Culture[13]
Sequence-engineered unmodified mRNA vs. pseudouridine-modifiedHigher with unmodifiedIn vitro and in vivo (mice)[6]

Note: The impact of modifications can be context-dependent, with sequence optimization also playing a crucial role in expression levels.

Table 2: Immunogenicity of 5-Methylcytidine (m5C) Modified Self-Amplifying RNA (saRNA)

Vaccine FormulationAntigen-Specific IgG Titer (Day 28)IFN-γ Spot Forming Cells / 10^6 Splenocytes (Day 28)
1 µg dose
Canonical saRNA~10^4~200
m5C saRNA~10^4~250
m5U saRNA~10^3~100
5 µg dose
Canonical saRNA~10^5~400
m5C saRNA~10^5~500
m5U saRNA~10^4~200

Data adapted from a study on OVA-encoding saRNA vaccines in C57BL/6 mice.[14]

Experimental Protocols

In Vitro Transcription of m5C-Modified mRNA

This protocol provides a general framework for the synthesis of m5C-modified mRNA using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Reaction Buffer (10x)

  • ATP, GTP, UTP solutions (100 mM)

  • This compound (m5CTP) solution (100 mM)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x Reaction Buffer

    • 2 µL of ATP solution (10 mM final concentration)

    • 2 µL of GTP solution (10 mM final concentration)

    • 2 µL of UTP solution (10 mM final concentration)

    • 2 µL of m5CTP solution (for complete substitution of CTP, 10 mM final concentration)

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

  • Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

  • Quantify the mRNA concentration and assess its integrity using gel electrophoresis.[14][15][16][17]

RNA Bisulfite Sequencing (RNA-BisSeq) for m5C Detection

RNA-BisSeq is the gold standard for identifying m5C sites at single-nucleotide resolution. The principle relies on the chemical conversion of unmethylated cytosine to uracil (B121893) by sodium bisulfite, while 5-methylcytosine (B146107) remains unchanged.

Workflow:

  • RNA Isolation and Purification: Isolate high-quality total RNA from the sample of interest.

  • mRNA Enrichment (Optional): If focusing on mRNA, enrich for polyadenylated transcripts using oligo(dT) beads.

  • Bisulfite Conversion: Treat the RNA with sodium bisulfite. This is a critical step where unmethylated cytosines are deaminated to uracils.

  • RNA Cleanup: Purify the bisulfite-converted RNA to remove chemical reagents.

  • Reverse Transcription: Synthesize cDNA from the treated RNA.

  • PCR Amplification: Amplify the cDNA.

  • Library Preparation and High-Throughput Sequencing: Prepare a sequencing library and sequence using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference transcriptome and analyze the C-to-T conversion rates to identify methylated cytosines.[7][11][18]

LC-MS/MS for Global m5C Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying the overall abundance of m5C in an RNA sample.

Workflow:

  • RNA Digestion: Digest the RNA sample into single nucleosides using a cocktail of nucleases.

  • Chromatographic Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC).

  • Mass Spectrometric Detection: Ionize the separated nucleosides and detect them using a tandem mass spectrometer. The mass-to-charge ratio allows for the specific identification and quantification of 5-methylcytidine.

  • Quantification: The global m5C level is typically expressed as a percentage of total cytidine.[7]

Signaling Pathways and Molecular Interactions

The presence of m5C in RNA can influence cellular signaling pathways and molecular interactions.

Modulation of the Innate Immune Response

Unmodified single-stranded RNA can be recognized by the cytosolic sensor RIG-I, leading to a signaling cascade that culminates in the production of type I interferons and an antiviral response. The m5C methyltransferase NSUN2 has been shown to methylate certain non-coding RNAs, such as RPPH1 and 7SL RNA. Depletion of NSUN2 leads to an accumulation of these unmodified ncRNAs, which can then be sensed by RIG-I, triggering an enhanced type I interferon response. This highlights a role for m5C in maintaining immune homeostasis by preventing the aberrant activation of innate immune pathways by self-RNA.[19]

RIG_I_Signaling Modulation of RIG-I Signaling by m5C Modification cluster_NSUN2 NSUN2-mediated Methylation cluster_RIGI RIG-I Signaling Pathway ncRNA Non-coding RNA (e.g., RPPH1, 7SL RNA) NSUN2 NSUN2 (m5C Methyltransferase) ncRNA->NSUN2 m5C_ncRNA m5C-modified ncRNA RIGI RIG-I m5C_ncRNA->RIGI No Activation NSUN2->m5C_ncRNA MAVS MAVS RIGI->MAVS TBK1_IKKe TBK1/IKKε MAVS->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 IFN Type I Interferons (IFN-α/β) IRF3->IFN Antiviral_Response Antiviral Response IFN->Antiviral_Response ncRNA_unmodified Unmodified ncRNA (NSUN2 depletion) ncRNA_unmodified->RIGI Activates

Modulation of RIG-I Signaling by m5C
Role of m5C Reader Proteins

The functional consequences of m5C modification are often mediated by "reader" proteins that specifically recognize and bind to m5C-containing RNA. Two key m5C readers are Y-box binding protein 1 (YBX1) and Aly/REF export factor (ALYREF).

  • YBX1: Binds to m5C-modified mRNA and can enhance its stability and translation.[20][21]

  • ALYREF: Recognizes m5C in mRNA and facilitates its export from the nucleus to the cytoplasm.[22][23]

m5C_Readers Role of m5C Reader Proteins cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA m5C_mRNA_nuc m5C-modified mRNA pre_mRNA->m5C_mRNA_nuc Methylation (NSUN2) ALYREF ALYREF m5C_mRNA_nuc->ALYREF Binds m5C_mRNA_cyto m5C-modified mRNA ALYREF->m5C_mRNA_cyto Nuclear Export YBX1 YBX1 m5C_mRNA_cyto->YBX1 Binds Stability Increased Stability YBX1->Stability Translation Enhanced Translation YBX1->Translation

Function of m5C Reader Proteins
Experimental Workflow for m5C Analysis

The following diagram illustrates a typical workflow for the identification and validation of m5C sites in mRNA.

m5C_Workflow Experimental Workflow for m5C Analysis RNA_Isolation RNA Isolation and QC Bisulfite_Conversion RNA Bisulfite Conversion RNA_Isolation->Bisulfite_Conversion Library_Prep Library Preparation & Sequencing Bisulfite_Conversion->Library_Prep Data_Analysis Bioinformatic Analysis (m5C site calling) Library_Prep->Data_Analysis Candidate_Sites Candidate m5C Sites Data_Analysis->Candidate_Sites Validation Validation Candidate_Sites->Validation LC_MS LC-MS/MS (Global m5C) Validation->LC_MS Functional_Assays Functional Assays (Stability, Translation) Validation->Functional_Assays

References

The Pivotal Role of 5-Methylcytidine in RNA Epitranscriptomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of epitranscriptomics, which explores the post-transcriptional modification of RNA, has identified over 170 distinct chemical modifications that influence RNA function. Among these, 5-methylcytidine (B43896) (m5C), the addition of a methyl group to the 5th carbon of the cytosine ring, has emerged as a critical regulator of RNA metabolism.[1][2] This dynamic and reversible modification is widespread across various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), where it plays a crucial role in processes such as RNA stability, nuclear export, and translation.[1][3][4] The deposition and removal of m5C are tightly controlled by a dedicated set of proteins—"writers" (methyltransferases), "erasers" (demethylases), and "readers" (binding proteins)—that collectively orchestrate its biological impact.[2][5] Dysregulation of m5C modification has been increasingly implicated in the pathogenesis of numerous human diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making its regulatory machinery a promising area for therapeutic intervention.[1][2][6] This technical guide provides an in-depth overview of the core components of the m5C epitranscriptomic machinery, summarizes key quantitative data, details experimental protocols for m5C detection, and visualizes the intricate molecular pathways involved.

The m5C Regulatory Machinery: Writers, Erasers, and Readers

The functional consequences of m5C are mediated by a coordinated interplay of proteins that install, remove, and recognize this modification.

Writers (Methyltransferases): The primary enzymes responsible for depositing m5C on RNA are members of the NOP2/Sun domain (NSUN) family and the DNA methyltransferase homolog DNMT2.[7]

  • NSUN Family: This family consists of seven members (NSUN1-7) in mammals. NSUN2 is the most prominent and well-studied m5C methyltransferase for both tRNA and mRNA.[4][8][9] NSUN6 has also been identified as a major mRNA m5C writer.[10] NSUN1 and NSUN5 are primarily involved in rRNA methylation, while NSUN3 and NSUN4 are located in the mitochondria and target mitochondrial tRNA and rRNA.[9]

  • DNMT2: While structurally similar to DNA methyltransferases, DNMT2 predominantly methylates tRNA, contributing to its stability and integrity.[2][11]

Erasers (Demethylases): The reversibility of m5C modification is a key feature of its regulatory role. The ten-eleven translocation (TET) family of dioxygenases and ALKBH1 have been identified as potential erasers.

  • TET Family (TET1, TET2, TET3): Known for their role in DNA demethylation, TET enzymes can oxidize 5-methylcytosine (B146107) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[12][13][14] This oxidative process can also occur on RNA, initiating a pathway for the removal of the methyl group and suggesting a role for TET proteins in RNA demethylation.[4][15][16]

  • ALKBH1: This protein, a member of the AlkB family of dioxygenases, has also been implicated in the demethylation of tRNA.[3]

Readers (Binding Proteins): Reader proteins specifically recognize m5C-modified RNA and translate the modification into a functional outcome.

  • Y-box binding protein 1 (YBX1): YBX1 is a well-established m5C reader that recognizes and binds to m5C-modified mRNAs.[8][17] This interaction often enhances the stability and translation of the target mRNA.[18][19][20] For instance, in bladder cancer, YBX1 binds to m5C-modified HDGF mRNA, recruits the stabilizing protein ELAVL1, and thereby promotes tumor progression.[8][20]

  • Aly/REF export factor (ALYREF): ALYREF functions as an mRNA export adaptor that specifically recognizes m5C-modified mRNAs and facilitates their transport from the nucleus to the cytoplasm.[8][21][22] This process is dependent on m5C deposition by NSUN2.[21][22]

Quantitative Data on m5C Modification

The prevalence and distribution of m5C vary across different RNA species and cellular contexts. While global quantification can be challenging, several studies have provided estimates.

Parameter RNA Type Quantitative Finding Organism/Cell Line Reference
Prevalence mRNA0.02% - 0.09% of total cytosinesMammalian cells[17]
Prevalence mRNA3-10 fold rarer than m6AGeneral[23]
Distribution mRNAEnriched in CG-rich regionsMammalian[21][22]
Distribution mRNAEnriched downstream of translation initiation sitesHeLa cells[8][21]
Number of Sites Transcriptome-wideOver 10,000 potential m5C sitesHuman[8]
Conservation tRNA & rRNASites and percentage of methylation are broadly conservedPlants[24]

Biological Functions of m5C in RNA

The functional consequences of m5C modification are diverse and depend on the type of RNA modified and the cellular context.

Messenger RNA (mRNA)

In mRNA, m5C modification impacts multiple stages of post-transcriptional regulation:

  • mRNA Stability: The binding of the reader protein YBX1 to m5C-modified mRNA can significantly enhance its stability, protecting it from degradation.[2][11] This mechanism is crucial in both normal development and disease states like cancer.[17][18]

  • mRNA Export: The m5C reader ALYREF recognizes m5C marks and facilitates the nuclear export of target mRNAs, a critical step for their translation in the cytoplasm.[8][21] This process is often mediated by the writer enzyme NSUN2.[22]

  • Translation: The effect of m5C on mRNA translation is complex and position-dependent. Modifications in the 3'-untranslated region (UTR) can enhance translation efficiency, while those within the coding sequence may have an inhibitory effect.[11] For example, NSUN2-mediated methylation of the 3' UTR of CDK1 mRNA enhances its translation.[20]

Transfer RNA (tRNA)

tRNA is one of the most heavily m5C-modified RNA species.

  • tRNA Stability and Integrity: m5C modifications, particularly those installed by NSUN2 and DNMT2, are crucial for maintaining the structural integrity and stability of tRNAs, protecting them from cleavage and degradation, especially under stress conditions.[1][2][11]

  • Translational Fidelity: Proper tRNA modification is essential for accurate and efficient protein synthesis.

Ribosomal RNA (rRNA)

m5C modifications in rRNA are important for ribosome biogenesis and function.

  • Ribosome Assembly: Methylation of rRNA by enzymes like NSUN1 and NSUN5 is critical for the correct processing and assembly of ribosomal subunits.[7][8]

  • Translation Regulation: m5C in rRNA can influence the overall translational capacity of the cell.[20]

Methodologies for m5C Detection

Several experimental techniques have been developed to detect and map m5C modifications in RNA.

Bisulfite Sequencing (BS-Seq)

This is considered the gold standard for single-base resolution mapping of m5C.

  • Principle: Treatment of RNA with sodium bisulfite deaminates unmethylated cytosine to uracil, while 5-methylcytosine remains unchanged. Subsequent reverse transcription and sequencing allow for the identification of m5C sites as cytosines that were not converted to thymine (B56734) (in the cDNA).[1][2][5]

  • Advantages: Provides single-nucleotide resolution.[8]

  • Limitations: Can be prone to false positives due to incomplete conversion and cannot distinguish m5C from other modified cytosines like 5-hydroxymethylcytosine (hm5C).[8]

m5C-RNA Immunoprecipitation Sequencing (m5C-RIP-Seq)

This antibody-based method is used for transcriptome-wide profiling of m5C.

  • Principle: An antibody specific to m5C is used to enrich for RNA fragments containing the modification. These enriched fragments are then sequenced to identify the m5C-containing transcripts.[25]

  • Advantages: Useful for identifying m5C-containing transcripts across the transcriptome.

  • Limitations: Resolution is typically limited to 100-200 nucleotides and is dependent on antibody specificity.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and quantitative method for detecting m5C.

  • Principle: RNA is digested into individual nucleosides, which are then separated by liquid chromatography and identified by their unique mass-to-charge ratio in a mass spectrometer.[5][8]

  • Advantages: Highly accurate and quantitative for determining the global abundance of m5C.[8]

  • Limitations: Does not provide sequence context; it quantifies the overall level of modification but does not identify its specific location within the RNA.[8]

Visualizing m5C Pathways and Workflows

The Core m5C Regulatory Pathway

m5C_Pathway cluster_writers Writers (Methyltransferases) cluster_erasers Erasers (Demethylases) cluster_readers Readers (Binding Proteins) cluster_rna RNA Substrates cluster_function Biological Functions NSUN2 NSUN2 Cytosine C NSUN2->Cytosine +CH3 DNMT2 DNMT2 DNMT2->Cytosine +CH3 TET TET family m5C m5C TET->m5C -CH3 ALKBH1 ALKBH1 ALKBH1->m5C -CH3 YBX1 YBX1 Stability RNA Stability YBX1->Stability Translation Translation YBX1->Translation ALYREF ALYREF Export Nuclear Export ALYREF->Export ALYREF->Translation mRNA mRNA mRNA->YBX1 Recognition mRNA->ALYREF Recognition tRNA tRNA tRNA->YBX1 Recognition tRNA->ALYREF Recognition rRNA rRNA rRNA->YBX1 Recognition rRNA->ALYREF Recognition Cytosine->m5C Methylation m5C->Cytosine Demethylation Bisulfite_Workflow cluster_sample_prep Sample Preparation cluster_bisulfite_conversion Bisulfite Conversion cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis RNA_Extraction Total RNA Extraction RNA_Fragmentation RNA Fragmentation RNA_Extraction->RNA_Fragmentation Bisulfite_Treatment Sodium Bisulfite Treatment RNA_Fragmentation->Bisulfite_Treatment Purification1 RNA Purification Bisulfite_Treatment->Purification1 RT Reverse Transcription (cDNA Synthesis) Purification1->RT Library_Construction Sequencing Library Construction RT->Library_Construction Sequencing High-Throughput Sequencing Library_Construction->Sequencing Alignment Sequence Alignment Sequencing->Alignment m5C_Calling m5C Site Identification Alignment->m5C_Calling

References

An In-depth Technical Guide to the Biochemical Properties of 5-Methylcytidine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcytidine-5'-triphosphate (m5CTP) is a modified nucleoside triphosphate that plays a critical role in the development of RNA-based therapeutics and vaccines. As an analogue of cytidine-5'-triphosphate (B129977) (CTP), its incorporation into messenger RNA (mRNA) transcripts confers significant advantages, including enhanced stability, increased translational efficiency, and a reduction in the innate immune response. This technical guide provides a comprehensive overview of the biochemical properties of m5CTP, its synthesis, and its applications in molecular biology and drug development.

Core Biochemical and Physical Properties

This compound is characterized by the addition of a methyl group at the 5th position of the cytosine ring. This seemingly minor modification has profound effects on the molecule's function and the properties of the RNA into which it is incorporated.

PropertyValueReference
Molecular Formula C10H18N3O14P3[1]
Molecular Weight 497.18 g/mol [1]
Salt Forms Trisodium (B8492382) (C10H15N3Na3O14P3), Lithium[1]
Stability The salt forms, particularly the trisodium salt, exhibit enhanced water solubility and stability compared to the free acid form.[1]

Biological Significance and Applications

The primary application of m5CTP lies in the in vitro synthesis of modified mRNA. The incorporation of 5-methylcytidine (B43896) into an mRNA transcript has several key benefits:

  • Increased Stability: The presence of 5-methylcytidine can protect the mRNA from degradation by cellular nucleases, thereby increasing its half-life and the duration of protein expression.

  • Enhanced Translational Efficiency: Modified mRNA containing 5-methylcytidine has been shown to be translated more efficiently by the ribosomal machinery, leading to higher protein yields.

  • Reduced Immunogenicity: Perhaps the most critical advantage of using m5CTP is the ability of the resulting modified mRNA to evade the host's innate immune system.

Mechanism of Innate Immune Evasion

The innate immune system has evolved to recognize and respond to foreign RNA, a hallmark of viral infection. This recognition is primarily mediated by pattern recognition receptors (PRRs) such as the RIG-I-like receptors (RLRs). Unmodified single-stranded RNA can trigger these sensors, leading to the production of type I interferons and a pro-inflammatory cascade that can be detrimental when the goal is to express a therapeutic protein.

The incorporation of 5-methylcytidine into the mRNA transcript masks it from recognition by RIG-I. This modification mimics the natural modifications found in eukaryotic mRNA, effectively "cloaking" the synthetic mRNA from the immune system. This circumvention of the innate immune response is crucial for the safety and efficacy of mRNA-based therapeutics.

Innate_Immune_Evasion cluster_0 Cellular Environment cluster_1 Therapeutic Approach unmodified_mrna Unmodified synthetic mRNA rigi RIG-I Sensor unmodified_mrna->rigi binds & activates mavs MAVS rigi->mavs activates irf3 IRF3 mavs->irf3 phosphorylates ifn Type I Interferon Production irf3->ifn induces inflammation Inflammation ifn->inflammation m5ctp_mrna m5CTP-modified mRNA rigi_inactive RIG-I Sensor (inactive) m5ctp_mrna->rigi_inactive evades binding translation Translation m5ctp_mrna->translation therapeutic_protein Therapeutic Protein translation->therapeutic_protein

Caption: Evasion of the RIG-I mediated innate immune response by m5CTP-modified mRNA.

Experimental Protocols

In Vitro Transcription of m5CTP-Modified mRNA

The synthesis of mRNA incorporating m5CTP is typically performed using an in vitro transcription (IVT) reaction with a bacteriophage RNA polymerase, such as T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter upstream of the gene of interest

  • T7 RNA Polymerase

  • Ribonucleotide solution mix (ATP, GTP, UTP, and m5CTP)

  • Transcription buffer

  • RNase inhibitor

  • DNase I

  • RNA purification kit

Procedure:

  • Reaction Setup: Assemble the transcription reaction on ice in the following order:

    • Nuclease-free water

    • Transcription buffer

    • Ribonucleotide solution mix (with m5CTP completely replacing CTP)

    • Linearized DNA template (0.5-1.0 µg)

    • RNase inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix the components gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C.

  • Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. This step is crucial to remove enzymes, unincorporated nucleotides, and DNA fragments.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. The integrity of the mRNA can be assessed by gel electrophoresis.

IVT_Workflow template Linearized DNA Template ivt In Vitro Transcription template->ivt reagents T7 RNA Polymerase, NTPs (with m5CTP), Buffer, RNase Inhibitor reagents->ivt dnase DNase I Treatment ivt->dnase purification RNA Purification dnase->purification qc Quantification & Quality Control purification->qc modified_mrna Purified m5CTP- modified mRNA qc->modified_mrna

Caption: General workflow for the in vitro transcription of m5CTP-modified mRNA.

Quantification of 5-Methylcytidine in RNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the quantification of modified nucleosides in RNA.

Procedure Outline:

  • RNA Digestion: The purified RNA sample is enzymatically digested to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Stable Isotope-Labeled Internal Standards: Known amounts of stable isotope-labeled internal standards (e.g., 13C- or 15N-labeled 5-methylcytidine) are added to the digested sample.

  • LC Separation: The mixture of nucleosides is separated by reverse-phase liquid chromatography.

  • MS/MS Detection: The eluting nucleosides are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions from the precursor ion to a specific product ion for both the endogenous 5-methylcytidine and the stable isotope-labeled internal standard are monitored.

  • Quantification: The amount of 5-methylcytidine in the original RNA sample is determined by comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve.[2]

Cellular Uptake and Metabolism

While m5CTP is primarily used for in vitro synthesis of modified mRNA, understanding the cellular fate of 5-methylcytidine is important. As a nucleoside, 5-methylcytidine can be transported into cells via nucleoside transporters. Once inside the cell, it can be phosphorylated by cellular kinases to form 5-methylcytidine monophosphate (m5CMP), diphosphate (B83284) (m5CDP), and triphosphate (m5CTP). However, the efficiency of these processes for modified nucleosides can vary. The metabolic fate of exogenous 5-methylcytidine can also involve deamination to thymidine.[3]

Conclusion

This compound is a cornerstone of modern RNA therapeutic and vaccine development. Its ability to enhance the stability and translational efficiency of mRNA while mitigating the innate immune response has been instrumental in the success of this new class of medicines. A thorough understanding of its biochemical properties, as outlined in this guide, is essential for researchers and developers working to harness the full potential of modified mRNA technology.

References

investigating the biological role of 5-mC in mRNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Role of 5-methylcytosine (B146107) (5-mC) in mRNA

Introduction to 5-methylcytosine (5-mC) in mRNA

5-methylcytosine (5-mC) is a post-transcriptional modification of RNA molecules, first identified in abundant non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), and subsequently found in messenger RNA (mRNA) and other non-coding RNAs (ncRNAs).[1][2] This modification involves the addition of a methyl group to the 5th carbon of the cytosine ring and is a dynamic and reversible process.[1][2] The regulation of 5-mC is managed by a coordinated system of proteins known as "writers" (methyltransferases), "erasers" (demethylases), and "readers" (binding proteins).[1][2] Emerging evidence indicates that 5-mC modification is a critical layer of epitranscriptomic regulation, influencing multiple aspects of mRNA metabolism, including its stability, nuclear export, and translation.[1] Dysregulation of mRNA 5-mC methylation has been implicated in a variety of human diseases, including cancer, autoimmune disorders, and atherosclerosis, making it a significant area of interest for researchers and drug development professionals.[2][3]

The Regulatory Machinery of mRNA 5-mC

The deposition, removal, and recognition of 5-mC on mRNA are controlled by specific proteins that constitute a dynamic regulatory system.

Writers (Methyltransferases) The primary enzymes responsible for catalyzing the formation of 5-mC in mRNA belong to the NOP2/Sun domain (NSUN) family and the DNA methyltransferase (DNMT) family.[3]

  • NSUN2 : Recognized as the main mRNA m5C methyltransferase.[4][5] It uses S-adenosylmethionine (SAM) as a methyl donor to attach a methyl group to cytosine residues.[3] NSUN2 has a broad substrate range, targeting not only mRNAs but also a majority of tRNAs and other non-coding RNAs.[1] Its activity is linked to cell cycle control, stem cell differentiation, and development.[4][6]

  • Other NSUN proteins (NSUN1, NSUN5, NSUN6) : While NSUN2 is the principal mRNA methyltransferase, other members of the NSUN family have also been implicated in RNA methylation, primarily in non-coding RNAs like rRNA.[1][6]

  • DNMT2 (TRDMT1) : Though predominantly known as a tRNA methyltransferase, some studies suggest it may also target RNA.[7]

Erasers (Demethylases) The reversal of mRNA 5-mC methylation is less understood, but evidence points to the Ten-Eleven Translocation (TET) family of dioxygenases.

  • TET proteins : These enzymes can oxidize 5-mC to 5-hydroxymethylcytosine (B124674) (5-hmC) in RNA, particularly mRNA.[8] This process is considered the first step in an active demethylation pathway, analogous to the process in DNA.[8][9]

Readers (Binding Proteins) "Reader" proteins specifically recognize and bind to m5C-modified mRNA, translating the epigenetic mark into a functional outcome.[8]

  • ALYREF (Aly/REF export factor) : ALYREF is a key mRNA export adaptor that specifically recognizes and binds to 5-mC sites in mRNA.[4][8] This binding is crucial for mediating the nuclear-cytoplasmic shuttling of methylated mRNAs.[4][8]

  • YBX1 (Y-box binding protein 1) : YBX1 functions as a reader that recognizes m5C-modified mRNA and enhances its stability.[5][8] It achieves this by recruiting other factors, such as ELAVL1, to protect the mRNA from degradation.[8]

Regulatory_Machinery_of_mRNA_5mC cluster_writers Writers (Methyltransferases) cluster_erasers Erasers (Demethylases) cluster_readers Readers (Binding Proteins) cluster_rna mRNA Metabolism NSUN2 NSUN2 mRNA_methylated mRNA (5-mC) NSUN2->mRNA_methylated Methylation DNMT2 DNMT2 TETs TET Enzymes mRNA_unmethylated mRNA (C) ALYREF ALYREF Outcome_Export mRNA Export ALYREF->Outcome_Export YBX1 YBX1 Outcome_Stability mRNA Stability YBX1->Outcome_Stability mRNA_methylated->TETs Demethylation (Oxidation) mRNA_methylated->ALYREF Recognition mRNA_methylated->YBX1 Recognition

Caption: The "Writer-Reader-Eraser" paradigm for mRNA 5-mC regulation.

Data Presentation: Key Proteins and Effects

Table 1: Key Proteins in mRNA 5-mC Regulation

Role Protein Primary Function in mRNA Metabolism
Writer NSUN2 Catalyzes the addition of a methyl group to cytosine residues in mRNA, acting as the primary mRNA 5-mC methyltransferase.[4][5]
Eraser TET Enzymes Oxidize 5-mC to 5-hmC, initiating a potential demethylation pathway.[8]
Reader ALYREF Recognizes m5C-modified mRNA and mediates its export from the nucleus to the cytoplasm.[4][8]

| Reader | YBX1 | Binds to m5C-modified mRNA to enhance its stability and prevent degradation.[5][8] |

Table 2: Effects of 5-mC Modification on Specific mRNA Targets

Target mRNA Location of 5-mC Writer Reader(s) Biological Outcome
CDK1 3' UTR NSUN2 - Enhances translation by increasing ribosome assembly.[3]
IL-17A Coding Sequence NSUN2 - Promotes translation.[8]
p27 5' UTR NSUN2 - Represses translation.[8]
HDGF 3' UTR NSUN2 YBX1 Increases mRNA stability, promoting bladder cancer pathogenesis.[5][8]
IRF3 - NSUN2 - Accelerates mRNA degradation, negatively regulating type I interferon responses.[10]
YBX2, SMO - - ALYREF Facilitates mRNA export, inhibiting adipogenesis and promoting myogenesis.[11]

| EGFR | - | - | ALYREF | Stabilizes mRNA, promoting hepatocellular carcinoma progression.[12][13] |

Biological Functions of 5-mC in mRNA Metabolism

The presence of 5-mC on an mRNA molecule can significantly alter its fate through several distinct mechanisms.

Regulation of mRNA Stability

5-mC modification plays a crucial role in protecting specific mRNAs from degradation.[8] The reader protein YBX1 recognizes and binds to m5C-containing transcripts.[5][8] This binding event can recruit stabilizing proteins, such as ELAVL1, which shield the mRNA from endonucleolytic cleavage, thereby increasing the transcript's half-life and abundance.[8] A notable example is the stabilization of the heparin-binding growth factor (HDGF) mRNA by the NSUN2-YBX1 axis, which contributes to the pathogenesis of bladder cancer.[5][8]

mRNA_Stability_Pathway NSUN2 NSUN2 (Writer) m5C_mRNA m5C-mRNA NSUN2->m5C_mRNA Methylates mRNA mRNA YBX1 YBX1 (Reader) m5C_mRNA->YBX1 Binds to Degradation mRNA Degradation Stabilizing_Complex Stabilizing Proteins (e.g., ELAVL1) YBX1->Stabilizing_Complex Recruits Stabilizing_Complex->Degradation Blocks Stability Increased mRNA Stability & Abundance Stabilizing_Complex->Stability

Caption: 5-mC-mediated enhancement of mRNA stability via the YBX1 reader protein.

Control of mRNA Nuclear Export

The export of mRNA from the nucleus to the cytoplasm is a critical step for protein synthesis and is tightly regulated. The 5-mC modification acts as a signal for this process. The reader protein ALYREF, a component of the TREX (transcription/export) complex, specifically binds to m5C-modified mRNAs in the nucleus.[4][8] This recognition facilitates the recruitment of the nuclear export machinery, promoting the efficient translocation of the mRNA through the nuclear pore complex into the cytoplasm, where it can be translated.[4] The methyltransferase NSUN2 has been shown to modulate ALYREF's RNA-binding affinity and its shuttling between the nucleus and cytoplasm.[4]

mRNA_Export_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NSUN2 NSUN2 m5C_mRNA m5C-mRNA NSUN2->m5C_mRNA Methylation mRNA mRNA ALYREF ALYREF (Reader) m5C_mRNA->ALYREF Binds Export_Machinery Nuclear Export Machinery ALYREF->Export_Machinery Recruits m5C_mRNA_cyto m5C-mRNA Export_Machinery->m5C_mRNA_cyto Export Translation Translation m5C_mRNA_cyto->Translation

Caption: 5-mC-mediated mRNA nuclear export via the ALYREF reader protein.

Regulation of mRNA Translation

The impact of 5-mC on protein translation is complex and context-dependent.[3] Modifications at different locations within an mRNA can either promote or inhibit translation.[3][8]

  • Translation Enhancement : Methylation in the 3' UTR of cyclin-dependent kinase 1 (CDK1) mRNA enhances its translation by promoting ribosome assembly.[3] Similarly, 5-mC in the coding region of interleukin 17A (IL-17A) mRNA also promotes its translation.[8]

  • Translation Repression : In contrast, NSUN2-mediated methylation in the 5' UTR of p27 mRNA leads to the repression of its translation.[8]

  • Ribosome Association : Some transcriptome-wide studies have observed an inverse correlation between the level of 5-mC modification and the association of mRNA with ribosomes, suggesting a more general role in dampening translation efficiency for certain transcripts.[14]

Experimental Protocols for Investigating mRNA 5-mC

A variety of techniques are available to detect, map, and quantify 5-mC in mRNA. The choice of method depends on the specific research question, balancing resolution, sensitivity, and throughput.

Table 3: Comparison of Key Methodologies for 5-mC Detection

Methodology Principle Resolution Advantages Limitations
RNA Bisulfite Sequencing (RNA-BisSeq) Chemical conversion of unmethylated C to U.[3][15] Single base.[8][15] Gold standard for mapping; high precision.[3][16] Harsh chemical treatment can degrade RNA; PCR amplification bias; high error rate for low-abundance mRNA.[3]
MeRIP-Seq (m5C-RIP-Seq) Immunoprecipitation of m5C-containing RNA fragments using a specific antibody.[3] Low (~100-200 nt). No harsh chemical treatment; suitable for identifying methylated regions.[3][4] Lower resolution; results depend on antibody specificity and efficiency.[3]
LC-MS/MS Chromatographic separation and mass spectrometric detection of digested nucleosides.[8] Not applicable (global quantification). Highly accurate and sensitive for quantification; the gold standard for measuring abundance.[17][18] Does not provide sequence information; requires specialized equipment.[19]

| Third-Generation Sequencing (e.g., Nanopore) | Direct RNA sequencing detects modifications via characteristic signals as RNA passes through a nanopore.[3][8] | Single base. | No PCR bias; provides long reads; detects modifications directly.[3] | Higher error rates; challenges with RNA secondary structure and degradation.[3] |

Detailed Methodologies

1. RNA Bisulfite Sequencing (RNA-BisSeq)

This is the "gold standard" method for identifying 5-mC sites at single-base resolution.[3][20]

  • Principle : The protocol is based on the chemical deamination of cytosine to uracil (B121893) by sodium bisulfite. 5-methylcytosine is resistant to this conversion.[15] Following treatment, the RNA is reverse transcribed and sequenced. Unmethylated cytosines are read as thymines (T) in the resulting cDNA, while the original 5-mC sites are read as cytosines (C), allowing for their precise identification.[15][20]

  • Experimental Protocol :

    • RNA Quality Control : Assess RNA integrity and purity using gel electrophoresis and spectrophotometry (e.g., Agilent 2100, Qubit). High-quality, non-degraded RNA is essential.[15]

    • Bisulfite Conversion : Treat total RNA or enriched mRNA (≥ 50 µg) with a sodium bisulfite solution.[16][21] This step typically involves a denaturation period (e.g., 70°C for 5-10 min) followed by an incubation at a controlled temperature (e.g., 60°C for 1 hour or more).[21] Commercial kits (e.g., Zymo EZ RNA Methylation™ Kit) are commonly used.

    • RNA Cleanup : Purify the bisulfite-treated RNA to remove chemicals using spin columns.[15][21]

    • Reverse Transcription : Synthesize first-strand cDNA from the treated RNA using random primers or gene-specific primers.[15]

    • Library Preparation & PCR : Generate second-strand cDNA and perform PCR amplification to create a sequencing library. Primers are designed to be specific for the converted sequences.[22]

    • Sequencing : Perform high-throughput sequencing (e.g., Illumina).

    • Data Analysis : Align sequencing reads to a converted reference genome (where all Cs are converted to Ts). Sites that consistently map as 'C' in the reads but are 'C' in the original genome are identified as methylated.[23]

RNA_BisSeq_Workflow Start Total RNA / mRNA QC RNA Quality Control (Purity, Integrity) Start->QC Bisulfite Bisulfite Treatment (Converts C to U, not m5C) QC->Bisulfite Cleanup RNA Cleanup Bisulfite->Cleanup RT Reverse Transcription (cDNA Synthesis) Cleanup->RT PCR PCR Amplification & Library Preparation RT->PCR Seq High-Throughput Sequencing PCR->Seq Analysis Bioinformatic Analysis (Mapping & Site Calling) Seq->Analysis End Single-Base m5C Map Analysis->End

Caption: Experimental workflow for RNA Bisulfite Sequencing (RNA-BisSeq).

2. Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq (or m5C-RIP-Seq) is an antibody-based enrichment method used to identify regions of the transcriptome containing 5-mC.[3]

  • Principle : A specific antibody against 5-mC is used to capture and enrich for RNA fragments containing the modification. These enriched fragments are then sequenced and mapped to the genome to identify methylated transcripts and regions.[3]

  • Experimental Protocol :

    • RNA Isolation and Fragmentation : Isolate high-quality total RNA and fragment it into smaller pieces (typically 100-200 nucleotides) using enzymatic or chemical methods.

    • Immunoprecipitation (IP) : Incubate the fragmented RNA with an anti-5-mC antibody conjugated to magnetic beads. The antibody will bind specifically to the m5C-containing fragments.

    • Washing and Elution : Wash the beads to remove non-specifically bound RNA. Elute the captured RNA fragments from the antibody-bead complex.

    • RNA Purification : Purify the eluted RNA. An aliquot of the fragmented RNA should be saved before the IP step to serve as an "input" control.

    • Library Preparation : Construct sequencing libraries from both the immunoprecipitated (IP) and input RNA samples.

    • Sequencing : Perform high-throughput sequencing.

    • Data Analysis : Align reads from both IP and input samples to the reference genome. Identify regions of significant enrichment in the IP sample compared to the input control. These "peaks" represent m5C-modified regions.

MeRIP_Seq_Workflow Start Total RNA Fragment RNA Fragmentation (~100-200 nt) Start->Fragment Split Split Sample Fragment->Split IP Immunoprecipitation (with anti-m5C antibody) Split->IP IP Input Input Control (No Antibody) Split->Input Input Wash Washing & Elution IP->Wash Library_Input Library Preparation (Input Sample) Input->Library_Input Library_IP Library Preparation (IP Sample) Wash->Library_IP Seq High-Throughput Sequencing Library_IP->Seq Library_Input->Seq Analysis Peak Calling & Enrichment Analysis Seq->Analysis End Transcriptome-wide m5C Regions Analysis->End

Caption: Experimental workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq).

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most accurate method for the global quantification of 5-mC levels in an RNA sample.[8][18]

  • Principle : RNA is completely digested into its constituent nucleosides. These nucleosides are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer. The mass spectrometer can distinguish between cytidine (B196190) and 5-methylcytosine based on their mass-to-charge ratio, allowing for precise quantification.[18]

  • Experimental Protocol :

    • RNA Isolation : Isolate highly pure total RNA from the sample of interest.

    • Enzymatic Digestion : Digest the RNA to single nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

    • LC-MS/MS Analysis : Inject the digested nucleoside mixture into an LC-MS/MS system. The nucleosides are separated on a chromatography column.

    • Quantification : The mass spectrometer quantifies the amounts of cytidine and 5-methylcytosine. The level of 5-mC is typically expressed as a ratio to the total amount of cytidine (m5C/C). Stable isotope-labeled internal standards can be used for absolute quantification.[17]

References

The Cellular Functions of 5-Methylcytidine (m5C) Modified RNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Five-methylcytidine (m5C) is a prevalent and evolutionarily conserved post-transcriptional RNA modification found in a wide array of RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and various non-coding RNAs (ncRNAs).[1][2][3][4] This modification, catalyzed by a family of RNA methyltransferases, plays a critical role in fine-tuning gene expression and regulating a multitude of cellular processes. Dysregulation of m5C modification has been implicated in the pathogenesis of numerous diseases, most notably cancer, making the enzymes and binding proteins involved in this pathway attractive targets for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the cellular functions of m5C-modified RNA, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways it governs.

The m5C Regulatory Machinery: Writers, Erasers, and Readers

The dynamic and reversible nature of m5C modification is orchestrated by three key classes of proteins:

  • Writers (Methyltransferases): These enzymes are responsible for installing the m5C mark on RNA. The primary m5C writers belong to the NOL1/NOP2/Sun domain (NSUN) family of proteins (NSUN1-7) and the DNA methyltransferase homolog, DNMT2 (also known as TRDMT1).[1][5] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor.[2] NSUN2 is a major methyltransferase for mRNA and tRNA, while other NSUN proteins exhibit specificity for other RNA types, such as rRNA and mitochondrial RNA.[3][5]

  • Erasers (Demethylases): The removal of m5C is less well-characterized than its deposition. However, enzymes of the Ten-Eleven Translocation (TET) family, known for their role in DNA demethylation, have been shown to oxidize m5C to 5-hydroxymethylcytidine (B44077) (5hmC) on RNA, initiating a demethylation process.[6]

  • Readers (Binding Proteins): These proteins specifically recognize and bind to m5C-modified RNA, thereby mediating its downstream functional consequences. Key m5C readers include the Y-box binding protein 1 (YBX1) and the Aly/REF export factor (ALYREF).[1][6] These readers can influence the stability, translation, and subcellular localization of m5C-modified transcripts.

Cellular Functions of m5C Modified RNA

The m5C modification exerts a profound influence on multiple aspects of RNA metabolism and function, thereby impacting a wide range of cellular processes.

Regulation of mRNA Stability

One of the most well-documented roles of m5C is in the regulation of mRNA stability. The binding of the reader protein YBX1 to m5C-modified transcripts has been shown to enhance their stability.[1][7] YBX1 can recruit other stabilizing factors, such as the ELAV-like RNA binding protein 1 (ELAVL1), to protect the mRNA from degradation.[8] This mechanism is particularly relevant in cancer, where the stabilization of oncogenic mRNAs by the NSUN2/YBX1 axis contributes to tumor progression.[7][9]

Modulation of Translation

The impact of m5C on mRNA translation is context-dependent. In some instances, m5C modification has been shown to enhance translation efficiency. For example, YBX1 binding to m5C-modified transcripts can facilitate their association with polysomes, leading to increased protein synthesis.[10] Conversely, m5C modification within the coding sequence of some mRNAs has been correlated with reduced translation efficiency.[1] The position of the m5C mark within the mRNA molecule (5' UTR, CDS, or 3' UTR) appears to be a critical determinant of its effect on translation.

Nuclear Export of mRNA

The m5C modification plays a crucial role in the nucleocytoplasmic transport of mRNA. The m5C reader protein ALYREF is a key component of the transcription-export (TREX) complex, which facilitates the export of mature mRNAs from the nucleus to the cytoplasm.[11][12] ALYREF directly binds to m5C-modified mRNAs, promoting their efficient export and subsequent translation.[11][12]

tRNA Function and Stress Response

In tRNA, m5C modifications are critical for maintaining proper structure, stability, and function. DNMT2-mediated methylation of specific tRNAs protects them from stress-induced cleavage by ribonucleases.[2] This protective role is essential for ensuring accurate and efficient protein synthesis, particularly under conditions of cellular stress.[2]

Quantitative Data on the Functional Impact of m5C Modification

The following tables summarize available quantitative data on the effects of m5C modification on RNA function.

RNA Moleculem5C WriterCellular ContextObserved Effect on StabilityFold Change/Quantitative MetricReference
p16 mRNANSUN2Human fibroblastsIncreased stabilityHalf-life decreased from 4.16h to 3.34h upon NSUN2 knockdown[13]
CAT mRNAYB-1 (Reader)In vivo (co-transfection)Dramatically increased stabilityUp to 50-fold increase in mRNA level after 10h[14]
LUC mRNAYB-1 (Reader)In vitro (HeLa extract)Increased stability~4-fold increase in half-life[14]
Pink1 and Prkn mRNAsYBX1 (Reader)Mouse brown adipose tissueIncreased stabilityDeletion of YBX1 reduces mRNA stability[7][9]
Ulk1 mRNAYBX1 (Reader)AdipocytesIncreased stabilityYBX1 binding stabilizes Ulk1 mRNA[7][9]
Reader ProteinRNA TargetBinding Affinity (Kd)MethodReference
YBX1 CSDm5C-modified RNA oligomer0.23 µMIsothermal Titration Calorimetry (ITC)[6]
YBX1 CSDUnmodified RNA oligomer1.12 µMIsothermal Titration Calorimetry (ITC)[6]

Signaling Pathways Modulated by m5C-Modified RNA

The regulatory influence of m5C extends to the modulation of key cellular signaling pathways implicated in cell growth, proliferation, and survival.

PI3K-Akt Signaling Pathway

Bioinformatic analyses have revealed a close relationship between m5C regulatory proteins and the ErbB/PI3K-Akt signaling pathway, with GSK3B identified as a crucial target.[15][16] A key mechanism involves the NSUN2-mediated m5C modification of Growth factor receptor-bound protein 2 (GRB2) mRNA. The m5C-modified GRB2 transcript is then recognized and stabilized by the reader protein LIN28B, leading to increased GRB2 protein levels and subsequent activation of the PI3K/Akt and ERK/MAPK signaling cascades.[17][18]

PI3K_Akt_Pathway m5C-GRB2 mRNA m5C-GRB2 mRNA GRB2 GRB2 m5C-GRB2 mRNA->GRB2 Translation NSUN2 NSUN2 NSUN2->m5C-GRB2 mRNA m5C methylation LIN28B LIN28B LIN28B->m5C-GRB2 mRNA Binds & Stabilizes PI3K PI3K GRB2->PI3K Activates Akt Akt PI3K->Akt Activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Promotes

m5C-mediated activation of the PI3K-Akt pathway.
Wnt/β-catenin Signaling Pathway

The m5C methyltransferase NSUN2 has been shown to promote the progression of hepatocellular carcinoma (HCC) by activating the Wnt/β-catenin signaling pathway.[17][19][20] This activation is dependent on the m5C modification of downstream target mRNAs within the pathway, leading to increased proliferation, migration, and invasion of cancer cells.

Wnt_Beta_Catenin_Pathway NSUN2 NSUN2 Target mRNAs Target mRNAs NSUN2->Target mRNAs m5C methylation Wnt Signaling Components Wnt Signaling Components Target mRNAs->Wnt Signaling Components Increased Stability/ Translation β-catenin β-catenin Wnt Signaling Components->β-catenin Stabilization TCF/LEF TCF/LEF β-catenin->TCF/LEF Nuclear translocation & co-activation Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activates HCC Progression HCC Progression Gene Transcription->HCC Progression Leads to

NSUN2-mediated regulation of Wnt/β-catenin signaling.
Hippo Signaling Pathway

The m5C reader protein ALYREF plays a role in activating the Hippo and β-catenin signaling pathways by stabilizing the mRNA of the transcriptional co-activator Yes-associated protein 1 (YAP1). This stabilization is dependent on m5C modification of the YAP1 transcript, leading to increased YAP1 protein levels and subsequent activation of downstream proliferative and anti-apoptotic gene expression programs.

Hippo_Pathway m5C-YAP1 mRNA m5C-YAP1 mRNA YAP1 YAP1 m5C-YAP1 mRNA->YAP1 Translation ALYREF ALYREF ALYREF->m5C-YAP1 mRNA Binds & Stabilizes Hippo Pathway Hippo Pathway YAP1->Hippo Pathway Activates β-catenin Pathway β-catenin Pathway YAP1->β-catenin Pathway Activates Cell Proliferation Cell Proliferation Hippo Pathway->Cell Proliferation Promotes β-catenin Pathway->Cell Proliferation Promotes

ALYREF-mediated activation of Hippo and β-catenin pathways.

Experimental Protocols for the Study of m5C Modified RNA

A variety of techniques are available for the detection, quantification, and functional characterization of m5C-modified RNA.

RNA Bisulfite Sequencing (RNA-BS-Seq)

This method allows for the single-nucleotide resolution mapping of m5C sites across the transcriptome.

Principle: Bisulfite treatment of RNA chemically converts unmethylated cytosine residues to uracil, while 5-methylcytosine (B146107) remains unchanged. Subsequent reverse transcription and sequencing allow for the identification of m5C sites as cytosines in the resulting cDNA sequence, whereas unmethylated cytosines are read as thymines.

Detailed Methodology:

  • RNA Isolation and DNase Treatment: High-quality total RNA is isolated from cells or tissues. To prevent contamination from genomic DNA, which is also methylated, a rigorous DNase I treatment is performed.[21]

  • Bisulfite Conversion: The purified RNA is subjected to bisulfite treatment using a commercially available kit. This step involves the chemical deamination of unmethylated cytosines to uracils. The reaction conditions (temperature and incubation time) are optimized to ensure complete conversion while minimizing RNA degradation.[22]

  • RNA Purification and Fragmentation: The bisulfite-treated RNA is purified to remove excess bisulfite and other reagents. The RNA is then fragmented to a suitable size for library construction (typically around 100-200 nucleotides).

  • cDNA Synthesis: First-strand cDNA is synthesized from the bisulfite-converted RNA using random primers or gene-specific primers. This is followed by second-strand cDNA synthesis.

  • Library Construction and Sequencing: Sequencing adapters are ligated to the double-stranded cDNA, and the library is amplified by PCR. The final library is then sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome. Methylation calling algorithms are used to identify sites where cytosines were not converted to thymines, thus indicating the presence of m5C.

RNA_BS_Seq_Workflow start Total RNA DNase Treatment DNase Treatment start->DNase Treatment end m5C Map Bisulfite Conversion\n(C -> U) Bisulfite Conversion (C -> U) DNase Treatment->Bisulfite Conversion\n(C -> U) RNA Fragmentation RNA Fragmentation Bisulfite Conversion\n(C -> U)->RNA Fragmentation cDNA Synthesis cDNA Synthesis RNA Fragmentation->cDNA Synthesis Library Preparation Library Preparation cDNA Synthesis->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Bioinformatic Analysis Bioinformatic Analysis High-Throughput Sequencing->Bioinformatic Analysis Bioinformatic Analysis->end

Workflow for RNA Bisulfite Sequencing.
Methylated RNA Immunoprecipitation Sequencing (m5C-RIP-Seq)

This antibody-based method is used to enrich for and identify m5C-containing RNA fragments on a transcriptome-wide scale.

Principle: An antibody specific to m5C is used to immunoprecipitate RNA fragments containing this modification. The enriched RNA is then sequenced to identify the transcripts that are methylated.

Detailed Methodology:

  • RNA Isolation and Fragmentation: High-quality total RNA is isolated and fragmented into smaller pieces (typically 100-200 nucleotides) by chemical or enzymatic methods.[21]

  • Immunoprecipitation: The fragmented RNA is incubated with an anti-m5C antibody. Protein A/G magnetic beads are then used to capture the antibody-RNA complexes.

  • Washing and Elution: The beads are washed extensively to remove non-specifically bound RNA. The enriched m5C-containing RNA fragments are then eluted from the beads.

  • RNA Purification and Library Construction: The eluted RNA is purified and used as input for the construction of a sequencing library.

  • Sequencing and Data Analysis: The library is sequenced, and the reads are mapped to a reference genome or transcriptome. Peak-calling algorithms are used to identify regions of the transcriptome that are enriched for m5C.

m5C_RIP_Seq_Workflow start Total RNA RNA Fragmentation RNA Fragmentation start->RNA Fragmentation end Enriched m5C Transcripts Immunoprecipitation\n(anti-m5C antibody) Immunoprecipitation (anti-m5C antibody) RNA Fragmentation->Immunoprecipitation\n(anti-m5C antibody) Washing Washing Immunoprecipitation\n(anti-m5C antibody)->Washing Elution Elution Washing->Elution Library Preparation Library Preparation Elution->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Peak Calling & Analysis Peak Calling & Analysis High-Throughput Sequencing->Peak Calling & Analysis Peak Calling & Analysis->end

Workflow for m5C-RIP-Sequencing.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and accurate method for the global quantification of m5C in a given RNA sample.

Principle: RNA is enzymatically hydrolyzed into its constituent nucleosides. The nucleosides are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.

Detailed Methodology:

  • RNA Isolation and Digestion: High-purity RNA is isolated and completely digested into single nucleosides using a cocktail of enzymes, such as nuclease P1, venom phosphodiesterase, and alkaline phosphatase.[8]

  • Stable Isotope-Labeled Internal Standards: To ensure accurate quantification, stable isotope-labeled internal standards for both cytidine (B196190) and 5-methylcytidine (B43896) are added to the digested sample.[8]

  • LC Separation: The nucleoside mixture is injected into a liquid chromatography system, where the different nucleosides are separated based on their physicochemical properties as they pass through a chromatography column.

  • MS/MS Detection and Quantification: The separated nucleosides are introduced into a tandem mass spectrometer. The instrument is set to monitor the specific parent-to-daughter ion transitions for cytidine, 5-methylcytidine, and their corresponding internal standards. The abundance of m5C is then calculated relative to the abundance of total cytidine.

LC_MS_MS_Workflow start Purified RNA Enzymatic Digestion\nto Nucleosides Enzymatic Digestion to Nucleosides start->Enzymatic Digestion\nto Nucleosides end Global m5C Quantification Addition of Internal Standards Addition of Internal Standards Enzymatic Digestion\nto Nucleosides->Addition of Internal Standards Liquid Chromatography\nSeparation Liquid Chromatography Separation Addition of Internal Standards->Liquid Chromatography\nSeparation Tandem Mass Spectrometry\n(MS/MS) Detection Tandem Mass Spectrometry (MS/MS) Detection Liquid Chromatography\nSeparation->Tandem Mass Spectrometry\n(MS/MS) Detection Data Analysis & Quantification Data Analysis & Quantification Tandem Mass Spectrometry\n(MS/MS) Detection->Data Analysis & Quantification Data Analysis & Quantification->end

Workflow for LC-MS/MS quantification of m5C.

Conclusion and Future Perspectives

The field of epitranscriptomics has unveiled 5-methylcytidine as a critical regulator of RNA function and cellular homeostasis. The intricate interplay between m5C writers, erasers, and readers provides a sophisticated mechanism for the post-transcriptional control of gene expression. The demonstrated roles of m5C in modulating mRNA stability, translation, and nuclear export, as well as its influence on key signaling pathways, underscore its importance in both normal physiology and disease. The continued development and application of advanced methodologies for the detection and functional characterization of m5C will undoubtedly provide deeper insights into its biological significance. For drug development professionals, the enzymes and binding proteins of the m5C pathway represent a promising new class of therapeutic targets for a range of diseases, particularly cancer. A thorough understanding of the technical nuances of studying m5C, as outlined in this guide, will be paramount to advancing research and translating these fundamental discoveries into novel clinical interventions.

References

An In-depth Technical Guide to the In Vivo Enzymatic Synthesis of 5-Methylcytidine-5'-Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed in vivo enzymatic synthesis of 5-Methylcytidine-5'-triphosphate (m5CTP), a modified nucleotide of significant interest in RNA therapeutics and epitranscriptomics. While the direct in vivo biosynthesis of m5CTP is an area of ongoing research, this document outlines the most probable enzymatic pathway based on current knowledge of nucleotide metabolism. This guide includes a summary of relevant enzymes, quantitative data on related substrates, detailed experimental protocols for pathway investigation, and visualizations of the proposed metabolic route and experimental workflows.

Introduction

5-Methylcytidine (B43896) (m5C) is a crucial modification found in various RNA molecules, where it plays a role in RNA stability, metabolism, and translation. The precursor for the incorporation of m5C into RNA is this compound (m5CTP). Understanding the in vivo synthesis of m5CTP is critical for elucidating the regulation of RNA methylation and for the development of novel therapeutic strategies that leverage modified nucleotides.

Currently, there is limited direct evidence for a de novo synthesis pathway for m5CTP or for the direct methylation of cytidine (B196190) triphosphate (CTP). The most plausible mechanism for in vivo m5CTP production is a salvage pathway that utilizes 5-methylcytidine as a precursor. This pathway is thought to involve a sequential three-step phosphorylation cascade, catalyzed by a series of kinases.

The Proposed In Vivo Salvage Pathway for m5CTP Synthesis

The salvage pathway for m5CTP synthesis is hypothesized to proceed as follows:

  • Phosphorylation of 5-Methylcytidine (m5C) to 5-Methylcytidine Monophosphate (m5CMP): This initial step is likely catalyzed by a nucleoside kinase with broad substrate specificity.

  • Phosphorylation of m5CMP to 5-Methylcytidine Diphosphate (B83284) (m5CDP): The second phosphorylation is expected to be carried out by UMP-CMP kinase.

  • Phosphorylation of m5CDP to 5-Methylcytidine Triphosphate (m5CTP): The final phosphorylation to the active triphosphate form is catalyzed by a nucleoside diphosphate kinase.

Key Enzymes in the Proposed Pathway

2.1.1. Uridine-Cytidine Kinase (UCK) and Deoxycytidine Kinase (dCK)

The first phosphorylation of 5-methylcytidine is a critical step. Uridine-cytidine kinases (UCKs) are key enzymes in the pyrimidine (B1678525) salvage pathway, responsible for the phosphorylation of uridine (B1682114) and cytidine.[1][2] These enzymes are known to phosphorylate various nucleoside analogs, making them strong candidates for the phosphorylation of 5-methylcytidine.[3] Deoxycytidine kinase (dCK) also exhibits broad substrate specificity and could potentially catalyze this reaction.[4]

2.1.2. UMP-CMP Kinase (UMP/CMPK)

Human UMP/CMP kinase plays a crucial role in the synthesis of nucleotide precursors for nucleic acids by catalyzing the phosphorylation of UMP, CMP, and dCMP to their respective diphosphates.[5][6] This enzyme is also essential for the activation of several nucleoside analog prodrugs.[5] Given its function, UMP/CMPK is the most probable enzyme to catalyze the conversion of m5CMP to m5CDP. Studies have shown that UMP/CMPK can phosphorylate a variety of deoxycytidine analogue monophosphates.[7][8]

2.1.3. Nucleoside Diphosphate Kinase (NDPK)

Nucleoside diphosphate kinases (NDPKs) are responsible for the final step in the synthesis of all nucleoside triphosphates.[9] They catalyze the transfer of a gamma-phosphoryl group from a nucleoside triphosphate (typically ATP) to a nucleoside diphosphate.[10] NDPKs exhibit broad substrate specificity for both the phosphate (B84403) acceptor and donor, making them the definitive enzymes for the conversion of m5CDP to m5CTP.[10]

Quantitative Data

Table 1: Kinetic Parameters of Human UMP/CMP Kinase with Natural Substrates

SubstrateK_m (µM)Relative V_maxReference
CMP101.0[7]
UMP301.2[7]
dCMP5000.1[7]

Table 2: Kinetic Parameters of Human Nucleoside Diphosphate Kinase with Natural Substrates

Phosphate Acceptor (NDP)Second-Order Rate Constant for Dephosphorylation (M⁻¹s⁻¹)Reference
GDP~2.6 x 10⁷[10]
ADP~1.8 x 10⁷[10]
CDP~0.7 x 10⁷[10]
UDP~1.0 x 10⁷[10]

Experimental Protocols

Investigating the in vivo synthesis of m5CTP requires a combination of enzymatic assays and cellular metabolite analysis.

Enzymatic Assay for UMP-CMP Kinase Activity with m5CMP

This protocol is adapted from methods used to measure UMP/CMPK activity with its natural substrates.[6][11]

Principle: The production of ADP by UMP/CMPK is coupled to the oxidation of NADH to NAD+ through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Reagents:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • KCl (100 mM)

  • MgCl₂ (10 mM)

  • ATP (5 mM)

  • Phosphoenolpyruvate (PEP) (2 mM)

  • NADH (0.2 mM)

  • Pyruvate kinase (PK) (10 units/mL)

  • Lactate dehydrogenase (LDH) (15 units/mL)

  • Recombinant human UMP/CMPK

  • m5CMP (substrate)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, KCl, MgCl₂, ATP, PEP, NADH, PK, and LDH.

  • Add a known amount of recombinant UMP/CMPK to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of m5CMP.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities from the linear phase of the absorbance change.

  • Determine the K_m and V_max values by fitting the initial velocity data to the Michaelis-Menten equation.

Quantification of Intracellular m5CTP Levels by HILIC-LC-MS/MS

This protocol is based on established methods for the analysis of intracellular nucleotides.[12]

1. Cell Culture and Harvesting:

  • Culture cells of interest to the desired density.

  • Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by scraping or trypsinization, followed by centrifugation at low speed.

2. Metabolite Extraction:

  • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifuge at high speed to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

3. HILIC-LC-MS/MS Analysis:

  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase A: Acetonitrile with a small amount of ammonium (B1175870) acetate (B1210297) or formate.

    • Mobile Phase B: Water with ammonium acetate or formate.

    • Gradient: A gradient from high to low organic content to elute the polar nucleotides.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for m5CTP and an internal standard should be determined and optimized.

4. Data Analysis:

  • Quantify the amount of m5CTP in the samples by comparing the peak area of the analyte to that of a known concentration of an internal standard.

  • Normalize the results to the cell number or total protein concentration.

Visualizations

Proposed Signaling Pathway for In Vivo m5CTP Synthesis

in_vivo_m5CTP_synthesis cluster_pathway Proposed In Vivo Salvage Pathway for m5CTP Synthesis m5C 5-Methylcytidine (m5C) m5CMP 5-Methylcytidine Monophosphate (m5CMP) m5C->m5CMP m5CDP 5-Methylcytidine Diphosphate (m5CDP) m5CMP->m5CDP m5CTP 5-Methylcytidine Triphosphate (m5CTP) m5CDP->m5CTP UCK Uridine-Cytidine Kinase (UCK) or Deoxycytidine Kinase (dCK) UCK->m5C ADP1 ADP UCK->ADP1 CMPK UMP-CMP Kinase (UMP/CMPK) CMPK->m5CMP ADP2 ADP CMPK->ADP2 NDPK Nucleoside Diphosphate Kinase (NDPK) NDPK->m5CDP NDP NDP (e.g., ADP) NDPK->NDP ATP1 ATP ATP1->UCK ATP2 ATP ATP2->CMPK NTP NTP (e.g., ATP) NTP->NDPK

Caption: Proposed enzymatic cascade for the in vivo synthesis of m5CTP.

Experimental Workflow for m5CTP Quantification

experimental_workflow cluster_workflow Experimental Workflow for Intracellular m5CTP Quantification cell_culture 1. Cell Culture quenching 2. Metabolic Quenching (Ice-cold PBS wash) cell_culture->quenching harvesting 3. Cell Harvesting (Scraping/Trypsinization) quenching->harvesting extraction 4. Metabolite Extraction (Cold 80% Methanol) harvesting->extraction centrifugation 5. Centrifugation (Pellet debris) extraction->centrifugation analysis 6. HILIC-LC-MS/MS Analysis centrifugation->analysis Supernatant quantification 7. Data Analysis and Quantification analysis->quantification

Caption: Workflow for quantifying intracellular m5CTP levels.

Conclusion

The in vivo synthesis of this compound is a critical yet understudied area of nucleotide metabolism. The proposed salvage pathway, involving the sequential phosphorylation of 5-methylcytidine by UCK/dCK, UMP/CMPK, and NDPK, provides a strong framework for future research. The experimental protocols outlined in this guide offer a starting point for validating this pathway and for quantifying the intracellular levels of m5CTP. Further investigation into the kinetics and regulation of these enzymes with 5-methylated substrates will be essential for a complete understanding of m5C's role in RNA biology and for the advancement of RNA-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Transcription with 5-Methylcytidine-5'-Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique for the production of messenger RNA (mRNA) for a myriad of applications, including vaccines, protein replacement therapies, and gene editing tools.[1][2] The therapeutic potential of synthetic mRNA can be significantly enhanced by the incorporation of modified nucleotides, which can improve stability, increase translational efficiency, and reduce the innate immunogenicity of the RNA molecule.[3][] One such critical modification is the substitution of cytidine (B196190) triphosphate (CTP) with 5-Methylcytidine-5'-triphosphate (5-mCTP).

The presence of 5-methylcytidine (B43896) (5-mC) in mRNA has been shown to play a crucial role in modulating the host's innate immune response.[5][6] Specifically, the incorporation of 5-mC can attenuate the activation of cytosolic RNA sensors like Retinoic acid-inducible gene I (RIG-I), thereby reducing the production of type I interferons and subsequent inflammatory responses.[6][7] This reduction in immunogenicity is paramount for therapeutic applications where repeated dosing is necessary. Furthermore, 5-mC modification has been demonstrated to enhance the stability and translational efficiency of mRNA, leading to higher protein expression from the synthetic transcript.[8][9]

These application notes provide a comprehensive overview and detailed protocols for performing in vitro transcription with 5-mCTP, aimed at researchers, scientists, and drug development professionals seeking to produce high-quality, modified mRNA for therapeutic and research purposes.

Data Presentation

Table 1: In Vitro Transcription Reaction Component Comparison
ComponentStandard IVT Reaction5-mC Modified IVT Reaction
T7 RNA Polymerase1X Concentration1X Concentration
Transcription Buffer1X Concentration1X Concentration
ATP2 mM2 mM
GTP2 mM2 mM
UTP2 mM2 mM
CTP2 mM0 mM
5-mCTP 0 mM 2 mM (100% substitution)
Linearized DNA Template1 µg1 µg
RNase Inhibitor40 units40 units
DTT10 mM10 mM
MgCl₂4-10 mM (optimization recommended)[10]4-10 mM (optimization recommended)[10]
Total Volume 20 µL 20 µL
Table 2: Expected Outcomes of 5-mC Modified mRNA
ParameterUnmodified mRNA5-mC Modified mRNAReference
Typical Yield (per 20 µL reaction) 80-120 µg60-100 µg (yield may be slightly lower)[11]
Innate Immune Response (Type I IFN) HighSignificantly Reduced[6][7]
mRNA Stability StandardIncreased[8]
Translation Efficiency StandardIncreased[8][9]

Experimental Protocols

Protocol 1: In Vitro Transcription with Complete 5-mCTP Substitution

This protocol describes the complete substitution of CTP with 5-mCTP in a standard T7 RNA polymerase-based in vitro transcription reaction.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (purified, RNase-free)

  • Nuclease-free water

  • 10X T7 Transcription Buffer

  • ATP solution (100 mM)

  • GTP solution (100 mM)

  • UTP solution (100 mM)

  • This compound (5-mCTP) solution (100 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor (e.g., RNasin®)

  • DNase I (RNase-free)

  • RNA purification kit (e.g., silica-based columns or magnetic beads)[12]

Procedure:

  • Thawing and Preparation:

    • Thaw all reagents on ice.

    • Gently vortex and centrifuge each component before use.

    • Maintain a sterile, RNase-free environment throughout the procedure.[12]

  • Assembling the IVT Reaction:

    • In a nuclease-free microcentrifuge tube on ice, add the following components in the specified order:

      • Nuclease-free water to a final volume of 20 µL

      • 2 µL of 10X T7 Transcription Buffer

      • 2 µL of ATP (10 mM final concentration)

      • 2 µL of GTP (10 mM final concentration)

      • 2 µL of UTP (10 mM final concentration)

      • 2 µL of 5-mCTP (10 mM final concentration)

      • 1 µg of linearized DNA template

      • 1 µL of RNase Inhibitor

      • 2 µL of T7 RNA Polymerase

    • Gently mix the components by pipetting up and down. Do not vortex.

    • Centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubation:

    • Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to the accumulation of double-stranded RNA (dsRNA) byproducts.

  • DNase Treatment:

    • Following incubation, add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification of 5-mC Modified RNA:

    • Purify the synthesized 5-mC modified RNA using a suitable RNA purification kit according to the manufacturer's instructions. Methods such as silica-based spin columns, magnetic beads, or phenol-chloroform extraction followed by ethanol (B145695) precipitation can be used.[12][13]

    • Elute the purified RNA in nuclease-free water or a suitable storage buffer.

  • Quantification and Quality Control:

    • Determine the concentration of the purified RNA by measuring the absorbance at 260 nm (A260) using a spectrophotometer.

    • Assess the integrity and size of the RNA transcript by denaturing agarose (B213101) gel electrophoresis. A single, sharp band corresponding to the expected size of the transcript should be observed.

    • (Optional) The purity of the RNA can be further assessed by measuring the A260/A280 and A260/A230 ratios, which should be approximately 2.0 and >2.0, respectively.

Protocol 2: Post-transcriptional 5' Capping of 5-mC Modified RNA

For efficient translation in eukaryotic cells, the synthesized mRNA must be capped at the 5' end.[14] This can be achieved co-transcriptionally with cap analogs or post-transcriptionally using capping enzymes. This protocol outlines post-transcriptional capping.

Materials:

  • Purified 5-mC modified RNA from Protocol 1

  • Nuclease-free water

  • 10X Capping Buffer

  • GTP solution (10 mM)

  • S-adenosylmethionine (SAM) (32 mM)

  • Vaccinia Capping Enzyme

  • RNase Inhibitor

Procedure:

  • Capping Reaction Assembly:

    • In a nuclease-free microcentrifuge tube on ice, combine the following:

      • Up to 50 µg of purified 5-mC modified RNA

      • Nuclease-free water to a final volume of 50 µL

      • 5 µL of 10X Capping Buffer

      • 2.5 µL of GTP (0.5 mM final concentration)

      • 1.5 µL of SAM (1 mM final concentration)

      • 1 µL of RNase Inhibitor

      • 2 µL of Vaccinia Capping Enzyme

    • Gently mix and centrifuge briefly.

  • Incubation:

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Purification of Capped RNA:

    • Purify the capped 5-mC modified mRNA using an RNA purification kit to remove enzymes, unincorporated nucleotides, and salts.

  • Quantification and Storage:

    • Quantify the final capped mRNA as described in Protocol 1.

    • Store the purified, capped 5-mC modified mRNA at -80°C.

Mandatory Visualization

IVT_Workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification RNA Purification & QC cluster_capping Post-Transcriptional Modification plasmid Plasmid DNA linearization Linearization (Restriction Digest) plasmid->linearization purification1 Template Purification linearization->purification1 pcr PCR Amplification pcr->purification1 ivt_reaction IVT Reaction Assembly (T7 Polymerase, NTPs, 5-mCTP) purification1->ivt_reaction Linearized Template incubation Incubation (37°C) ivt_reaction->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment purification2 RNA Purification (Column or Beads) dnase_treatment->purification2 Crude RNA quantification Quantification (A260) purification2->quantification qc Quality Control (Gel Electrophoresis) purification2->qc capping 5' Capping purification2->capping Purified RNA polyA Poly(A) Tailing capping->polyA final_purification Final Purification polyA->final_purification end end final_purification->end Ready-to-use 5-mC mRNA

Caption: Workflow for in vitro transcription with 5-mCTP.

Innate_Immune_Sensing cluster_unmodified Unmodified mRNA cluster_modified 5-mC Modified mRNA unmodified_mrna Unmodified mRNA rig_i RIG-I Sensor unmodified_mrna->rig_i Recognition mavs MAVS rig_i->mavs irf3 IRF3/7 Activation mavs->irf3 ifn Type I Interferon Production irf3->ifn inflammation inflammation ifn->inflammation Inflammation & Reduced Translation modified_mrna 5-mC Modified mRNA rig_i_mod RIG-I Sensor modified_mrna->rig_i_mod Reduced Recognition translation Translation to Protein modified_mrna->translation therapeutic_effect therapeutic_effect translation->therapeutic_effect Therapeutic Effect

Caption: Innate immune sensing of unmodified vs. 5-mC modified mRNA.

References

Application Notes & Protocols: Leveraging 5-Methylcytidine-5'-triphosphate for Enhanced mRNA Vaccine Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The landscape of vaccine technology has been revolutionized by the advent of messenger RNA (mRNA) vaccines. A critical aspect of developing effective and safe mRNA vaccines lies in the strategic modification of the mRNA molecule to enhance its stability, translational efficiency, and to modulate the innate immune response. The incorporation of modified nucleosides, such as 5-Methylcytidine-5'-triphosphate (m5C), has emerged as a promising strategy to achieve these goals. This document provides detailed application notes and protocols for the use of m5C in the production of mRNA vaccines, summarizing key data and outlining experimental methodologies.

The inclusion of m5C in in vitro transcribed mRNA has been shown to reduce its immunogenicity by dampening the host's innate immune recognition, leading to lower reactogenicity.[1][2][3][4] Specifically, m5C modification can attenuate the production of type-I interferons (IFN-I), which are key drivers of inflammatory side effects.[1] This is achieved, in part, by reducing the recognition of the mRNA by cytosolic RNA sensors like RIG-I.[1] Furthermore, studies have indicated that m5C modification can lead to prolonged and robust antigen expression, a desirable characteristic for inducing a potent and lasting immune response.[1][5] Some research also suggests that this modification can enhance the translational efficiency of the mRNA molecule.[4][6][7][8]

These attributes make this compound a valuable component in the toolkit for designing next-generation mRNA vaccines with improved safety and efficacy profiles.

Data Presentation: Impact of m5C on mRNA Characteristics

The incorporation of 5-Methylcytidine (B43896) offers significant advantages in the context of mRNA vaccine development. The following tables summarize the quantitative effects of m5C modification on key parameters of mRNA function as reported in scientific literature.

Parameter Modification Observed Effect Reference
Protein Expression (Translation Efficiency) Full substitution of Cytidine with 5-MethylcytidineUp to 4-fold greater translation compared to unmodified mRNA.[7]
Innate Immune Response (Type-I Interferon Induction) Incorporation of 5-Methylcytidine in self-amplifying RNA (saRNA)Attenuated induction of Type-I Interferon (IFN-I) in peripheral blood mononuclear cells (PBMCs), particularly from plasmacytoid dendritic cells (pDCs).[1]
Antigen Expression Duration 5-Methylcytidine-modified self-amplifying RNA (saRNA)Prolonged and robust expression of the encoded antigen.[1][5]
Humoral Immune Response 5-Methylcytidine-modified self-amplifying RNA (saRNA) vaccineProduction of robust IgG responses against the target antigen (S-RBD of SARS-CoV-2) in mice.[1]

Experimental Protocols

This section provides detailed protocols for the production and analysis of m5C-modified mRNA for vaccine research and development.

Protocol 1: In Vitro Transcription of 5-Methylcytidine-Modified mRNA

This protocol outlines the steps for generating m5C-containing mRNA using T7 RNA polymerase-mediated in vitro transcription (IVT).

1. DNA Template Preparation:

  • The DNA template must contain a T7 RNA polymerase promoter upstream of the sequence to be transcribed.[]

  • The template should include the 5' untranslated region (UTR), the open reading frame (ORF) of the target antigen, the 3' UTR, and a poly(T) sequence for the subsequent addition of a poly(A) tail.[10][11]

  • The template can be a linearized plasmid or a PCR product.[12] Ensure the template is of high purity and free from RNases.[]

2. In Vitro Transcription Reaction Setup:

  • Assemble the following reaction components on ice in an RNase-free microcentrifuge tube. Commercial kits containing many of these reagents are available.[11]

Component Stock Concentration Final Concentration Volume for 20 µL reaction
Nuclease-free Water--To 20 µL
10x Transcription Buffer10x1x2 µL
ATP100 mM7.5 mM1.5 µL
GTP100 mM7.5 mM1.5 µL
UTP100 mM7.5 mM1.5 µL
This compound (m5C)100 mM7.5 mM1.5 µL
Linearized DNA Template1 µg/µL50 ng/µL1 µL
T7 RNA Polymerase Mix--2 µL
RNase Inhibitor40 U/µL2 U/µL1 µL
  • Note: The concentration of NTPs and m5CTP may require optimization for specific templates.[11] For co-transcriptional capping, a cap analog such as an anti-reverse cap analog (ARCA) can be added to the reaction mix.[]

3. Incubation:

  • Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 to 4 hours.[13]

4. DNA Template Removal:

  • Add DNase I to the reaction mixture to a final concentration of 1 U/µg of DNA template.

  • Incubate at 37°C for 15-30 minutes.[]

5. Purification of m5C-modified mRNA:

  • Purify the transcribed mRNA using a suitable method such as lithium chloride precipitation, silica-based spin columns, or HPLC to remove the DNase, unincorporated nucleotides, and other reaction components.[11][13]

6. Quality Control:

  • Assess the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop).

  • Verify the integrity and size of the mRNA transcript by denaturing agarose (B213101) gel electrophoresis.

Protocol 2: Post-Transcriptional 5' Capping and Poly(A) Tailing

For optimal stability and translation, the m5C-modified mRNA requires a 5' cap and a 3' poly(A) tail.

1. 5' Capping (if not performed co-transcriptionally):

  • Use a commercial capping kit (e.g., from Vaccinia virus) following the manufacturer's instructions. This typically involves incubating the purified mRNA with capping enzymes, GTP, and S-adenosylmethionine (SAM).[14]

  • Purify the capped mRNA using a spin column or precipitation.

2. 3' Poly(A) Tailing:

  • Use Poly(A) Polymerase to add a poly(A) tail to the 3' end of the mRNA.

  • Set up the reaction according to the enzyme manufacturer's protocol, typically involving incubating the capped mRNA with Poly(A) Polymerase and ATP.

  • The length of the poly(A) tail can be controlled by adjusting the ratio of mRNA to ATP and the incubation time.

  • Purify the polyadenylated mRNA.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for m5C-Modified mRNA Vaccine Production

The following diagram illustrates the key steps involved in the laboratory-scale production of 5-Methylcytidine-modified mRNA for vaccine applications.

mRNA_Production_Workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription (IVT) cluster_purification_modification Purification & Modification cluster_final Final Product & Formulation plasmid Plasmid DNA with Target Antigen ORF linearization Linearization plasmid->linearization purification1 Template Purification linearization->purification1 pcr PCR Amplification pcr->purification1 ivt_mix IVT Reaction Mix (T7 Polymerase, ATP, GTP, UTP, m5CTP) purification1->ivt_mix incubation Incubation (37°C) ivt_mix->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment purification2 mRNA Purification dnase_treatment->purification2 capping 5' Capping purification2->capping polyA Poly(A) Tailing capping->polyA final_purification Final Purification polyA->final_purification qc Quality Control (Concentration, Integrity) final_purification->qc formulation Lipid Nanoparticle (LNP) Formulation qc->formulation final_product m5C-mRNA Vaccine formulation->final_product

Caption: Workflow for the production of m5C-modified mRNA vaccines.

Signaling Pathway: Innate Immune Sensing of mRNA and the Role of m5C

This diagram depicts the RIG-I-mediated innate immune sensing pathway for foreign RNA and illustrates how 5-Methylcytidine modification can attenuate this response.

Innate_Immunity_Signaling cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_cytosol Cytosol cluster_nucleus Nucleus unmodified_mrna Unmodified mRNA (e.g., dsRNA contaminants) rigi RIG-I unmodified_mrna->rigi Recognized as foreign m5c_mrna m5C-Modified mRNA m5c_mrna->rigi Reduced Recognition mavs MAVS rigi->mavs Activation downstream Downstream Signaling (TBK1, IRF3/7) mavs->downstream ifn_genes Interferon (IFN) Gene Transcription downstream->ifn_genes Translocation ifn_production Type-I IFN Production (e.g., IFN-β) ifn_genes->ifn_production inflammation Inflammation & Reactogenicity ifn_production->inflammation

Caption: Attenuation of RIG-I signaling by m5C-modified mRNA.

The incorporation of this compound into mRNA transcripts represents a significant advancement in vaccine technology. By reducing the innate immunogenicity and potentially enhancing the stability and translational efficiency of mRNA, m5C modification contributes to the development of safer and more effective vaccines. The protocols and data presented here provide a foundation for researchers and developers to explore and optimize the use of m5C in their mRNA vaccine candidates. As the field of mRNA therapeutics continues to evolve, the strategic use of modified nucleosides like 5-Methylcytidine will undoubtedly play a pivotal role in shaping the future of medicine.

References

Application Notes and Protocols for the Quantification of 5-methylcytosine (5-mC) in RNA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-methylcytosine (B146107) (5-mC) is a crucial epigenetic modification found in various RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2] This modification plays a significant role in regulating RNA metabolism, stability, and translation, and its dysregulation has been implicated in various diseases, including cancer.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate and sensitive quantification of 5-mC in RNA, providing a global overview of RNA methylation levels.[5]

These application notes provide a comprehensive overview and detailed protocols for the quantification of 5-mC in RNA using LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantification of 5-mC in RNA using LC-MS/MS involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis RNA_Extraction Total RNA Extraction RNA_QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC RNA_Hydrolysis RNA Hydrolysis to Nucleosides RNA_QC->RNA_Hydrolysis Chromatography Chromatographic Separation (Reversed-Phase or HILIC) RNA_Hydrolysis->Chromatography MS_Detection Mass Spectrometric Detection (MRM or High-Resolution MS) Chromatography->MS_Detection Peak_Integration Peak Integration and Quantification MS_Detection->Peak_Integration Normalization Normalization to Canonical Nucleosides Peak_Integration->Normalization Data_Reporting Data Reporting (%5-mC) Normalization->Data_Reporting

Caption: Experimental workflow for 5-mC RNA quantification.

Experimental Protocols

Total RNA Extraction and Quality Control
  • RNA Extraction: Isolate total RNA from cells or tissues using a commercially available kit (e.g., TRIzol, RNeasy Kit) according to the manufacturer's instructions.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA.

    • Quantification: Use a UV-Vis spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm.

    • Purity: Evaluate the A260/A280 and A260/A230 ratios to assess protein and solvent contamination, respectively. Aim for ratios of ~2.0.

    • Integrity: Analyze RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 7 is generally recommended.

RNA Hydrolysis to Nucleosides

This step is critical for releasing the individual nucleosides from the RNA polymer for LC-MS/MS analysis. Two common methods are enzymatic hydrolysis and acid hydrolysis.

Protocol 3.2.1: Enzymatic Hydrolysis

This method uses a cocktail of enzymes to digest the RNA into its constituent nucleosides.

  • Reagents:

  • Procedure:

    • In a sterile microcentrifuge tube, combine 1-5 µg of total RNA with nuclease P1 (e.g., 2 units) in ammonium acetate buffer.

    • Incubate the reaction at 37°C for 2 hours.

    • Add BAP (e.g., 0.5 units) to the reaction mixture.

    • Incubate at 37°C for an additional 2 hours.

    • Terminate the reaction by adding an equal volume of acetonitrile (B52724) or by heating at 95°C for 5 minutes.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the enzymes.

    • Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

Protocol 3.2.2: Acid Hydrolysis

This method utilizes acid to break the phosphodiester bonds. It is a simpler and often faster method but can be more destructive to certain modified nucleosides. Formic acid is commonly used.[6][7]

  • Reagents:

    • Formic acid (e.g., 70%)

    • Ultrapure water

  • Procedure:

    • Add 1-5 µg of total RNA to a microcentrifuge tube and dry it completely using a vacuum concentrator.

    • Add a solution of formic acid (e.g., 100 µL of 70% formic acid) to the dried RNA.

    • Incubate the mixture at 100°C for 2-4 hours.

    • After incubation, cool the sample on ice.

    • Evaporate the formic acid completely using a vacuum concentrator.

    • Reconstitute the dried nucleosides in an appropriate solvent (e.g., 100 µL of ultrapure water or mobile phase A) for LC-MS/MS analysis.

LC-MS/MS Analysis

3.3.1. Chromatographic Separation

  • Column: A reversed-phase C18 column is commonly used for the separation of nucleosides.

  • Mobile Phase A: Typically an aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water).

  • Mobile Phase B: An organic solvent such as acetonitrile or methanol, often with 0.1% formic acid.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the nucleosides. A typical gradient might be 5% to 60% B over 15-20 minutes.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for standard analytical columns.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 30-40°C, to ensure reproducible retention times.

3.3.2. Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for nucleoside analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for targeted quantification.[6] For MRM, specific precursor-to-product ion transitions for 5-mC and the four canonical nucleosides (A, C, G, U) are monitored.

    • 5-methylcytidine (5-mC): m/z 258.1 → 126.1

    • Cytidine (C): m/z 244.1 → 112.1

    • Adenosine (A): m/z 268.1 → 136.1

    • Guanosine (G): m/z 284.1 → 152.1

    • Uridine (U): m/z 245.1 → 113.1

  • High-Resolution Mass Spectrometry (HRMS): Alternatively, high-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) can be used for accurate mass measurements, which can help in the identification and quantification of a wider range of modified nucleosides.[7]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. The amount of 5-mC is typically expressed as a percentage of total cytosine (%5-mC = [5-mC / (5-mC + C)] * 100) or as a ratio to one of the canonical nucleosides.

Table 1: Quantification of Global 5-mC RNA Levels in Different Human Cell Lines

Cell LineTissue of OriginGlobal 5-mC Level (% of total Cytosine)
HEK293TEmbryonic Kidney0.35 ± 0.04
HeLaCervical Cancer0.42 ± 0.06
A549Lung Carcinoma0.28 ± 0.03
HCT116Colorectal Carcinoma0.31 ± 0.05

Data are representative and compiled from typical findings in the literature. Actual values may vary based on experimental conditions.

Table 2: Relative Quantification of 5-mC in Response to Treatment

TreatmentCell LineFold Change in 5-mC vs. Control
DNMT Inhibitor (5-aza-CdR)HCT1160.65 ± 0.08
METTL3 KnockdownHEK293T0.95 ± 0.12 (No significant change)

Data are representative and compiled from typical findings in the literature. Actual values may vary based on experimental conditions.

Visualization of a Key Regulatory Pathway

The levels of 5-mC in RNA are dynamically regulated by a set of proteins often referred to as "writers," "erasers," and "readers."

regulatory_pathway NSUN2 NSUN2 modified_RNA RNA (5-mC) DNMT2 DNMT2 TET_enzymes TET enzymes hydroxymethylated_RNA RNA (5-hmC) YBX1 YBX1 downstream_effects Downstream Biological Effects (e.g., Stability, Translation, Export) YBX1->downstream_effects ALYREF ALYREF ALYREF->downstream_effects unmodified_RNA RNA (Cytosine) unmodified_RNA->modified_RNA Methylation modified_RNA->YBX1 Binding modified_RNA->ALYREF Binding modified_RNA->hydroxymethylated_RNA Hydroxymethylation

Caption: Regulation of 5-mC in RNA.

References

Application Notes and Protocols for 5-Methylcytidine-5'-triphosphate Incorporation with T7 RNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient incorporation of 5-Methylcytidine-5'-triphosphate (5-mCTP) into RNA transcripts using T7 RNA polymerase. The inclusion of 5-methylcytidine (B43896), a naturally occurring RNA modification, can enhance the stability and translational efficiency of messenger RNA (mRNA) and reduce its immunogenicity, making it a critical component in the development of mRNA-based therapeutics and vaccines.

Introduction

In vitro transcription (IVT) is a cornerstone technique for generating large quantities of RNA for a multitude of applications, including functional studies, RNA interference, and the production of therapeutic mRNA. The use of modified nucleotides, such as 5-mCTP, during IVT allows for the synthesis of RNA molecules with improved biological properties. T7 RNA polymerase is known for its high processivity and specificity, making it the enzyme of choice for IVT. Studies have shown that T7 RNA polymerase readily accepts 5-mCTP as a substrate, allowing for the complete substitution of cytidine (B196190) triphosphate (CTP) in the transcription reaction. This document outlines the efficiency of 5-mCTP incorporation and provides a detailed protocol for its use in IVT reactions.

Data Presentation: 5-mCTP Incorporation Efficiency

While precise kinetic parameters (Km and kcat) for 5-mCTP incorporation by T7 RNA polymerase are not extensively documented in comparative studies against CTP, empirical evidence from multiple studies demonstrates that 5-mCTP is an efficient substrate, allowing for high-yield synthesis of fully substituted RNA transcripts. The general consensus in the field is that smaller modifications at the 5-position of pyrimidines are well-tolerated by T7 RNA polymerase.

NucleotideT7 RNA Polymerase Substrate SuitabilityRelative YieldKey Observations
CTP (Canonical) Excellent100% (Reference)Standard nucleotide for in vitro transcription.
5-mCTP (Modified) Good to ExcellentComparable to CTPCan fully replace CTP in the NTP mix without significant loss of RNA yield. The resulting modified RNA exhibits increased stability and reduced immune stimulation.[1][2]

Experimental Protocols

This section provides a detailed protocol for the in vitro transcription of RNA with complete substitution of CTP with 5-mCTP.

Materials
  • Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)

  • Nuclease-free water

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP solution (100 mM)

  • GTP solution (100 mM)

  • UTP solution (100 mM)

  • This compound (5-mCTP) solution (100 mM)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • RNase Inhibitor (e.g., 40 U/µL)

  • DNase I (RNase-free)

  • EDTA (0.5 M, pH 8.0)

  • Lithium Chloride (LiCl) for RNA precipitation

  • Ethanol (70% and 100%)

  • Nuclease-free microcentrifuge tubes

Procedure
  • Reaction Setup:

    • Thaw all reagents on ice, except for the 10x Transcription Buffer, which should be thawed at room temperature to avoid precipitation of spermidine.

    • Vortex and briefly centrifuge all components before use.

    • Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-free waterto 20 µL-
10x Transcription Buffer2 µL1x
ATP (100 mM)2 µL10 mM
GTP (100 mM)2 µL10 mM
UTP (100 mM)2 µL10 mM
5-mCTP (100 mM)2 µL10 mM
Linearized DNA Template1 µg50 ng/µL
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase1 µL2.5 U/µL
  • Incubation:

    • Mix the components gently by pipetting up and down.

    • Centrifuge briefly to collect the reaction mixture at the bottom of the tube.

    • Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to an increase in double-stranded RNA byproducts.

  • DNase Treatment:

    • Following incubation, add 1 µL of RNase-free DNase I to the reaction mixture to digest the DNA template.

    • Incubate at 37°C for 15 minutes.

  • RNA Purification:

    • Stop the reaction by adding 2 µL of 0.5 M EDTA.

    • Purify the RNA using a column-based purification kit or by precipitation. For precipitation:

      • Add a volume of high-salt solution (e.g., 5 M ammonium (B1175870) acetate (B1210297) or LiCl) and 2.5 volumes of cold 100% ethanol.

      • Incubate at -20°C for at least 30 minutes.

      • Centrifuge at >12,000 x g for 15 minutes at 4°C.

      • Carefully discard the supernatant.

      • Wash the pellet with 500 µL of cold 70% ethanol.

      • Centrifuge at >12,000 x g for 5 minutes at 4°C.

      • Carefully discard the supernatant and air-dry the pellet for 5-10 minutes.

      • Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

  • Quantification and Quality Control:

    • Determine the RNA concentration using a spectrophotometer (A₂₆₀).

    • Assess the RNA integrity by denaturing agarose (B213101) gel electrophoresis.

Mandatory Visualizations

Experimental Workflow for In Vitro Transcription with 5-mCTP

IVT_Workflow cluster_prep Reaction Preparation cluster_reaction Transcription cluster_cleanup Purification cluster_qc Quality Control prep Assemble Reaction Mix (NTPs, 5-mCTP, Buffer, Template, Enzymes) incubation Incubate at 37°C (2-4 hours) prep->incubation Start Reaction dnase DNase I Treatment incubation->dnase Template Removal purify RNA Purification (Column or Precipitation) dnase->purify Isolate RNA qc Quantification (A260) & Integrity Analysis (Gel) purify->qc Final Product

Caption: A streamlined workflow for the synthesis of 5-methylcytidine modified RNA.

Logical Relationship of Components in IVT

IVT_Components T7_Polymerase T7 RNA Polymerase Product 5-mC Modified RNA T7_Polymerase->Product Template DNA Template (with T7 Promoter) Template->Product NTPs NTPs (ATP, GTP, UTP) NTPs->Product mCTP 5-mCTP mCTP->Product Buffer Transcription Buffer (Mg2+, DTT, etc.) Buffer->T7_Polymerase co-factor

Caption: Key components and their roles in the T7 RNA polymerase-mediated transcription.

References

Unmasking the "Fifth Letter" of the Transcriptome: A Guide to 5-Methylcytidine Detection in RNA by Bisulfite Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

The dynamic landscape of RNA modifications, often referred to as the "epitranscriptome," is increasingly recognized for its critical role in regulating gene expression and cellular function. Among the more than 170 known RNA modifications, 5-methylcytidine (B43896) (m5C) has emerged as a key player in diverse biological processes, including RNA stability, translation, and stress responses.[1][2][3] Its dysregulation has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This document provides a comprehensive guide to the detection and quantification of m5C in RNA at single-nucleotide resolution using bisulfite sequencing, a gold-standard technique in the field.[4]

Principle of RNA Bisulfite Sequencing

RNA bisulfite sequencing (RNA-BisSeq) leverages the differential chemical reactivity of cytosine and 5-methylcytosine (B146107) with sodium bisulfite.[5][6] Unmethylated cytosines are deaminated to uracil (B121893) upon bisulfite treatment, while 5-methylcytosines remain largely unreactive.[1][2] Subsequent reverse transcription and sequencing read the original unmethylated cytosines as thymines, whereas the 5-methylcytosines are read as cytosines. This C-to-T transition allows for the precise identification of m5C sites across the transcriptome.[6][7]

Applications in Research and Drug Development

The ability to accurately map m5C modifications opens up numerous avenues for investigation and therapeutic development:

  • Understanding Disease Mechanisms: Profiling m5C patterns in healthy versus diseased tissues can reveal novel biomarkers and shed light on the role of epitranscriptomic dysregulation in pathologies such as cancer.[8]

  • Drug Discovery and Target Validation: Identifying the "writer," "reader," and "eraser" proteins that regulate m5C deposition and function can uncover new drug targets.[8] RNA-BisSeq can be employed to assess the efficacy of drugs designed to modulate the activity of these proteins.

  • Therapeutic RNA Development: The stability and translational efficiency of mRNA-based therapeutics can be influenced by RNA modifications. Understanding the m5C landscape can inform the design of more effective and stable RNA drugs.

  • Immunotherapy: Recent studies suggest a role for RNA m5C modifications in modulating immune responses, which could have implications for the efficacy of cancer immunotherapies.[8]

Experimental Workflow

The RNA bisulfite sequencing workflow involves several key stages, from sample preparation to data analysis.

RNA_Bisulfite_Sequencing_Workflow cluster_0 Sample Preparation cluster_1 Bisulfite Conversion cluster_2 Library Preparation & Sequencing cluster_3 Data Analysis RNA_Extraction Total RNA Extraction RNA_QC RNA Quality Control (Agarose Gel, Qubit, Agilent 2100) RNA_Extraction->RNA_QC DNase_Treatment DNase I Treatment RNA_QC->DNase_Treatment Bisulfite_Treatment Bisulfite Treatment (C -> U conversion) DNase_Treatment->Bisulfite_Treatment Purification RNA Purification Bisulfite_Treatment->Purification cDNA_Synthesis Reverse Transcription (cDNA Synthesis) Purification->cDNA_Synthesis Library_Construction NGS Library Construction (Adaptor Ligation, PCR Amplification) cDNA_Synthesis->Library_Construction Sequencing High-Throughput Sequencing Library_Construction->Sequencing Data_QC Raw Data Quality Control (FastQC, Trimmomatic) Sequencing->Data_QC Mapping Alignment to Reference Genome/Transcriptome Data_QC->Mapping Methylation_Calling m5C Site Identification & Quantification Mapping->Methylation_Calling Downstream_Analysis Differential Methylation, Functional Annotation Methylation_Calling->Downstream_Analysis

Figure 1. Overview of the RNA bisulfite sequencing workflow.

Detailed Experimental Protocol

This protocol provides a generalized framework for RNA bisulfite sequencing. Specific reagent volumes and incubation times may need to be optimized based on the chosen commercial kit and sample type.

1. RNA Preparation and Quality Control

  • 1.1. Total RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.

  • 1.2. DNase I Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[5]

  • 1.3. RNA Quality Control:

    • Assess RNA integrity by running an aliquot on an agarose (B213101) gel. High-quality RNA will show distinct 18S and 28S ribosomal RNA bands.[1]

    • Quantify the RNA concentration using a Qubit fluorometer.[1]

    • Evaluate RNA integrity using an Agilent 2100 Bioanalyzer. An RNA Integrity Number (RIN) of ≥ 7 is recommended.[3]

2. Bisulfite Conversion of RNA

  • 2.1. Bisulfite Reaction: Use a commercial RNA bisulfite conversion kit (e.g., EZ RNA Methylation™ Kit, Zymo Research) for efficient conversion. Typically, 1 µg of total RNA is used.[5][9]

    • Mix the RNA sample with the bisulfite conversion reagent.

    • Incubate the mixture under the recommended denaturation and conversion conditions (e.g., cycles of 70°C for 5-10 minutes followed by 60°C for 1 hour).[5] The number of cycles may vary depending on the RNA type (e.g., tRNA and rRNA may require more cycles).[5]

  • 2.2. RNA Purification: Purify the bisulfite-converted RNA using the columns provided in the kit to remove residual bisulfite and other reagents.[1]

3. Library Preparation and Sequencing

  • 3.1. Reverse Transcription: Synthesize first-strand cDNA from the bisulfite-treated RNA using random primers or gene-specific primers.[1][9]

  • 3.2. Second-Strand Synthesis (if applicable): Synthesize the second cDNA strand according to the library preparation kit instructions.

  • 3.3. Library Construction: Construct the sequencing library using a compatible kit (e.g., Illumina TruSeq). This involves end-repair, A-tailing, adapter ligation, and PCR amplification.

  • 3.4. Sequencing: Perform high-throughput sequencing on a platform such as Illumina NovaSeq or HiSeq. A sequencing depth of at least 100 million reads is recommended for comprehensive transcriptome-wide analysis.[10]

4. Bioinformatic Data Analysis

  • 4.1. Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing data. Trim adapter sequences and low-quality reads using software such as Trimmomatic or Cutadapt.[10]

  • 4.2. Alignment: Align the cleaned reads to a reference genome or transcriptome. Specialized aligners that can handle the C-to-T conversion, such as Bismark or meRanTK, are required.[11]

  • 4.3. Methylation Calling: Identify potential m5C sites by analyzing the C-to-T conversion rates at each cytosine position. The methylation level of a specific cytosine is calculated as the ratio of reads with a 'C' at that position to the total number of reads covering that position.

  • 4.4. Downstream Analysis:

    • Differential Methylation Analysis: Identify differentially methylated cytosines (DMCs) between different experimental conditions.[1]

    • Functional Annotation: Annotate the identified m5C sites to specific genes and genomic features (e.g., 5'UTR, CDS, 3'UTR).[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for RNA bisulfite sequencing experiments.

Table 1: Sample Input and Quality Control Recommendations

ParameterRecommendation
Starting Material Total RNA from cells or tissues
Input RNA Amount ≥ 30 µg (recommended for robust library construction)[3]
RNA Purity (A260/A280) 1.6 - 2.3[3]
RNA Integrity (RIN) ≥ 7.0[3]

Table 2: Comparison of m5C Detection Methods

MethodPrincipleResolutionAdvantagesLimitations
RNA-BisSeq Chemical conversion of C to USingle-baseGold standard, quantitative, high resolution[1][4]RNA degradation, incomplete conversion can lead to false positives, cannot distinguish m5C from hm5C[2][8]
m5C-RIP-seq Immunoprecipitation with m5C-specific antibody~100-200 ntTranscriptome-wide screeningLower resolution, antibody specificity can be a concern, may not detect low-abundance transcripts[2][8]
Aza-IP / miCLIP Metabolic labeling and immunoprecipitationSingle-baseHigh specificity for targets of specific enzymes (e.g., NSUN2)Indirect detection, may not capture all m5C sites[1][8]
UBS-seq Ultrafast bisulfite conversionSingle-baseFaster protocol, reduced RNA damage, lower background noise[12][13][14]A newer technique, may require further validation

Signaling Pathway and Logical Relationships

The core principle of RNA bisulfite sequencing relies on the differential chemical reactivity of methylated and unmethylated cytosines.

Bisulfite_Conversion_Principle cluster_0 RNA with Cytosines cluster_1 Post-Bisulfite Treatment cluster_2 Sequencing Readout Unmethylated_C Unmethylated Cytosine (C) Bisulfite_Treatment Bisulfite Treatment Unmethylated_C->Bisulfite_Treatment Methylated_C 5-Methylcytosine (m5C) Methylated_C->Bisulfite_Treatment Uracil Uracil (U) Bisulfite_Treatment->Uracil Deamination Unchanged_m5C 5-Methylcytosine (m5C) Bisulfite_Treatment->Unchanged_m5C No Reaction Thymine Thymine (T) Uracil->Thymine Read as T in sequencing Cytosine_read Cytosine (C) Unchanged_m5C->Cytosine_read Read as C in sequencing

Figure 2. Principle of m5C detection by bisulfite sequencing.

Conclusion

RNA bisulfite sequencing is a powerful and precise method for the transcriptome-wide detection and quantification of 5-methylcytidine at single-base resolution.[1][11] Its application is crucial for advancing our understanding of the epitranscriptome's role in health and disease and for the development of novel RNA-targeted therapeutics. While the protocol requires careful execution and specialized bioinformatic analysis, the insights gained into the dynamic world of RNA modifications are invaluable for researchers, scientists, and drug development professionals. As technologies continue to evolve, with improvements such as ultrafast bisulfite sequencing, the accessibility and accuracy of m5C profiling will undoubtedly continue to improve.[13]

References

Application Notes and Protocols for 5-mC Modified mRNA in Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic landscape is being reshaped by the advent of messenger RNA (mRNA) technologies, propelled by the success of mRNA-based vaccines. A key innovation in this field is the use of modified nucleosides to enhance the stability, translational efficiency, and safety of synthetic mRNA. Among these, 5-methylcytidine (B43896) (5-mC) has emerged as a critical modification for developing effective mRNA therapeutics. This document provides detailed application notes and experimental protocols for the generation and evaluation of 5-mC modified mRNA for therapeutic applications, including protein replacement therapies, vaccines, and cancer immunotherapy.

I. Applications of 5-mC Modified mRNA

The incorporation of 5-mC into in vitro transcribed (IVT) mRNA offers several advantages that are crucial for its therapeutic efficacy. These benefits primarily stem from the ability of 5-mC to modulate the interaction of mRNA with the host's cellular machinery and innate immune system.

1. Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7 and TLR8) and RIG-I, leading to the activation of innate immune responses and the production of pro-inflammatory cytokines.[][2][3] This can result in unwanted side effects and reduced protein expression. The presence of 5-mC in the mRNA sequence helps to dampen these immune responses, leading to a more favorable safety profile.[2][3]

2. Enhanced Stability: The stability of mRNA is a critical factor for its therapeutic efficacy, as it determines the duration of protein expression. While the primary drivers of mRNA stability are the 5' cap and the 3' poly(A) tail, nucleoside modifications like 5-mC can contribute to increased resistance to degradation by cellular nucleases.[4][5]

3. Improved Translation Efficiency: By reducing the activation of immune sensors like PKR, which can phosphorylate eIF2α and shut down translation, 5-mC modification can lead to higher and more sustained protein production from the synthetic mRNA.[3][4]

These properties make 5-mC modified mRNA a versatile platform for a range of therapeutic applications:

  • Vaccines: For both infectious diseases and cancer, 5-mC modified mRNA can be used to deliver antigens to antigen-presenting cells, eliciting robust and specific immune responses. The reduced immunogenicity of the mRNA backbone allows for a more focused immune response against the encoded antigen.

  • Protein Replacement Therapy: For genetic disorders caused by deficient or non-functional proteins, 5-mC modified mRNA can be used to deliver a functional copy of the protein-coding sequence, enabling transient production of the therapeutic protein.[6]

  • Gene Editing: mRNA encoding gene-editing machinery, such as CRISPR-Cas9, can be delivered to cells to achieve targeted genomic modifications. The transient nature of mRNA expression is advantageous in this context, minimizing off-target effects.

  • Cell Therapy: Ex vivo modification of cells with 5-mC modified mRNA can be used to transiently express proteins that enhance their therapeutic potential, for example, in the context of CAR-T cell therapy.

II. Quantitative Data on the Effects of 5-mC Modification

The following tables summarize quantitative data from various studies comparing unmodified mRNA with mRNA containing 5-mC and other modifications.

Table 1: Effect of Nucleoside Modification on Protein Expression

Nucleoside ModificationFold Increase in Protein Expression (Reporter Gene)Cell Type / ModelCitation
m1Ψ vs. Unmodified>10-foldCell Culture[7]
m1Ψ/m5C vs. Ψ/m5C~44-foldCell Lines[7]
25% 2sU / 25% 5mC~5-fold (vs. unmodified)RAW 264.7 cells[5]
100% 5mC~3-fold (vs. unmodified)RAW 264.7 cells[5]
100% Ψ~10-fold (vs. unmodified)RAW 264.7 cells[5]
100% 5mC / 100% Ψ~15-fold (vs. unmodified)RAW 264.7 cells[5]

Table 2: Attenuation of Innate Immune Response by Nucleoside Modification

Nucleoside ModificationKey Cytokine/Immune MarkerObservationCell Type / ModelCitation
Unmodified mRNATNF-α, IFN-αHigh inductionHuman PBMCs[3]
5-mC, m5U, hm5U, Ψ, m1Ψ, Et1ΨTNF-α, IFN-αSignificantly lower induction compared to unmodifiedHuman PBMCs[3]
Unmodified mRNAIL-7, IFN-αHigher inductionRhesus Macaques[8]
m1Ψ-modified mRNAIL-6Higher inductionRhesus Macaques[8]

Table 3: Effect of Nucleoside Modification on mRNA Stability

Nucleoside ModificationRemaining mRNA after 15 min incubation in 0.05% serum (%)Citation
Unmodified~20%[5]
10% 5mC, 10% 2sU~30%[5]
25% 5mC, 25% 2sU~40%[5]
100% 5mC~50%[5]
100% Ψ~80%[5]
100% 5mC, 100% Ψ~90%[5]

III. Experimental Protocols

A. In Vitro Transcription of 5-mC Modified mRNA

This protocol describes the synthesis of 5-mC modified mRNA using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.

1. Materials:

  • Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sequence of interest and a poly(A) tail template.

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)

  • Ribonucleoside triphosphates (NTPs): ATP, GTP, UTP (100 mM solutions)

  • 5-methyl-CTP (5-mC) (100 mM solution)

  • Unmodified CTP (100 mM solution, for partial substitution if desired)

  • Cap analog (e.g., Anti-Reverse Cap Analog - ARCA) (40 mM solution)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • RNase Inhibitor (e.g., 40 U/µL)

  • DNase I (RNase-free) (e.g., 2 U/µL)

  • RNA purification kit (e.g., silica-based spin columns)

2. Procedure:

  • Template Preparation:

    • Linearize the plasmid DNA template by restriction enzyme digestion downstream of the poly(A) tail sequence. Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

    • Alternatively, generate a DNA template by PCR using a high-fidelity DNA polymerase. The forward primer should contain the T7 promoter sequence, and the reverse primer should contain the poly(A) tail sequence. Purify the PCR product.

    • Resuspend the purified DNA template in nuclease-free water to a final concentration of 0.5-1 µg/µL.

  • IVT Reaction Setup:

    • Thaw all reagents on ice. Keep enzymes on ice.

    • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed. For a 20 µL reaction:

      Reagent Volume Final Concentration
      Nuclease-free water to 20 µL -
      10x Transcription Buffer 2 µL 1x
      100 mM ATP 2 µL 10 mM
      100 mM GTP 0.5 µL 2.5 mM
      100 mM UTP 2 µL 10 mM
      100 mM 5-mC 2 µL 10 mM
      40 mM ARCA 4 µL 8 mM
      Linearized DNA template (0.5 µg/µL) 1 µL 25 ng/µL
      RNase Inhibitor (40 U/µL) 1 µL 2 U/µL

      | T7 RNA Polymerase (50 U/µL) | 2 µL | 5 U/µL |

    • Note: The ratio of ARCA to GTP is critical for efficient capping. A 4:1 ratio is a good starting point. The concentration of 5-mC can be adjusted for partial or full substitution of CTP. For full substitution, omit CTP from the reaction.

  • Incubation:

    • Mix the reaction gently by pipetting up and down.

    • Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment:

    • To remove the DNA template, add 1 µL of DNase I to the IVT reaction.

    • Incubate at 37°C for 15-30 minutes.

  • mRNA Purification:

    • Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's protocol. Elute the mRNA in nuclease-free water.

  • Quality Control:

    • Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess the integrity of the mRNA by denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis. A single, sharp band at the expected size should be observed.

B. Lipid Nanoparticle (LNP) Formulation of 5-mC Modified mRNA

This protocol describes a basic method for encapsulating mRNA into lipid nanoparticles using a microfluidic mixing approach.

1. Materials:

  • 5-mC modified mRNA in nuclease-free water or a low-salt buffer.

  • Lipid stock solution in ethanol containing:

    • Ionizable lipid (e.g., DLin-MC3-DMA)

    • Helper lipid (e.g., DSPC)

    • Cholesterol

    • PEG-lipid (e.g., DMG-PEG 2000)

  • Acidic buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Neutralization and dialysis buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

2. Procedure:

  • Preparation of Solutions:

    • Prepare the lipid mixture in ethanol at the desired molar ratio and total lipid concentration. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • Dilute the purified 5-mC modified mRNA in the acidic buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the mRNA solution in acidic buffer into another syringe.

    • Set the flow rates to achieve the desired mixing ratio (e.g., 3:1 aqueous:ethanolic phase).

    • Initiate the mixing process to form the LNPs. The solution should turn milky, indicating nanoparticle formation.

  • Dialysis:

    • Transfer the LNP-mRNA formulation to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and raise the pH.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP-mRNA formulation using a centrifugal filter device.

    • Sterilize the final formulation by passing it through a 0.22 µm filter.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent.

    • Assess the integrity of the encapsulated mRNA by gel electrophoresis after extraction.

C. Assessment of Immunogenicity in Cell Culture

This protocol describes how to assess the immunogenicity of 5-mC modified mRNA by measuring cytokine production in human peripheral blood mononuclear cells (PBMCs).

1. Materials:

  • Cryopreserved human PBMCs

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • 5-mC modified mRNA and unmodified mRNA (as a control)

  • Transfection reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IFN-α

  • Positive control (e.g., LPS or R848)

2. Procedure:

  • PBMC Thawing and Seeding:

    • Thaw cryopreserved PBMCs quickly in a 37°C water bath.

    • Transfer the cells to a conical tube containing pre-warmed RPMI medium.

    • Centrifuge the cells, discard the supernatant, and resuspend in fresh medium.

    • Count the viable cells and adjust the cell density.

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of medium.

    • Allow the cells to rest for at least 2 hours in a 37°C, 5% CO₂ incubator.

  • mRNA Transfection:

    • Prepare mRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Prepare complexes for both 5-mC modified and unmodified mRNA at different concentrations.

    • Add the mRNA complexes to the wells containing the PBMCs.

    • Include a mock-transfected control (transfection reagent only) and a positive control.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well and store at -80°C until analysis.

  • Cytokine Measurement:

    • Quantify the concentration of TNF-α and IFN-α in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of cytokines produced in response to 5-mC modified mRNA versus unmodified mRNA. A significant reduction in cytokine levels for the 5-mC modified mRNA indicates reduced immunogenicity.

IV. Signaling Pathways and Experimental Workflows

A. Innate Immune Sensing of mRNA

The following diagram illustrates the key innate immune pathways involved in the recognition of unmodified and modified mRNA.

InnateImmuneSensing cluster_extracellular Endosome cluster_cytosol Cytosol Unmodified mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified mRNA->TLR7_8 Strong Activation 5-mC mRNA 5-mC mRNA 5-mC mRNA->TLR7_8 Weak Activation MyD88 MyD88 TLR7_8->MyD88 IRF7 IRF7 MyD88->IRF7 NFkB_endo NF-κB MyD88->NFkB_endo Type_I_IFN_endo Type I IFN IRF7->Type_I_IFN_endo Pro_inflammatory_Cytokines_endo Pro-inflammatory Cytokines NFkB_endo->Pro_inflammatory_Cytokines_endo Unmodified mRNA_cyto Unmodified mRNA RIG_I RIG-I Unmodified mRNA_cyto->RIG_I Strong Activation PKR PKR Unmodified mRNA_cyto->PKR Activation 5-mC mRNA_cyto 5-mC mRNA 5-mC mRNA_cyto->RIG_I Weak Activation MAVS MAVS RIG_I->MAVS IRF3 IRF3 MAVS->IRF3 NFkB_cyto NF-κB MAVS->NFkB_cyto Type_I_IFN_cyto Type I IFN IRF3->Type_I_IFN_cyto Pro_inflammatory_Cytokines_cyto Pro-inflammatory Cytokines NFkB_cyto->Pro_inflammatory_Cytokines_cyto eIF2a eIF2α PKR->eIF2a Phosphorylation eIF2a_P eIF2α-P Translation_inhibition Translation Inhibition eIF2a_P->Translation_inhibition

Caption: Innate immune sensing of unmodified vs. 5-mC modified mRNA.

B. Experimental Workflow for 5-mC Modified mRNA Therapeutic Development

The following diagram outlines the general workflow for the development and preclinical evaluation of a 5-mC modified mRNA therapeutic.

Workflow cluster_synthesis mRNA Synthesis & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Template_Prep DNA Template Preparation IVT In Vitro Transcription with 5-mC Template_Prep->IVT Purification mRNA Purification IVT->Purification QC1 mRNA Quality Control Purification->QC1 LNP LNP Formulation QC1->LNP QC2 LNP Characterization LNP->QC2 Cell_Culture Cell Transfection QC2->Cell_Culture Animal_Model Animal Model Administration QC2->Animal_Model Protein_Expression Protein Expression (Western Blot, ELISA, Flow Cytometry) Cell_Culture->Protein_Expression Immunogenicity Immunogenicity Assay (Cytokine Measurement) Cell_Culture->Immunogenicity Efficacy Therapeutic Efficacy (e.g., tumor regression, protein activity) Animal_Model->Efficacy Biodistribution Biodistribution Studies Animal_Model->Biodistribution Toxicity Toxicology Assessment Animal_Model->Toxicity

Caption: Workflow for 5-mC modified mRNA therapeutic development.

V. Conclusion

The use of 5-methylcytidine modification in synthetic mRNA represents a significant advancement in the field of RNA therapeutics. By mitigating the innate immunogenicity and enhancing the stability and translational efficiency of the mRNA molecule, 5-mC enables the development of safer and more effective treatments for a wide range of diseases. The protocols and data presented in this document provide a foundation for researchers and drug developers to harness the potential of 5-mC modified mRNA in their therapeutic programs. Careful optimization of the mRNA sequence, modification level, and delivery vehicle will be crucial for the successful clinical translation of these promising therapies.

References

Application Notes: Synthesis and Application of Long 5-Methylcytidine-Modified mRNA Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The therapeutic potential of messenger RNA (mRNA) has been unlocked through strategic chemical modifications that enhance its stability, translational efficiency, and, crucially, reduce its inherent immunogenicity. The complete substitution of cytidine (B196190) with 5-Methylcytidine (B43896) (5mC) during in vitro transcription (IVT) is a key strategy to produce long mRNA transcripts suitable for vaccines, protein replacement therapies, and other drug development applications.[1][2] The incorporation of 5mC, often in conjunction with pseudouridine (B1679824) (Ψ) or N1-methylpseudouridine (m1Ψ), has been shown to dampen the innate immune response and improve protein expression levels.[1][3] These application notes provide detailed protocols and supporting data for researchers, scientists, and drug development professionals on the synthesis, purification, and analysis of long mRNA transcripts containing 5-Methylcytidine-5'-triphosphate.

Key Advantages of 5mC Incorporation

  • Reduced Immunogenicity: The primary benefit of using 5mC is the reduction of innate immune stimulation.[3][4] Standard, unmodified single-stranded RNA can be recognized by cytosolic pattern recognition receptors (PRRs) such as RIG-I and MDA5, leading to the activation of the NF-κB signaling pathway and a pro-inflammatory cytokine response.[5][6] The presence of 5mC in the mRNA transcript helps it evade this recognition, leading to a lower immune response and increased tolerability in vivo.[3]

  • Increased mRNA Stability: Various nucleotide modifications, including 5mC, are key drivers of increased mRNA stability.[3][7] This enhanced stability can lead to a longer half-life of the mRNA molecule within the cell.

  • Enhanced Translation: While the effects can be context-dependent, studies have shown that 5mC modification can lead to increased protein expression.[1][4][8] This is attributed to a combination of factors, including improved stability and potentially more efficient interaction with the translational machinery.

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis and performance of 5mC-modified mRNA.

Table 1: In Vitro Transcription (IVT) Yields

Kit/Method Reaction Volume Template Amount Incubation Time Expected Yield (1.4 kb transcript) Reference
HighYield T7 mRNA Synthesis Kit (Jena Bioscience) 20 µL 1 µg 30 min ~100-130 µg [9][10]
Optimized IVT (Single Round) - 50-500 ng total RNA - 10-20 fold mass amplification [11]

| Optimized IVT (Two Rounds) | - | 2-10 ng total RNA | - | 30,000-120,000 fold mass amplification |[11] |

Table 2: mRNA Purity and Integrity After Purification

Purification Method Target mRNA Length Purity Achieved Key Benefit Reference
NaCl/PEG 6000 Precipitation Variable 80-83% Scalable, comparable to chromatography [12]
Oligo-dT Chromatography FLuc mRNA (~1.7 kb) >90% Mitigates purity issues from low-quality DNA template [13]
LiCl Precipitation FLuc mRNA (~1.7 kb) ~62% (from 80% supercoiled DNA template) Removes most unincorporated NTPs and enzymes [13][14]

| IP-RPLC / CGE | eGFP mRNA (~0.7 kb) | ~64% | High-resolution impurity profiling |[15] |

Experimental Workflows and Signaling Pathways

The synthesis of high-quality 5mC-modified mRNA follows a structured workflow from template generation to final quality control.

experimental_workflow Overall Workflow for 5mC-mRNA Synthesis cluster_0 Template Preparation cluster_1 mRNA Synthesis & Modification cluster_2 Purification cluster_3 Quality Control plasmid Plasmid DNA linearization Enzymatic Linearization plasmid->linearization pcr PCR Amplification plasmid->pcr template_purification Template Purification linearization->template_purification pcr->template_purification ivt In Vitro Transcription (with 5mC-TP) template_purification->ivt dnase DNase I Treatment ivt->dnase capping 5' Capping (Co- or Post-transcriptional) polyA 3' Poly(A) Tailing (Post-transcriptional) capping->polyA purification LiCl, Column, or Bead-based Purification polyA->purification dnase->capping qc Purity (Gel, HPLC) Integrity (Bioanalyzer) Concentration (UV Spec) Capping Efficiency (LC-MS) purification->qc

Caption: General experimental workflow for 5mC-modified mRNA production.

The primary advantage of 5mC modification is its ability to circumvent innate immune recognition by pattern recognition receptors (PRRs).

signaling_pathway Innate Immune Recognition of mRNA cluster_unmodified Unmodified mRNA cluster_modified 5mC-Modified mRNA unmod_mrna Unmodified mRNA rigi RIG-I / MDA5 unmod_mrna->rigi recognized by mavs MAVS rigi->mavs activates nfkb NF-κB Activation mavs->nfkb leads to cytokines Pro-inflammatory Cytokines (IFN-β) nfkb->cytokines induces mod_mrna 5mC-Modified mRNA evasion Immune Evasion mod_mrna->evasion translation Translation mod_mrna->translation evasion->rigi avoids recognition

Caption: 5mC modification helps mRNA evade innate immune sensor recognition.

Protocols

Protocol 1: In Vitro Transcription of 5mC-Modified mRNA

This protocol is adapted from commercially available kits and is designed for a standard 20 µL reaction.[9] For larger scale synthesis, reaction components should be scaled up proportionally.

Materials:

  • Linearized DNA template (plasmid or PCR product) with a T7 promoter (0.5 - 1.0 µg)

  • Nuclease-free water

  • 10x Reaction Buffer (HEPES-based)

  • ATP, GTP solutions (100 mM stocks)

  • This compound (5mC-TP) solution (100 mM stock)

  • UTP or Pseudouridine-5'-Triphosphate (Ψ-UTP) solution (100 mM stock)

  • T7 RNA Polymerase Mix

  • (Optional) Cap analog, e.g., ARCA (Anti-Reverse Cap Analog)

  • DNase I, RNase-free

  • RNase Inhibitor

Procedure:

  • Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.

  • Gently vortex and briefly centrifuge each component before use.

  • Assemble the reaction at room temperature in a nuclease-free microtube in the following order:

ComponentVolume (µL)Final Concentration
Nuclease-free waterUp to 20 µL-
10x Reaction Buffer2.0 µL1x
ATP Solution (100 mM)1.5 µL7.5 mM
GTP Solution (100 mM)1.5 µL7.5 mM
5mC-TP Solution (100 mM)1.5 µL7.5 mM
UTP or Ψ-UTP Solution (100 mM)1.5 µL7.5 mM
DNA Template (0.5 µg/µL)2.0 µL1 µg
T7 RNA Polymerase Mix2.0 µL-
Total Volume 20 µL

Note: For co-transcriptional capping with ARCA, the GTP concentration should be reduced, and the cap analog added according to the manufacturer's recommendations.

  • Mix the components by gentle pipetting, then centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours. Incubation times can be optimized (0.5h - 4h) to improve yield depending on the template.[9] For very long transcripts (>9 kb), a lower temperature (e.g., 30°C) may improve the yield of full-length product.[16]

  • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate for an additional 15 minutes at 37°C.

  • Proceed immediately to mRNA purification.

Protocol 2: Purification of 5mC-Modified mRNA via LiCl Precipitation

This method is effective for removing the majority of unincorporated NTPs and enzymes for RNAs longer than 300 nucleotides.[14][17]

Materials:

  • IVT reaction product from Protocol 1

  • Nuclease-free water

  • LiCl Solution (e.g., 7.5 M LiCl, 10 mM EDTA)

  • Cold 70% ethanol (B145695) (prepared with nuclease-free water)

  • 0.1 mM EDTA or other suitable RNA storage solution

Procedure:

  • Adjust the volume of the IVT reaction to 50 µL with nuclease-free water.[17]

  • Add 25 µL of the LiCl solution to the 50 µL IVT product and mix well.

  • Incubate at –20°C for at least 30 minutes to precipitate the RNA.

  • Centrifuge at top speed (e.g., >12,000 x g) at 4°C for 15 minutes to pellet the RNA.

  • Carefully remove and discard the supernatant.

  • Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuge at 4°C for 10 minutes.[17]

  • Carefully remove and discard the ethanol. Briefly spin the tube again to collect any residual liquid on the wall and remove it with a fine pipette tip.

  • Air dry the pellet for 5-10 minutes. Do not over-dry, as it can make the RNA difficult to dissolve.

  • Resuspend the RNA pellet in 50 µL of 0.1 mM EDTA or a suitable storage solution.

  • To fully dissolve the RNA, heat at 65°C for 5-10 minutes and mix well.[17]

  • Store the purified RNA at –20°C or below.

Protocol 3: Quality Control of 5mC-Modified mRNA

1. Concentration and Purity Assessment by UV Spectroscopy:

  • Measure the absorbance of the purified mRNA solution at 260 nm and 280 nm.

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where the extinction coefficient for RNA is approximately 40 µg/mL for an A260 of 1.

  • The A260/A280 ratio is a primary indicator of purity from protein contamination. A ratio of ~2.0 is generally accepted as pure for RNA.[]

2. Integrity and Size Verification by Gel Electrophoresis:

  • Prepare a denaturing agarose (B213101) gel (e.g., 1.2% agarose with formaldehyde) to prevent RNA secondary structures.

  • Run an aliquot of the purified mRNA alongside an RNA ladder of a known size range.

  • Visualize the gel using a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Gold).

  • A sharp, distinct band at the expected size indicates high integrity. Smearing below the main band suggests degradation or premature termination products.[13] For higher resolution, capillary gel electrophoresis (CGE) can be used.[15]

3. Advanced Analysis (as required):

  • Capping Efficiency: Can be assessed using methods like RNase H digestion followed by gel electrophoresis or more precisely by liquid chromatography-mass spectrometry (LC-MS).[]

  • Poly(A) Tail Length: Can be analyzed using PCR-based methods or gel-based assays after specific enzymatic digestion.[]

  • Residual DNA Template: Quantified using qPCR with primers specific to the DNA template. Regulatory limits are often stringent, for example, less than 10 ng of DNA per dose.[19]

  • Identity Confirmation: The sequence of the transcript can be confirmed using Next-Generation Sequencing (NGS).[]

References

Application Notes and Protocols for Imaging RNA Labeled with 5-Methylcytidine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methylcytidine (B43896) (m5C) is a prevalent and evolutionarily conserved post-transcriptional RNA modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2][3][4][5] This modification plays a crucial role in regulating numerous aspects of RNA metabolism, such as RNA stability, nuclear export, and translation.[1][2][6] The enzymes responsible for depositing m5C are RNA methyltransferases from the NSUN family and the DNA methyltransferase homolog DNMT2.[2][5] Given its significance in cellular processes and its association with various diseases, including cancer, the ability to visualize and track m5C-modified RNA is of great interest to the scientific community.[5][7]

These application notes provide detailed protocols for labeling RNA with 5-methylcytidine-5'-triphosphate (5-mCTP) and its subsequent imaging. It is important to note that the methyl group of 5-methylcytidine does not possess a reactive handle for the direct conjugation of fluorophores. Therefore, the imaging of 5-mC labeled RNA is achieved through indirect methods, primarily via immunofluorescence using antibodies specific to 5-methylcytidine.

Principle of the Method

The overall workflow involves two main stages: the incorporation of 5-methylcytidine into RNA and the subsequent detection and imaging of the modified RNA.

  • Incorporation of 5-Methylcytidine:

    • In Vitro Transcription: 5-mCTP can be used as a substrate for in vitro transcription (IVT) reactions to generate RNA molecules with 5-methylcytidine incorporated at specific cytosine positions.[8][9] This method is ideal for producing specific RNA transcripts for functional and imaging studies.

    • Metabolic Labeling: Cells can be cultured in the presence of 5-methylcytidine, the nucleoside form of 5-mCTP. The cells will uptake the 5-methylcytidine and enzymatically convert it to 5-mCTP, which is then incorporated into newly synthesized RNA by RNA polymerases. This approach allows for the labeling of the nascent transcriptome within a cellular context.

  • Imaging of 5-Methylcytidine Labeled RNA:

    • Immunofluorescence Detection: Following the incorporation of 5-mC into RNA, the cells or tissues are fixed and permeabilized. A primary antibody that specifically recognizes 5-methylcytosine (B146107) is then used to bind to the modified RNA. Subsequently, a secondary antibody conjugated to a fluorophore is used to detect the primary antibody, allowing for the visualization of the m5C-labeled RNA using fluorescence microscopy.[10]

Data Presentation

Table 1: Quantitative Parameters for In Vitro Transcription with 5-mCTP
ParameterRecommended ValueNotes
5-mCTP Final Concentration1–5 mMSubstitute for canonical CTP at equimolar concentrations.[8][9]
Nucleotide Ratios (5-mCTP:CTP)1:0 for fully modified transcripts; 3:1 or 1:1 for partial methylationThe ratio can be adjusted to balance stability and biological activity.[9]
RNA PolymeraseT7, SP6, or T3Choice depends on the promoter in the DNA template.[9]
Incubation Temperature37°CStandard temperature for most RNA polymerases.[8][9]
Incubation Time2–4 hours (can be extended overnight for high yield)[9]
Expected Increase in mRNA Half-life2- to 4-foldCompared to unmodified transcripts.[9]
Expected Increase in Protein ExpressionUp to 60%In transfected cell lines due to improved stability and translation.[9]

Experimental Protocols

Protocol 1: In Vitro Transcription of RNA with 5-mCTP

This protocol describes the synthesis of RNA transcripts containing 5-methylcytidine using an in vitro transcription system.

Materials:

  • Linearized plasmid DNA template with a T7, SP6, or T3 promoter

  • This compound (5-mCTP)

  • ATP, GTP, UTP solutions

  • T7, SP6, or T3 RNA Polymerase

  • Transcription Buffer (10X)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit or reagents for lithium chloride precipitation

Procedure:

  • Template Preparation: Linearize the plasmid DNA template containing the gene of interest downstream of a suitable promoter (e.g., T7). Purify the linearized template to remove any contaminants.

  • Reaction Setup: Assemble the following reaction components at room temperature in the specified order. For a 20 µL reaction:

    • Nuclease-free water: to a final volume of 20 µL

    • 10X Transcription Buffer: 2 µL

    • ATP, GTP, UTP (100 mM stocks): 2 µL each

    • 5-mCTP (100 mM stock): 2 µL (for complete substitution of CTP)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • RNA Polymerase (T7, SP6, or T3): 2 µL

  • Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours. For higher yields, the incubation can be extended up to 16 hours.[9]

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions or by lithium chloride precipitation.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer. Assess the integrity of the RNA transcript by running an aliquot on a denaturing agarose (B213101) gel.

Protocol 2: Metabolic Labeling of Cellular RNA with 5-Methylcytidine

This protocol outlines the procedure for labeling newly synthesized RNA in cultured cells with 5-methylcytidine.

Materials:

  • Cultured cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • 5-Methylcytidine

  • Phosphate-buffered saline (PBS)

  • Cell scraper or trypsin-EDTA

  • RNA extraction kit

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium containing 5-methylcytidine at a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.

  • Metabolic Labeling: Remove the existing medium from the cells and wash once with pre-warmed PBS. Add the 5-methylcytidine-containing medium to the cells.

  • Incubation: Return the cells to the incubator and incubate for the desired labeling period (e.g., 2-24 hours). The length of the incubation will depend on the experimental goals and the turnover rate of the RNA of interest.

  • Cell Harvesting: After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.

  • RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol. The RNA is now ready for downstream applications, including immunofluorescence detection.

Protocol 3: Immunofluorescence Imaging of 5-mC Labeled RNA

This protocol describes the detection of 5-methylcytidine-modified RNA in fixed cells using immunofluorescence.

Materials:

  • Cells grown on coverslips and labeled with 5-methylcytidine (from Protocol 2) or transfected with 5-mC RNA (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20)

  • Anti-5-methylcytosine (m5C) primary antibody

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse/rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Fixation: Wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the coverslips in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-m5C primary antibody in Blocking Buffer according to the manufacturer's recommended dilution. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBST for 5 minutes each, protected from light.

  • Counterstaining: Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Wash the coverslips one final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the fluorescent signal using a confocal or epifluorescence microscope. The fluorophore signal will indicate the subcellular localization of the 5-mC modified RNA, while the DAPI signal will show the location of the nucleus.

Visualizations

experimental_workflow cluster_labeling RNA Labeling cluster_detection Detection and Imaging ivt In Vitro Transcription with 5-mCTP fixation Cell Fixation & Permeabilization ivt->fixation Transfection metabolic Metabolic Labeling with 5-Methylcytidine metabolic->fixation blocking Blocking fixation->blocking primary_ab Primary Antibody (anti-m5C) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab imaging Fluorescence Microscopy secondary_ab->imaging

Caption: Experimental workflow for labeling and imaging of 5-methylcytidine modified RNA.

signaling_pathway cluster_cell Cellular Environment cluster_detection Immunodetection mC_ext 5-Methylcytidine (extracellular) mC_int 5-Methylcytidine (intracellular) mC_ext->mC_int Uptake mCTP 5-mCTP mC_int->mCTP Phosphorylation mC_RNA m5C-labeled RNA mCTP->mC_RNA Incorporation RNA_pol RNA Polymerase RNA_pol->mC_RNA primary_ab anti-m5C Antibody mC_RNA->primary_ab Binding secondary_ab Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab Binding signal Fluorescent Signal secondary_ab->signal Emission

Caption: Principle of metabolic labeling and immunofluorescent detection of 5-methylcytidine in RNA.

References

Protocol for Generating 5-mC Modified RNA for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-methylcytosine (B146107) (5-mC) is a crucial epigenetic modification in DNA and has been increasingly recognized for its significant roles in various RNA species, including transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), and messenger RNAs (mRNAs). This modification can influence RNA stability, translation, and interaction with RNA-binding proteins. Structural studies of 5-mC modified RNA are essential for a detailed understanding of these mechanisms at the molecular level. This document provides a comprehensive protocol for the large-scale generation of 5-methylcytosine (5-mC) modified RNA suitable for structural biology applications such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol covers in vitro transcription with complete substitution of cytidine (B196190) triphosphate (CTP) with 5-methylcytidine (B43896) triphosphate (5mCTP), purification of the modified RNA, and quantification of the modification.

I. Overall Workflow

The generation of 5-mC modified RNA for structural studies involves a multi-step process, beginning with the preparation of a DNA template and culminating in the verification of the final product. The key stages are in vitro transcription (IVT) using T7 RNA polymerase with 5mCTP, purification of the resulting RNA to homogeneity, and quantification of the 5-mC incorporation.

Workflow Template DNA Template Preparation IVT In Vitro Transcription (with 5mCTP) Template->IVT Purification Purification of 5-mC RNA IVT->Purification Quantification Quantification of 5-mC Incorporation Purification->Quantification Structural_Studies Structural Studies (NMR/Crystallography) Quantification->Structural_Studies

Figure 1: Experimental workflow for 5-mC RNA generation.

II. Experimental Protocols

A. DNA Template Preparation for In Vitro Transcription

High-quality, linearized DNA template is crucial for efficient in vitro transcription. The template should contain a T7 RNA polymerase promoter sequence upstream of the target RNA sequence.

  • Template Design:

    • The DNA template must start with a T7 promoter sequence (e.g., 5'-TAATACGACTCACTATAG-3').

    • The first nucleotide of the transcript should ideally be a guanosine (B1672433) for optimal transcription initiation by T7 RNA polymerase.[1][2]

    • The template can be a linearized plasmid or a PCR product. For large-scale reactions, linearized plasmids are often preferred.

  • Plasmid Linearization:

    • Digest the plasmid DNA containing the target sequence with a restriction enzyme that generates a blunt or 5'-overhang end.

    • Ensure complete digestion to prevent run-on transcripts.

    • Purify the linearized plasmid DNA using a commercial kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

B. Large-Scale In Vitro Transcription with 5-methylcytidine Triphosphate

This protocol is optimized for a large-scale reaction to yield milligram quantities of RNA.

Materials:

  • Linearized DNA template (0.5-1.0 mg/mL)

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM DTT, 20 mM Spermidine)

  • Magnesium Chloride (MgCl₂), 1 M solution

  • ATP, GTP, UTP solutions (100 mM each)

  • 5-methylcytidine triphosphate (5mCTP) solution (100 mM)

  • T7 RNA Polymerase (high concentration)

  • Inorganic Pyrophosphatase (e.g., from E. coli)

  • RNase Inhibitor

  • Nuclease-free water

Protocol:

  • Assemble the following reaction components at room temperature in the order listed to avoid precipitation of the DNA template by spermidine.

    ComponentVolume (for 10 mL reaction)Final Concentration
    Nuclease-free waterUp to 10 mL-
    10x Transcription Buffer1 mL1x
    ATP, GTP, UTP (100 mM each)0.5 mL each5 mM each
    5mCTP (100 mM)0.5 mL5 mM
    Linearized DNA template1 mg0.1 mg/mL
    MgCl₂ (1 M)See note below30-50 mM
    Inorganic Pyrophosphatase10 µL (e.g., 100 U)10 U/mL
    RNase Inhibitor20 µL (e.g., 800 U)80 U/mL
    T7 RNA Polymerase100-200 µL-
  • Note on MgCl₂ Concentration: The optimal MgCl₂ concentration is critical for T7 RNA polymerase activity and can be affected by the high concentration of NTPs. It is recommended to perform small-scale pilot reactions to optimize the MgCl₂ concentration, typically in the range of 30-50 mM.[3][4][5] A good starting point is a concentration that is 10-15 mM higher than the total NTP concentration.[3]

  • Mix the components gently but thoroughly.

  • Incubate the reaction at 37°C for 4-6 hours, or overnight for potentially higher yields.

  • To stop the reaction, add EDTA to a final concentration of 50 mM.

Expected Yield: Typical yields for large-scale in vitro transcription of unmodified RNA can range from 5-15 mg per 10 mL reaction. Yields for fully 5-mC modified RNA may be slightly lower and are sequence-dependent.

C. Purification of 5-mC Modified RNA

For structural studies, the RNA must be highly pure and homogeneous. A two-step purification process involving denaturing polyacrylamide gel electrophoresis (PAGE) followed by a polishing step like anion-exchange HPLC is recommended.

1. Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This method separates the full-length RNA transcript from shorter, abortive sequences and the DNA template.

Materials:

  • Acrylamide/Bis-acrylamide solution (e.g., 19:1)

  • Urea (B33335)

  • 10x TBE Buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS), 10% solution

  • TEMED

  • 2x RNA Loading Buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, bromophenol blue, xylene cyanol)

  • RNA elution buffer (e.g., 0.3 M sodium acetate, pH 5.2, 1 mM EDTA)

Protocol:

  • Prepare a denaturing polyacrylamide gel of appropriate percentage (e.g., 8-12%) containing 7-8 M urea in 1x TBE.

  • Add an equal volume of 2x RNA Loading Buffer to the transcription reaction mixture.

  • Heat the sample at 95°C for 5 minutes to denature the RNA, then immediately place on ice.

  • Load the sample onto the gel and run the electrophoresis at a constant power until the desired separation is achieved (visualized by the tracking dyes).

  • Visualize the RNA bands by UV shadowing.[6] To do this, place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The RNA will cast a shadow.

  • Excise the band corresponding to the full-length RNA product using a clean scalpel.[6][7]

  • Crush the gel slice and elute the RNA overnight at 4°C in RNA elution buffer.

  • Separate the eluted RNA from the gel fragments by filtration or centrifugation.

  • Precipitate the RNA by adding 3 volumes of cold 100% ethanol and incubating at -20°C or -80°C.

  • Pellet the RNA by centrifugation, wash with 70% ethanol, and resuspend in nuclease-free water.

2. Anion-Exchange High-Performance Liquid Chromatography (HPLC)

HPLC provides a high-resolution polishing step to ensure the purity of the RNA sample.[8][9][10][11]

Materials:

  • HPLC system with a UV detector

  • Anion-exchange column suitable for RNA purification (e.g., DEAE-based)

  • Buffer A (e.g., 20 mM sodium phosphate, pH 6.5, 20% acetonitrile)

  • Buffer B (e.g., 20 mM sodium phosphate, pH 6.5, 1 M NaCl, 20% acetonitrile)

Protocol:

  • Equilibrate the anion-exchange column with Buffer A.

  • Dissolve the PAGE-purified RNA in Buffer A and inject it onto the column.

  • Elute the RNA with a linear gradient of Buffer B. The RNA will elute based on its net negative charge, which is proportional to its length.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the main peak.

  • Desalt the purified RNA fractions using size-exclusion chromatography or ethanol precipitation.

III. Quantification of 5-mC Incorporation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of nucleoside modifications.[12]

A. Enzymatic Hydrolysis of 5-mC RNA to Nucleosides

Materials:

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • 10x Nuclease P1 Buffer

  • 10x BAP Buffer

Protocol:

  • In a microcentrifuge tube, combine 1-5 µg of purified 5-mC RNA with nuclease-free water to a final volume of 20 µL.

  • Add 2.5 µL of 10x Nuclease P1 Buffer and 1 µL of Nuclease P1 (e.g., 100 U).

  • Incubate at 37°C for 2 hours.

  • Add 3 µL of 10x BAP Buffer and 1 µL of BAP (e.g., 20 U).

  • Incubate at 37°C for an additional 2 hours.

  • The resulting mixture of nucleosides is ready for LC-MS/MS analysis.

B. LC-MS/MS Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

LC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 100% A to the desired percentage of B to separate the nucleosides.

  • Flow Rate: 0.2-0.4 mL/min

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cytidine (C): m/z 244.1 → 112.1

    • 5-methylcytidine (5-mC): m/z 258.1 → 126.1[13]

    • Guanosine (G): m/z 284.1 → 152.1

    • Adenosine (A): m/z 268.1 → 136.1

    • Uridine (U): m/z 245.1 → 113.1

Quantification:

  • Generate standard curves for each canonical nucleoside and for 5-methylcytidine using commercially available standards of known concentrations.

  • Inject the hydrolyzed RNA sample into the LC-MS/MS system.

  • Integrate the peak areas for each nucleoside from the MRM chromatograms.

  • Calculate the amount of each nucleoside in the sample using the standard curves.

  • Determine the percentage of 5-mC incorporation using the following formula:

    % 5-mC Incorporation = [Amount of 5-mC / (Amount of 5-mC + Amount of C)] * 100

For a reaction with complete substitution of CTP with 5mCTP, the expected incorporation should be close to 100%.

IV. Data Presentation

The quantitative data from the synthesis, purification, and quantification of 5-mC modified RNA should be summarized for clarity and comparison.

Table 1: Summary of 5-mC RNA Synthesis and Purification

ParameterResult
In Vitro Transcription
Reaction Scale10 mL
DNA Template Amount1 mg
Incubation Time4 hours
Purification
MethodDenaturing PAGE followed by Anion-Exchange HPLC
Final Yield and Purity
Total RNA Yield (post-purification)~5-10 mg
Purity (by denaturing PAGE)>95%
Purity (by HPLC)>98%

Table 2: Quantification of 5-mC Incorporation by LC-MS/MS

NucleosideMRM Transition (m/z)Peak AreaCalculated Amount (pmol)
Cytidine (C)244.1 → 112.1< LOD< LOD
5-methylcytidine (5-mC)258.1 → 126.1[Example Value][Example Value]
Calculated 5-mC Incorporation >99%

LOD: Limit of Detection

V. Signaling Pathways and Logical Relationships

The logical flow of the protocol can be visualized to illustrate the dependencies of each step.

Protocol_Logic cluster_synthesis RNA Synthesis cluster_purification Purification cluster_qc Quality Control Template_Prep DNA Template Preparation IVT_Reaction Large-Scale IVT with 5mCTP Template_Prep->IVT_Reaction PAGE Denaturing PAGE IVT_Reaction->PAGE HPLC Anion-Exchange HPLC PAGE->HPLC Hydrolysis Enzymatic Hydrolysis HPLC->Hydrolysis LCMS LC-MS/MS Analysis Hydrolysis->LCMS Final_Product Final_Product LCMS->Final_Product Verified 5-mC RNA

Figure 2: Logical flow of the 5-mC RNA production protocol.

References

Application Notes: Enhancing CRISPR Guide RNA Performance with 5-Methylcytidine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy and safety of CRISPR-Cas9 gene editing are critically dependent on the integrity and function of the guide RNA (gRNA). Unmodified, in vitro transcribed (IVT) gRNAs can elicit an innate immune response and are susceptible to degradation by cellular nucleases. Chemical modifications of the gRNA molecule offer a powerful strategy to overcome these limitations. This document details the application of 5-Methylcytidine-5'-triphosphate (5mCTP) in the synthesis of gRNAs to enhance their stability, reduce immunogenicity, and improve the overall performance of the CRISPR-Cas9 system.

Key Benefits of 5mCTP Incorporation in Guide RNA

The inclusion of 5-methylcytidine (B43896) (5mC) in gRNAs can confer several advantageous properties:

  • Reduced Immunogenicity: Standard IVT gRNAs possess a 5'-triphosphate (5'ppp) moiety, a potent trigger of the RIG-I pathway, leading to a type I interferon response and potential cytotoxicity, especially in primary cells.[1][2][3] While phosphatase treatment is commonly used to remove the 5'ppp group[1][2][3], incorporating modified nucleotides like 5mC can further diminish the immunostimulatory properties of the gRNA molecule itself.[4][5] Studies on self-amplifying RNA vaccines have shown that 5mC incorporation attenuates the induction of type-I interferon.[6]

  • Enhanced Nuclease Resistance: The methylation at the C5 position of cytosine provides steric hindrance against nuclease-mediated degradation.[7] This increased stability prolongs the half-life of the gRNA within the cell, ensuring its availability for complexing with the Cas9 protein and executing its targeting function. The enhanced resistance is a crucial factor for applications requiring sustained Cas9 activity.[7]

  • Improved Specificity: The incorporation of natural nucleoside modifications, including 5-methylcytidine, into gRNAs has been shown to increase the specificity of the CRISPR-Cas9 system in vitro.[4][5] This can be particularly important for therapeutic applications where minimizing off-target effects is paramount.

  • Maintained On-Target Activity: Studies have demonstrated that the inclusion of 5-methylcytidine in gRNAs is compatible with efficient gene editing.[4][5] While some modifications can hinder Cas9 binding or activity, 5mC appears to be well-tolerated, allowing for the retention of on-target cleavage efficiency.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on modified gRNAs.

ModificationEffect on StabilityOn-Target Editing EfficiencyImmunogenicity (Type I Interferon Response)CytotoxicityReference
Unmodified IVT gRNA (with 5'ppp) LowVariableHighHigh in sensitive cells[1][2][3]
5'-phosphatase treated IVT gRNA LowMaintained or IncreasedSignificantly ReducedReduced[1][2][3]
5-Methylcytidine (5mC) Modified gRNA Increased Nuclease Resistance[7]Maintained[4][5]Reduced[4][5][6]Reduced[4][5][4][5][6][7]
2'-O-methyl & Phosphorothioate (MS) Modifications IncreasedMaintained or Modestly IncreasedLowCan be toxic depending on pattern[8]

Experimental Protocols

Protocol 1: In Vitro Transcription of 5mCTP-Modified Single Guide RNA (sgRNA)

This protocol describes the synthesis of sgRNA using T7 RNA polymerase, where all cytosine residues are replaced with 5-methylcytidine.

Materials:

  • Linearized DNA template with a T7 promoter sequence upstream of the sgRNA sequence

  • T7 RNA Polymerase

  • 5x Transcription Buffer

  • Ribonucleotides:

    • 100 mM ATP solution

    • 100 mM GTP solution

    • 100 mM UTP solution

    • 100 mM this compound (5mCTP) solution[9]

  • RNase Inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

  • RNA purification kit (e.g., column-based or magnetic beads)

  • (Optional) Calf Intestinal Phosphatase (CIP) for 5'-triphosphate removal

Procedure:

  • Transcription Reaction Assembly:

    • Thaw all components on ice.

    • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

      Component Volume (for 20 µL reaction) Final Concentration
      Nuclease-free water to 20 µL
      5x Transcription Buffer 4 µL 1x
      100 mM ATP 2 µL 10 mM
      100 mM GTP 2 µL 10 mM
      100 mM UTP 2 µL 10 mM
      100 mM 5mCTP 2 µL 10 mM
      Linearized DNA template X µL (e.g., 1 µg) 50 ng/µL
      RNase Inhibitor 1 µL

      | T7 RNA Polymerase | 2 µL | |

    • Mix gently by pipetting up and down.

    • Incubate at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.

  • DNase I Treatment:

    • Add 1 µL of RNase-free DNase I to the transcription reaction.

    • Incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Optional: 5'-Triphosphate Removal:

    • To further reduce the immunogenicity of the synthesized sgRNA, the 5'-triphosphate group can be removed.

    • Follow the manufacturer's protocol for Calf Intestinal Phosphatase (CIP) treatment. This typically involves adding CIP and its corresponding buffer to the reaction and incubating at 37°C.[10]

  • Purification of 5mCTP-Modified sgRNA:

    • Purify the sgRNA using an RNA purification kit according to the manufacturer's instructions. This will remove the polymerase, unincorporated nucleotides, and enzymes.

    • Elute the purified sgRNA in nuclease-free water or a suitable buffer.

  • Quantification and Quality Control:

    • Determine the concentration of the sgRNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

    • Assess the integrity of the sgRNA by running an aliquot on a denaturing polyacrylamide gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer).

Visualizations

experimental_workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC template Linearized DNA Template (with T7 promoter) ivt_mix Transcription Mix: - T7 RNA Polymerase - ATP, GTP, UTP - 5mCTP - Buffer - RNase Inhibitor template->ivt_mix ivt_reaction Incubation (37°C, 2-4h) ivt_mix->ivt_reaction dnase DNase I Treatment ivt_reaction->dnase cip Optional: 5'-Phosphatase (CIP) Treatment dnase->cip purify RNA Purification (Column or Beads) cip->purify qc Quantification (A260) & Quality Control (Gel/Bioanalyzer) purify->qc final_product final_product qc->final_product 5mCTP-modified sgRNA

Caption: Workflow for the synthesis of 5mCTP-modified sgRNA.

signaling_pathway cluster_cell Host Cell ivt_gRNA Unmodified IVT gRNA (with 5'ppp) rig_i RIG-I Sensor ivt_gRNA->rig_i Recognized m5c_gRNA 5mCTP-modified gRNA m5c_gRNA->rig_i Recognition Reduced mavs MAVS rig_i->mavs Activates irf37 IRF3/7 mavs->irf37 Activates ifn Type I Interferon (IFN-β) irf37->ifn Induces cytotoxicity Cytotoxicity & Inflammation ifn->cytotoxicity

Caption: Reduced immunogenicity of 5mCTP-modified gRNA.

Conclusion

The incorporation of this compound into CRISPR guide RNAs represents a significant advancement in genome editing technology. This modification strategy enhances the stability and reduces the immunogenicity of gRNAs, leading to improved performance and safety profiles for CRISPR-Cas9 systems. The provided protocols and data serve as a valuable resource for researchers and developers aiming to optimize their gene editing workflows for both basic research and therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: In Vitro Transcription with 5-Methylcytidine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low yields during in vitro transcription (IVT) reactions using 5-Methylcytidine-5'-triphosphate (5mCTP).

Frequently Asked Questions (FAQs)

Q1: Is this compound (5mCTP) known to cause lower yields in in vitro transcription?

A1: Not necessarily. 5mCTP is generally considered a good substrate for T7 RNA polymerase, and its use can result in yields comparable to or slightly higher than those with unmodified CTP.[1][2] The incorporation of 5mCTP is intended to enhance mRNA stability and reduce immunogenicity.[1][3] However, as with any modified nucleotide, reaction conditions may require optimization to achieve maximal yield.[4]

Q2: What is the most critical factor to optimize when incorporating 5mCTP?

A2: The magnesium ion (Mg²⁺) concentration is one of the most critical parameters influencing IVT yield and product quality.[5][6][7] Mg²⁺ is a crucial cofactor for RNA polymerase, and its optimal concentration is directly linked to the total nucleotide triphosphate (NTP) concentration.[][9] An imbalance can reduce enzyme activity or lead to the formation of undesirable byproducts like double-stranded RNA (dsRNA).[7][9] When substituting CTP with 5mCTP, it is often necessary to empirically determine the optimal Mg²⁺ concentration for your specific template and reaction conditions.[9]

Q3: Can I completely replace standard CTP with 5mCTP in my reaction?

A3: Yes, a 100% replacement of CTP with 5mCTP is a common practice for producing fully modified mRNA transcripts.[1] However, partial substitution can also be explored as a strategy to balance cost and the desired level of modification.[1]

Q4: My RNA transcript appears shorter than expected. What could be the cause?

A4: Premature termination of transcription can lead to truncated RNA products. Several factors can cause this issue:

  • Poor DNA Template Quality : Contaminants like salts or ethanol (B145695) from plasmid purification can inhibit RNA polymerase.[10]

  • Degraded Nucleotides : Repeated freeze-thaw cycles can degrade NTPs, including 5mCTP, leading to incomplete transcripts.[9]

  • GC-Rich Template Sequences : Templates with high GC content can cause the polymerase to stall. Lowering the incubation temperature (e.g., to 30°C from 37°C) may help produce more full-length transcripts.[10][11]

  • Cryptic Termination Sites : The DNA template sequence itself may contain sequences that signal premature termination to the T7 RNA polymerase.[10]

Q5: How does the quality of the DNA template affect the IVT reaction?

A5: The quality of the DNA template is paramount for a successful IVT reaction.[][9] The template must be fully linearized and free of contaminants such as RNases, proteins, and residual salts from purification.[9][10][12] Incomplete linearization can result in transcripts that are longer than expected, as the polymerase may read through the plasmid.[10] It is highly recommended to verify template integrity and complete linearization on an agarose (B213101) gel before starting the IVT reaction.[9]

Troubleshooting Guide for Low IVT Yield with 5mCTP

When faced with low RNA yield, a systematic evaluation of each reaction component and parameter is the most effective approach. The following table summarizes common issues, their potential causes, and recommended solutions.

ProblemPotential CauseRecommended Solution & Key Parameters
Low or No RNA Yield 1. DNA Template Issues - Verify Integrity : Run an aliquot of the linearized template on an agarose gel to confirm it is intact and fully digested.[][9]- Purity Check : Ensure A260/280 ratio is ~1.8 and A260/230 is 2.0-2.2. Re-purify if necessary to remove inhibitors.[9]- Concentration : Use an optimal amount of template DNA (typically 0.5-1 µg per 20 µL reaction).[12]
2. Reagent Problems - Enzyme Activity : Use a high-quality T7 RNA polymerase from a reputable supplier and avoid repeated freeze-thaw cycles. Consider testing with a positive control template.[][11]- NTP Quality : Aliquot NTPs upon receipt to minimize freeze-thaw cycles.[9] Ensure the final concentration of each NTP is adequate (standard ranges are 1-2 mM, but can be higher).[]- RNase Contamination : Use certified RNase-free water, reagents, and labware. Incorporate an RNase inhibitor in the reaction.[9][10]
3. Suboptimal Reaction Conditions - Mg²⁺ Concentration : This is a critical factor. The optimal concentration is dependent on the total NTP concentration. Perform a titration from 20 mM to 60 mM to find the ideal level for your specific reaction.[5][7]- Incubation Time/Temperature : Incubate at 37°C for 2-4 hours.[1][] Longer incubation times do not always lead to higher yields and can sometimes increase byproduct formation.[13]- Buffer pH : The optimal pH for T7 RNA polymerase is typically around 7.9.[6][14]
RNA is Degraded (Smear on Gel) RNase Contamination - Decontaminate Workspace : Clean bench, pipettes, and equipment with an RNase decontamination solution.[13]- Use RNase-Free Materials : Ensure all tubes, tips, and reagents are certified RNase-free.[9]- Add RNase Inhibitor : Always include a potent RNase inhibitor in the IVT reaction mix.[4]
Incomplete or Truncated Transcripts 1. GC-Rich Template - Lower Temperature : Decrease the incubation temperature from 37°C to 30°C to improve transcription through difficult sequences.[11]
2. Low NTP Concentration - Increase NTPs : Ensure the concentration of each nucleotide is not limiting. A typical starting concentration is 2 mM of each NTP.[]
3. Poor Template Quality - Re-purify Template : Contaminants from the DNA preparation can cause premature termination.[10]

Experimental Workflow and Protocols

A general workflow for troubleshooting low IVT yield is outlined below. It emphasizes systematically checking the primary components of the reaction.

G cluster_0 cluster_1 Step 1: Verify Template Quality cluster_2 Step 2: Check Reagent Integrity cluster_3 Step 3: Optimize Reaction Conditions cluster_4 A Low IVT Yield Detected B Run linearized template on agarose gel A->B C Check Purity (A260/280 & A260/230) D Use fresh NTP aliquots (including 5mCTP) C->D E Confirm T7 Polymerase activity with control template F Ensure RNase-free water and buffers G Perform Mg2+ titration (e.g., 20-60 mM) F->G H Adjust incubation temperature/time I Vary template concentration J High Yield Achieved I->J

Caption: Troubleshooting workflow for low yield IVT with 5mCTP.

Standard Protocol for In Vitro Transcription with 100% 5mCTP Substitution

This protocol is a starting point for a standard 20 µL reaction. Optimization, particularly of the DNA template and Mg²⁺ concentration, may be required.[9]

1. DNA Template Preparation a. Linearize the plasmid DNA containing a T7 promoter upstream of the gene of interest using a suitable restriction enzyme that generates 5' overhangs or blunt ends.[10] b. Purify the linearized DNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation. c. Verify complete linearization and assess the integrity of the DNA on a 1% agarose gel.[9] d. Accurately quantify the DNA concentration using a spectrophotometer. The A260/280 ratio should be approximately 1.8.[9]

2. In Vitro Transcription Reaction Setup a. In an RNase-free microcentrifuge tube on ice, combine the following reagents in order. Thaw reagents at room temperature and keep on ice during setup.

ComponentVolumeFinal Concentration
RNase-Free WaterUp to 20 µL-
5x Transcription Buffer4 µL1x
100 mM ATP2 µL10 mM
100 mM GTP2 µL10 mM
100 mM UTP2 µL10 mM
100 mM 5mCTP2 µL10 mM
Linearized DNA TemplateX µL0.5 - 1.0 µg
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
Total Volume 20 µL

Note: This example uses high NTP concentrations which may require a correspondingly high Mg²⁺ concentration in the buffer. Some commercial buffers are pre-optimized for a specific NTP concentration range. If using separate components, the Mg²⁺ concentration may need to be optimized.[6]

3. Incubation a. Mix the components gently by flicking the tube and briefly centrifuge to collect the contents. b. Incubate the reaction at 37°C for 2-4 hours.[]

4. DNase Treatment a. After the IVT incubation, add 1 µL of RNase-free DNase I to the reaction mixture to degrade the DNA template.[4] b. Mix gently and incubate at 37°C for 15-30 minutes.[6]

5. mRNA Purification a. Purify the synthesized mRNA using a method of choice, such as a column-based RNA purification kit or lithium chloride (LiCl) precipitation.[1][15] b. Elute the final mRNA product in RNase-free water or a suitable storage buffer.

6. Quality Control a. Quantify the final mRNA concentration using a spectrophotometer (e.g., NanoDrop). b. Assess the integrity and size of the mRNA transcript on a denaturing agarose gel or via automated electrophoresis (e.g., Agilent Bioanalyzer).[9]

General IVT Experimental Workflow

The diagram below illustrates the standard, high-level workflow for producing mRNA via in vitro transcription.

G A 1. DNA Template Preparation (Linearization & Purification) B 2. In Vitro Transcription (T7 Polymerase, NTPs, 5mCTP, Buffer) A->B C 3. DNase I Treatment (Template Removal) B->C D 4. mRNA Purification (e.g., Column or LiCl) C->D E 5. Quality Control (Concentration & Integrity) D->E

Caption: Standard experimental workflow for in vitro transcription.

References

Technical Support Center: Optimizing 5-mC Modified mRNA Stability and Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of 5-methylcytidine (B43896) (5-mC) modified mRNA stability and expression.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 5-mC modification in mRNA therapeutics?

A1: The incorporation of 5-methylcytidine (5-mC) into in vitro transcribed (IVT) mRNA serves two main purposes. Firstly, it helps to reduce the innate immune response that can be triggered by synthetic mRNA.[1] This is crucial for in vivo applications as it can prevent the rapid degradation of the mRNA and reduce inflammatory side effects. Secondly, 5-mC modification can influence mRNA stability and translation efficiency, which are critical for achieving desired protein expression levels.

Q2: How does 5-mC modification affect mRNA stability?

A2: 5-mC modification can contribute to increased mRNA stability. The presence of 5-mC within the mRNA sequence can make the molecule more resistant to degradation by cellular ribonucleases (RNases). This enhanced stability leads to a longer half-life of the mRNA within the cell, providing more time for the translational machinery to produce the protein of interest.

Q3: Does 5-mC modification always increase protein expression?

A3: While 5-mC modification is often associated with increased protein expression due to enhanced stability and reduced immune response, the effect on translation efficiency can be context-dependent.[2] Factors such as the specific mRNA sequence, the untranslated regions (UTRs), and the cellular environment can all influence the final protein yield. In some cases, other modifications like N1-methylpseudouridine (m1Ψ) may lead to more significant increases in translation.[3][4]

Q4: What are the key considerations for designing a 5-mC modified mRNA construct?

A4: Several factors should be considered when designing a 5-mC modified mRNA construct for optimal performance:

  • Codon Optimization: The coding sequence should be optimized for the target expression system to ensure efficient translation.

  • Untranslated Regions (UTRs): The 5' and 3' UTRs play a critical role in mRNA stability and translation initiation. Selecting appropriate UTRs can significantly enhance protein expression.

  • 5' Cap Structure: A proper 5' cap (e.g., Cap 1) is essential for efficient translation initiation and protection from exonucleases.

  • Poly(A) Tail: A sufficiently long poly(A) tail at the 3' end is crucial for mRNA stability and translational efficiency.

Troubleshooting Guides

Low Protein Expression

Problem: I am observing low or no protein expression from my 5-mC modified mRNA after transfection.

Potential Cause Troubleshooting Step
Poor mRNA Quality Verify the integrity and purity of your IVT mRNA using gel electrophoresis and spectrophotometry (A260/A280 ratio should be ~2.0).
Suboptimal mRNA Design Ensure your construct includes a strong Kozak sequence, optimized codons, and effective 5' and 3' UTRs.
Inefficient Capping Confirm high capping efficiency (>90%) using methods like RNase H digestion followed by LC-MS analysis.[5]
Short Poly(A) Tail Verify the length of the poly(A) tail. If necessary, re-evaluate the polyadenylation strategy during IVT.
Inefficient Transfection/Delivery Optimize the transfection protocol for your cell type. For in vivo studies, ensure proper formulation of lipid nanoparticles (LNPs).
Innate Immune Response Even with 5-mC, residual dsRNA from IVT can trigger an immune response. Purify the mRNA to remove dsRNA.
Cellular Health Ensure cells are healthy and in the logarithmic growth phase before transfection.
mRNA Degradation and Instability

Problem: My 5-mC modified mRNA appears to be degrading quickly, leading to a short duration of protein expression.

Potential Cause Troubleshooting Step
RNase Contamination Use RNase-free reagents and consumables throughout the entire workflow. Work in a dedicated RNase-free environment.
Suboptimal Storage Store purified mRNA at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Inadequate 5' Cap or Poly(A) Tail As mentioned above, verify the integrity of the 5' cap and the length of the poly(A) tail.
Intrinsic Sequence Instability Analyze the mRNA sequence for any potential instability motifs and consider redesigning the construct if necessary.
In Vitro Transcription (IVT) Issues

Problem: I am experiencing low yield or poor quality of 5-mC modified mRNA from my in vitro transcription reaction.

Potential Cause Troubleshooting Step
Poor DNA Template Quality Ensure the DNA template is high-purity, linearized, and free of nucleases.
Suboptimal Reagent Concentration Optimize the concentrations of NTPs (including 5-mC-TP), magnesium, and polymerase.
Enzyme Inactivity Use fresh, high-quality T7 RNA polymerase and other enzymes.
Presence of Transcription Inhibitors Purify the DNA template to remove any potential inhibitors.
Formation of dsRNA byproducts High-performance liquid chromatography (HPLC) can be used to remove dsRNA impurities from the IVT product.[1]
mRNA Purification Challenges

Problem: I am having trouble with the purification of my 5-mC modified mRNA, resulting in low yield or impurities.

Potential Cause Troubleshooting Step
Inefficient Oligo(dT) Binding Ensure the lysis/binding buffer conditions are optimal for hybridization. Heat the RNA before binding to denature secondary structures.
rRNA Contamination If significant rRNA contamination is observed, consider a second round of oligo(dT) purification.
DNA Contamination Perform a thorough DNase treatment of your sample before purification.
Bead Aggregation Use non-ionic detergents like Tween-20 to prevent bead clumping.[6]
Inefficient Elution Ensure the elution buffer is at the correct temperature and incubate for a sufficient time to release the mRNA from the beads.

Quantitative Data Summary

Table 1: Comparison of Protein Expression from Modified vs. Unmodified mRNA

ModificationFold Increase in Protein Expression (relative to unmodified)Cell Type/SystemReference
5-mC + Pseudouridine (Ψ)~10-foldCell Culture[2]
N1-methylpseudouridine (m1Ψ)>10-foldCell Culture[3]
N1-methylpseudouridine (m1Ψ)~13-foldMice[3]
N1-methylpseudouridine (m1Ψ) + 5-mC~44-foldCell Lines[3]

Table 2: Capping Efficiency of Different Methods

Capping MethodTypical Capping EfficiencyReference
Co-transcriptional (ARCA)50-80%[]
Post-transcriptional (Vaccinia Capping Enzyme)88-98%[8]
Chemo-enzymatic (e.g., CleanCap®)>95%[]
RNase MC1 Digestion Analysis (GFP mRNA)96.3%[5]

Table 3: Comparison of LNP Formulation Methods and Characteristics

Formulation MethodParticle Size (nm)Encapsulation Efficiency (%)Key FeatureReference
Microfluidic Mixing80-100>90%Highly reproducible, uniform LNPs[9]
Vortex MixingLarger, more variableLower, less consistentSimple, lab-scale method[9]
Hand MixingLarger, more variableLower, less consistentSimple, lab-scale method[9]

Experimental Protocols

Protocol 1: In Vitro Transcription of 5-mC Modified mRNA

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • RNase Inhibitor

  • NTP solution (ATP, GTP, UTP, 5-mCTP)

  • Transcription Buffer

  • DNase I

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Set up the transcription reaction at room temperature in the following order:

    • Nuclease-free water

    • Transcription Buffer

    • NTP solution (with 5-mCTP completely replacing CTP)

    • Linearized DNA template (0.5-1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • Proceed to mRNA purification.

Protocol 2: Purification of 5-mC Modified mRNA using Oligo(dT) Magnetic Beads

Materials:

  • Oligo(dT) magnetic beads

  • Lysis/Binding Buffer

  • Washing Buffer A

  • Washing Buffer B

  • Elution Buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • Magnetic stand

  • Nuclease-free tubes and tips

Procedure:

  • Resuspend the oligo(dT) magnetic beads in their storage buffer.

  • Transfer the desired amount of beads to a nuclease-free tube. Place the tube on a magnetic stand to pellet the beads and discard the supernatant.

  • Add Lysis/Binding Buffer to the beads and resuspend.

  • Add the IVT reaction mixture to the prepared beads.

  • Incubate at room temperature with gentle rotation for 5-10 minutes to allow the poly(A) tail of the mRNA to bind to the oligo(dT) beads.

  • Place the tube on the magnetic stand and discard the supernatant.

  • Wash the beads twice with Washing Buffer A, followed by two washes with Washing Buffer B. Resuspend the beads completely during each wash.

  • After the final wash, remove all residual buffer.

  • Add pre-warmed Elution Buffer to the beads and incubate at 65-80°C for 2 minutes to elute the mRNA.

  • Place the tube on the magnetic stand and carefully transfer the supernatant containing the purified mRNA to a new nuclease-free tube.

Protocol 3: Quantification of mRNA Stability using Actinomycin D Chase

Materials:

  • Transfected cells expressing the 5-mC modified mRNA

  • Actinomycin D solution

  • Cell lysis buffer

  • RNA extraction kit

  • RT-qPCR reagents

Procedure:

  • Seed cells and transfect with the 5-mC modified mRNA.

  • After a desired period of protein expression (e.g., 24 hours), add Actinomycin D to the cell culture medium to a final concentration that inhibits transcription (typically 5 µg/mL). This is time point 0.

  • Harvest cells at various time points after Actinomycin D addition (e.g., 0, 2, 4, 8, 12, 24 hours).

  • At each time point, lyse the cells and extract total RNA using a suitable RNA extraction kit.

  • Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for your mRNA of interest and a stable housekeeping gene.

  • Calculate the relative amount of your target mRNA at each time point, normalized to the housekeeping gene and the 0-hour time point.

  • Plot the relative mRNA abundance over time and fit the data to a one-phase decay curve to determine the mRNA half-life.

Visualizations

IVT_Workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification mRNA Purification cluster_qc Quality Control plasmid Plasmid DNA linearization Linearization plasmid->linearization purification_dna Purification linearization->purification_dna ivt_reaction IVT Reaction (T7 Polymerase, NTPs, 5-mCTP) purification_dna->ivt_reaction dnase_treatment DNase I Treatment ivt_reaction->dnase_treatment oligo_dt Oligo(dT) Purification dnase_treatment->oligo_dt chromatography Chromatography (optional) oligo_dt->chromatography gel Gel Electrophoresis chromatography->gel spectro Spectrophotometry chromatography->spectro lcms LC-MS (Capping) chromatography->lcms

Caption: Workflow for In Vitro Transcription of 5-mC Modified mRNA.

Innate_Immune_Signaling cluster_cell Antigen Presenting Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm TLR78 TLR7/8 MyD88 MyD88 TLR78->MyD88 RIGI RIG-I MAVS MAVS RIGI->MAVS MDA5 MDA5 MDA5->MAVS NFkB NF-κB MyD88->NFkB MAVS->NFkB IRF37 IRF3/7 MAVS->IRF37 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFN Type I Interferons IRF37->IFN Unmodified_mRNA Unmodified ssRNA Unmodified_mRNA->TLR78 Recognized Modified_mRNA 5-mC Modified mRNA Modified_mRNA->TLR78 Reduced Recognition dsRNA dsRNA byproduct dsRNA->RIGI dsRNA->MDA5

Caption: Innate Immune Signaling Pathways Activated by IVT mRNA.

LNP_Delivery_Translation LNP_mRNA LNP-encapsulated 5-mC modified mRNA Endocytosis Cellular Uptake (Endocytosis) LNP_mRNA->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Ribosome Ribosome Translation Translation Ribosome->Translation Protein Protein Synthesis Translation->Protein

Caption: LNP-mediated Delivery and Translation of 5-mC Modified mRNA.

References

troubleshooting mRNA capping efficiency with modified nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with mRNA capping efficiency, particularly when using modified nucleotides in in vitro transcription (IVT).

Troubleshooting Guide

This section addresses specific issues that may arise during your mRNA capping experiments.

Problem: Low or No Capping Efficiency

You've performed an in vitro transcription and capping reaction, but analysis reveals a low percentage of capped mRNA.

Potential Cause 1: Suboptimal Capping Strategy or Reagents

The choice of capping method—co-transcriptional or post-transcriptional (enzymatic)—and the specific reagents used are critical for efficiency.

Recommended Solutions:

  • Review Your Capping Method:

    • Co-transcriptional Capping: This method uses a cap analog during the IVT reaction.[1]

      • For standard efficiency (~70-80%), Anti-Reverse Cap Analogs (ARCA) are used. However, this method requires a lower concentration of GTP, which can reduce overall RNA yield.[2]

      • For high efficiency (>95%), trinucleotide cap analogs like CleanCap® are recommended.[3][4][5] These do not require limiting GTP concentrations, thus maintaining high mRNA yields. Ensure your DNA template is designed with the correct initiation sequence (e.g., AG) for the specific trinucleotide analog used.[4]

    • Post-transcriptional (Enzymatic) Capping: This method involves a separate reaction after IVT using enzymes. It offers high efficiency (often >95%) and is well-suited for large-scale synthesis.[6][7] Consider using Faustovirus Capping Enzyme (FCE), which has a broader temperature range and higher activity than traditional Vaccinia Capping Enzyme (VCE), especially for transcripts with complex secondary structures.[8][][10]

  • Check Reagent Ratios (Co-transcriptional):

    • When using ARCA, the ratio of cap analog to GTP is critical. A common starting point is a 4:1 ratio of ARCA:GTP.[1] An incorrect ratio can lead to inefficient cap incorporation.[11]

    • For trinucleotide analogs, follow the manufacturer's protocol, as GTP concentrations are typically not limiting.

  • Verify Enzyme Activity (Post-transcriptional):

    • Ensure capping enzymes (e.g., VCE, FCE) and methyltransferases have not been inactivated by improper storage or multiple freeze-thaw cycles.[12]

    • Confirm the presence and integrity of required cofactors like S-adenosylmethionine (SAM) and GTP. SAM is particularly prone to degradation.[7]

Potential Cause 2: Issues with Modified Nucleotides

The presence of modified nucleotides (e.g., N1-methylpseudouridine (m1Ψ), 5-methylcytidine) can impact polymerase and capping enzyme function.

Recommended Solutions:

  • Confirm Nucleotide Quality: Ensure the modified NTPs are of high purity and have not degraded.

  • Optimize Reaction Conditions: The incorporation of modified nucleotides can sometimes alter the optimal conditions for transcription and capping.[11]

    • Temperature: While 37°C is standard, some enzymes may perform better at slightly different temperatures when modified NTPs are present. FCE's broader temperature range can be advantageous here.[8][10]

    • Incubation Time: Consider extending the incubation time for the capping reaction to improve efficiency.[11]

  • Consider the Capping Method: Post-transcriptional enzymatic capping is often more robust and less affected by the presence of modified nucleotides within the RNA body compared to co-transcriptional methods, where the modified NTPs are present during the initiation of transcription.[6][8]

Potential Cause 3: Poor Quality of RNA Substrate or DNA Template

The integrity and purity of your starting materials are fundamental to success.

Recommended Solutions:

  • Assess RNA Integrity: Before proceeding to enzymatic capping, run an aliquot of your purified IVT product on a denaturing agarose (B213101) gel. The presence of smears or multiple bands indicates RNA degradation or incomplete transcripts, which can inhibit efficient capping.

  • Ensure 5'-Triphosphate Termini: Post-transcriptional capping enzymes require a 5'-triphosphate on the uncapped mRNA.[1] Ensure your IVT reaction was set up correctly to produce this. Avoid any phosphatase treatment prior to the capping reaction.

  • Check DNA Template: The DNA template must be fully linearized and purified.[13] Nicked or residual circular plasmid DNA can lead to heterogeneous RNA products that are not capped correctly. Verify linearization by gel electrophoresis.[14]

Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing the root cause of low capping efficiency.

TroubleshootingWorkflow start Start: Low Capping Efficiency check_method Which capping method was used? start->check_method co_transcriptional Co-Transcriptional check_method->co_transcriptional Co-Trans. post_transcriptional Post-Transcriptional (Enzymatic) check_method->post_transcriptional Post-Trans. check_ratio Is the Cap Analog:GTP ratio correct? (e.g., ~4:1 for ARCA) co_transcriptional->check_ratio check_template_co Does the template have the correct initiation sequence? (e.g., 'AGG' for CleanCap AG) check_ratio->check_template_co Yes optimize_ivt Optimize IVT conditions: - Check NTP/analog quality - Verify polymerase activity check_ratio->optimize_ivt No/Unsure check_template_co->optimize_ivt Yes redesign_template Redesign/confirm DNA template sequence check_template_co->redesign_template No check_enzyme Are capping enzymes & cofactors (SAM, GTP) active and fresh? post_transcriptional->check_enzyme check_rna_quality Is the input RNA intact and pure? (Check on gel) check_enzyme->check_rna_quality Yes replace_reagents Replace enzymes, SAM, and/or GTP check_enzyme->replace_reagents No/Unsure check_5_prime Does the RNA have 5'-triphosphate ends? check_rna_quality->check_5_prime Yes purify_rna Re-purify IVT product to remove inhibitors check_rna_quality->purify_rna No check_5_prime->optimize_ivt Yes confirm_ivt_setup Confirm IVT setup did not include phosphatases check_5_prime->confirm_ivt_setup No

Caption: A decision tree for troubleshooting low mRNA capping efficiency.

Experimental Protocols & Data

Comparison of Common mRNA Capping Methods
FeatureCo-transcriptional (ARCA)Co-transcriptional (CleanCap®)Post-transcriptional (Enzymatic)
Typical Efficiency ~70–80%[2]>95%[4][5]>95% (approaching 100% when optimized)[6][7]
mRNA Yield Lower (due to limiting GTP)[2]HighHigh (independent of IVT yield)
Workflow Single reaction[7]Single reaction[5]Separate IVT and capping steps[7][15]
Scalability Good for bench-scaleExcellent for all scalesExcellent for large-scale manufacturing[8][10]
Cap Structure Cap-0 (requires 2'-O-MTase for Cap-1)[2]Natural Cap-1[5]Cap-0 or Cap-1 (with 2'-O-MTase)[]
Key Consideration Requires 4:1 analog:GTP ratioRequires specific promoter initiation sequenceRequires additional purification steps[15]
Protocol 1: Post-Transcriptional (Enzymatic) Capping

This protocol is a general guideline for capping 20 µg of purified, uncapped mRNA using Vaccinia Capping Enzyme (VCE) or Faustovirus Capping Enzyme (FCE).

Materials:

  • Purified, uncapped mRNA (with 5'-triphosphate ends)

  • Vaccinia or Faustovirus Capping Enzyme

  • mRNA Cap 2´-O-Methyltransferase (for Cap-1 structure)

  • 10x Capping Buffer

  • GTP solution (e.g., 10 mM)

  • S-adenosylmethionine (SAM) (e.g., 32 mM, freshly thawed)

  • RNase-free water

  • RNA purification kit (e.g., column- or bead-based)

Procedure:

  • In an RNase-free tube on ice, combine the following:

    • Purified uncapped mRNA: 20 µg

    • 10x Capping Buffer: 5 µL

    • GTP: 2.5 µL

    • SAM: 2.5 µL

    • RNase-free water: to a final volume of 45 µL

  • Gently mix the components.

  • Add the capping enzymes:

    • Capping Enzyme (VCE or FCE): 2 µL

    • mRNA Cap 2´-O-Methyltransferase: 3 µL

  • Mix gently by pipetting and spin down briefly.

  • Incubate the reaction at 37°C for 60 minutes.[7] For transcripts with high secondary structure, a higher temperature may be beneficial if using FCE.[8]

  • Proceed immediately to RNA purification to remove enzymes, salts, and unreacted nucleotides.

  • Quantify the final capped mRNA and assess integrity/capping efficiency.

Protocol 2: Quantifying Capping Efficiency via RNase H Digestion

This method uses a DNA probe to create a specific RNA/DNA hybrid region at the 5' end of the mRNA, which is then cleaved by RNase H. The resulting small RNA fragments (capped and uncapped) can be resolved and quantified.[16]

Materials:

  • Capped mRNA sample (~1-5 µg)

  • DNA probe (20-30 nt) complementary to a region ~15-50 nt downstream of the 5' end

  • RNase H and reaction buffer

  • RNase-free water

  • Apparatus for analysis (e.g., LC-MS system, polyacrylamide gel electrophoresis (PAGE) setup)

Procedure:

  • Annealing: In an RNase-free tube, mix:

    • mRNA sample: 1-5 µg

    • DNA probe: 1.5-fold molar excess

    • 10x Annealing Buffer (or RNase H buffer): 2 µL

    • RNase-free water: to 18 µL

  • Heat the mixture to 80°C for 2 minutes, then allow it to cool slowly to room temperature (~30 minutes) to anneal the probe.

  • Digestion: Add 2 µL of RNase H to the annealed sample.

  • Incubate at 37°C for 30 minutes.

  • Analysis:

    • LC-MS (High Resolution): Purify the small fragments and analyze via liquid chromatography-mass spectrometry. This method can precisely identify and quantify the mass corresponding to the capped fragment and the uncapped fragment.[16][17]

    • PAGE (Lower Resolution): The reaction products can be run on a high-percentage denaturing polyacrylamide gel. The capped fragment will migrate slightly slower than the uncapped fragment. Densitometry can be used to estimate the ratio of capped to uncapped product.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a Cap-0 and a Cap-1 structure? A Cap-0 structure consists of a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA.[15] A Cap-1 structure has an additional methyl group on the 2'-O position of that first nucleotide.[15] The Cap-1 structure is critical for therapeutic applications as it is characteristic of endogenous mammalian mRNA, helping the molecule evade the innate immune system and increasing its translation efficiency.[]

Q2: Which capping method should I choose: co-transcriptional or post-transcriptional? The choice depends on your application.

  • For rapid screening of many different transcripts at a smaller scale , co-transcriptional capping with a trinucleotide analog like CleanCap® is highly efficient and involves a simple, single-reaction workflow.[5][8]

  • For large-scale manufacturing or when working with difficult transcripts , post-transcriptional enzymatic capping is often recommended. It provides robust, high-efficiency capping independent of the IVT reaction and allows for greater control.[8][10]

Q3: How do modified nucleotides like N1-methylpseudouridine (m1Ψ) affect capping? N1-methylpseudouridine (m1Ψ) is incorporated into mRNA to reduce its immunogenicity and enhance translation.[18][19] While T7 RNA polymerase efficiently incorporates m1Ψ-triphosphate, its presence can subtly alter the RNA structure and enzyme kinetics.[11] If you experience low capping efficiency with m1Ψ-modified RNA:

  • Ensure your IVT reaction yields are high, as some modified nucleotides can slightly reduce transcription efficiency.[11]

  • Consider using a robust enzymatic capping method (post-transcriptional), as the enzymes act on a pre-formed RNA substrate and may be less sensitive to the modified bases within the transcript.[8]

  • Optimize incubation times and temperatures as the modified transcript may require slightly different conditions for optimal enzyme activity.[11]

Q4: My capping efficiency is high, but my final mRNA yield is low. What could be the cause? Low final yield after a successful capping reaction often points to issues with purification steps or RNA degradation.

  • RNA Degradation: Ensure you are using RNase-free tubes, tips, and water throughout the entire process.[12] Keep RNA on ice whenever possible.[12] The heating and extra purification steps involved in enzymatic capping can sometimes degrade fragile mRNAs.[4]

  • Purification Loss: RNA can be lost during column-based purification or precipitation. Ensure you are using a method appropriate for the size of your transcript and are following the protocol carefully (e.g., correct ethanol (B145695) concentrations for binding, sufficient drying time for pellets).

Q5: How can I analyze the quality of my final capped mRNA? A comprehensive quality check involves several assays:

  • Capping Efficiency: Use methods like LC-MS or RNase H digestion to quantify the percentage of capped molecules.[16][17][]

  • Integrity: Run the final product on a denaturing agarose or capillary electrophoresis system to ensure it is a single, sharp band of the correct size.[14]

  • Purity: Measure the A260/A280 ratio (should be ~2.0) and A260/A230 ratio (should be >2.0) to check for protein and chemical contamination.[14]

  • dsRNA Impurities: The IVT process can generate double-stranded RNA (dsRNA) byproducts, which are highly immunogenic.[21] These may need to be removed through purification methods like cellulose (B213188) chromatography, and their presence can be quantified using specific immunoassays.

mRNA Synthesis and Capping Workflow

This diagram illustrates the two primary pathways for producing capped mRNA in vitro.

CappingWorkflow cluster_ivt In Vitro Transcription (IVT) cluster_post_capping Post-transcriptional Capping dna_template Linearized DNA Template (with T7 Promoter) ivt_reagents T7 RNA Polymerase + NTPs (Standard or Modified) dna_template->ivt_reagents co_ivt Co-transcriptional Capping ivt_reagents->co_ivt standard_ivt Standard Transcription ivt_reagents->standard_ivt cap_analog Cap Analog (e.g., CleanCap®) cap_analog->co_ivt dnase_treat2 DNase Treatment co_ivt->dnase_treat2 dnase_treat1 DNase Treatment standard_ivt->dnase_treat1 uncapped_mrna Uncapped mRNA (5'-ppp) enzymatic_capping Enzymatic Reaction (Capping Enzyme, SAM, GTP) uncapped_mrna->enzymatic_capping purify1 Purification dnase_treat1->purify1 purify1->uncapped_mrna capped_mrna_post Capped mRNA enzymatic_capping->capped_mrna_post purify2 Purification capped_mrna_post->purify2 capped_mrna_co Capped mRNA capped_mrna_co->purify2 dnase_treat2->capped_mrna_co final_product Final Purified, Capped mRNA purify2->final_product

Caption: General workflow for mRNA synthesis and capping.

References

Technical Support Center: 5-Methylcytidine-5'-triphosphate (m5C) RNA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the stability and degradation of 5-Methylcytidine (m5C) containing RNA. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the investigation of m5C-modified RNA.

Q1: My m5C-containing RNA transcript is more stable than its unmodified counterpart. Is this expected?

A: Yes, this is an expected and frequently observed outcome. The 5-methylcytosine (B146107) modification itself does not inherently confer stability. Instead, stability is typically mediated by m5C "reader" proteins that specifically recognize and bind to the m5C site. The most prominent of these are:

  • YBX1 (Y-box binding protein 1): A cytoplasmic protein that, upon binding to m5C-modified mRNA, shields the transcript from nucleases and degradation pathways, thereby enhancing its stability.[1][2][3] The NSUN2-m5C-YBX1 axis is a well-documented mechanism for increasing mRNA stability for various oncogenes.[4]

  • ALYREF (Aly/REF export factor): A nuclear reader protein whose primary role is to facilitate the nuclear export of m5C-modified mRNA.[5][6][7][8] By promoting efficient export, ALYREF also contributes to the overall post-transcriptional success of the mRNA, which can manifest as increased stability.[7][9]

If you observe enhanced stability, it is likely that your RNA is being recognized and protected by one or more of these reader proteins.

Q2: What factors could be causing the active degradation of my m5C-containing RNA?

A: While m5C modification often leads to stability, its degradation can be initiated by "eraser" enzymes. This is a key part of the dynamic and reversible nature of this RNA mark.[10] Key factors include:

  • TET Family Enzymes (TET1, TET2, TET3): These dioxygenases can act as m5C demethylases.[11][12] They oxidize 5-methylcytosine to 5-hydroxymethylcytosine (B124674) (5hmC) and further intermediates.[13] This process can disrupt the binding of protective "reader" proteins and mark the RNA for degradation.[14] The removal of m5C by TET enzymes has been shown to shorten mRNA half-life and decrease transcript stability.[14]

  • ALKBH1: This is another dioxygenase that has been identified as a potential m5C eraser, particularly for tRNAs.[12]

  • Absence or Inhibition of Reader Proteins: If key reader proteins like YBX1 are knocked down, inhibited, or not expressed in your experimental system, the protective effect will be lost, and the m5C-modified RNA will be susceptible to default degradation pathways.

Q3: My RNA stability measurements are inconsistent. What are some common experimental pitfalls?

A: Inconsistent results in RNA stability assays can arise from several sources. Consider the following:

  • Transcriptional Inhibition: Incomplete inhibition of transcription by agents like Actinomycin D can lead to the continued synthesis of new RNA, masking the true decay rate. Ensure the concentration and incubation time are optimized for your cell line.

  • Cell Confluency and Passage Number: Cellular stress and metabolic state can influence RNA turnover rates. Use cells at a consistent confluency (e.g., 70-80%) and avoid using cells of a very high passage number.

  • RNA Integrity: Ensure high-quality, intact RNA is extracted at each time point. Poor RNA quality will give the appearance of rapid degradation. Always check RNA integrity using a Bioanalyzer or similar method.

  • Normalization: The choice of a stable internal control gene is critical. The expression of common housekeeping genes can sometimes be affected by experimental treatments. It is advisable to test multiple reference genes and validate their stability under your specific conditions. 18S rRNA is often used as a normalization reference in RNA decay assays.[15]

Q4: How can I experimentally differentiate between changes in transcription and RNA degradation?

A: This is a critical control. A change in steady-state mRNA levels can be due to altered transcription rates or altered RNA stability. To distinguish between these, you must directly measure the RNA half-life. The most common method is an Actinomycin D chase experiment .

In this assay, transcription is abruptly halted with Actinomycin D. Cells are then harvested at various time points (e.g., 0, 2, 4, 8, 12 hours), and the level of your target RNA is quantified by qRT-PCR. A slower rate of disappearance of the RNA compared to a control indicates increased stability.

Key Regulators of m5C RNA Fate

The stability of an m5C-modified RNA is determined by a balance between three types of regulatory proteins.

Regulator Type Key Proteins Primary Location Function in RNA Fate References
Writers NSUN family (NSUN2, NSUN6, etc.), DNMT2Nucleus, MitochondriaCatalyze the addition of the m5C mark to RNA.[13]
Erasers TET family (TET1, TET2, TET3), ALKBH1Nucleus, MitochondriaCatalyze the removal of the m5C mark, potentially leading to RNA degradation.[11][12][14]
Readers YBX1, ALYREF (THOC4)Cytoplasm (YBX1), Nucleus (ALYREF)Bind to m5C-modified RNA to mediate its fate (e.g., enhance stability, promote nuclear export).[1][2][7][16][17]
Detailed Experimental Protocol

Protocol: Measuring mRNA Half-Life via Actinomycin D Chase and qRT-PCR

This protocol describes a standard method for determining the stability of a specific mRNA transcript in cultured cells.

Materials:

  • Cultured cells expressing the RNA of interest.

  • Complete cell culture medium.

  • Actinomycin D (Sigma-Aldrich or similar), stock solution in DMSO (e.g., 5 mg/mL).

  • Phosphate-Buffered Saline (PBS).

  • TRIzol reagent or other RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix and primers for the target gene and a stable reference gene (e.g., 18S rRNA).

Procedure:

  • Cell Plating: Plate cells in multiple wells or dishes (e.g., a 12-well plate). Plate enough wells to cover all your time points, plus controls. Grow cells to ~70-80% confluency.

  • Treatment: Prepare Actinomycin D in pre-warmed complete medium to a final working concentration (typically 5-10 µg/mL).

  • Remove the existing medium from the cells, wash once with PBS, and add the Actinomycin D-containing medium. This is your T=0 time point.

  • Immediately harvest the cells for the T=0 time point. To do this, aspirate the medium, wash with PBS, and add 1 mL of TRIzol directly to the well. Pipette up and down to lyse the cells and store the lysate at -80°C or proceed with RNA extraction.

  • Time Course Collection: Incubate the remaining plates at 37°C. Harvest the subsequent time points (e.g., 2, 4, 8, 12, 24 hours) in the same manner as the T=0 point.

  • RNA Extraction: Extract total RNA from all samples according to the manufacturer's protocol for your chosen kit. Quantify the RNA and assess its integrity.

  • Reverse Transcription (cDNA Synthesis): Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) for every sample.

  • Quantitative PCR (qPCR): Perform qPCR using primers for your gene of interest and the reference gene.

  • Data Analysis:

    • Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(reference gene).

    • Normalize the data to the T=0 time point: ΔΔCt = ΔCt(time point x) - ΔCt(time point 0).

    • Calculate the percentage of mRNA remaining at each time point using the formula: mRNA % = 2^(-ΔΔCt) * 100.

    • Plot the percentage of mRNA remaining versus time on a semi-logarithmic graph.

    • Determine the time at which 50% of the mRNA remains. This is the half-life (t½).

Visualizations and Workflows

Diagrams

start Start: Unexpected m5C RNA Stability Result q1 Is the m5C RNA more stable than expected? start->q1 a1 Expected Outcome: Investigate m5C Reader Proteins (e.g., YBX1, ALYREF) q1->a1  Yes q2 Is the m5C RNA less stable than expected? q1->q2  No end Refined Hypothesis a1->end a2 Unexpected Outcome: Investigate m5C Eraser Enzymes (e.g., TET family) q2->a2  Yes check_assay Review Experimental Protocol: - Actinomycin D concentration? - Cell confluency? - RNA integrity? q2->check_assay  No / Inconsistent a2->end check_assay->end

Caption: Logical workflow for troubleshooting unexpected m5C RNA stability results.

cluster_nuc Nucleus cluster_cyto Cytoplasm unmod_rna Unmodified RNA (C) writer Writer (NSUN2/DNMT2) Adds -CH3 unmod_rna->writer Methylation m5c_rna_nuc m5C-RNA writer->m5c_rna_nuc alyref Reader (ALYREF) m5c_rna_nuc->alyref Binding eraser Eraser (TETs) Removes -CH3 m5c_rna_nuc->eraser Demethylation export Nuclear Export alyref->export eraser->unmod_rna m5c_rna_cyto m5C-RNA export->m5c_rna_cyto ybx1 Reader (YBX1) m5c_rna_cyto->ybx1 Binding degradation Degradation m5c_rna_cyto->degradation If no reader binding or eraser activity stability Enhanced Stability & Translation ybx1->stability

Caption: Lifecycle of m5C-modified RNA from modification to fate determination.

s1 1. Plate cells in multiple wells s2 2. Treat with Actinomycin D to halt transcription s1->s2 s3 3. Harvest T=0 sample immediately s2->s3 s4 4. Harvest subsequent samples over a time course (e.g., 2, 4, 8 hrs) s2->s4 s5 5. Extract total RNA from all samples s3->s5 s4->s5 s6 6. Perform qRT-PCR for target and reference genes s5->s6 s7 7. Calculate % mRNA remaining and determine half-life (t½) s6->s7

Caption: Experimental workflow for an mRNA stability assay using Actinomycin D.

References

Technical Support Center: Optimizing T7 RNA Polymerase Activity with 5-mCTP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with T7 RNA polymerase and 5-methylcytidine (B43896) triphosphate (5-mCTP). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your in vitro transcription (IVT) experiments.

Frequently Asked Questions (FAQs)

Q1: Can T7 RNA polymerase efficiently incorporate 5-mCTP during in vitro transcription?

A1: Yes, T7 RNA polymerase can incorporate 5-methylcytidine triphosphate (5-mCTP) into RNA transcripts. Pyrimidine nucleotides with modifications at the 5-position are generally good substrates for T7 RNA polymerase.[1] The incorporation of 5-mCTP has been shown to increase RNA stability and reduce immunogenicity, which is beneficial for therapeutic applications.[2]

Q2: I am observing a lower yield of my 5-mCTP modified RNA compared to an unmodified transcript. What are the possible reasons and solutions?

A2: A decrease in yield with modified nucleotides can be a common issue. Here are several potential causes and troubleshooting steps:

  • Suboptimal Nucleotide Concentration: The concentration of 5-mCTP or other nucleotides may be limiting. Ensure that the final concentration of each nucleotide is adequate, typically in the millimolar range for standard reactions. Some protocols suggest starting with equal concentrations of all NTPs, including 5-mCTP.[2]

  • Abortive Transcription: The incorporation of modified nucleotides can sometimes lead to an increase in abortive initiation, where short, non-functional RNA fragments are produced.[3] Consider using a DNA template designed to minimize abortive transcription, for example, by ensuring the initial transcribed sequence is not rich in the modified base.

  • Enzyme Inhibition: High concentrations of modified nucleotides or impurities in the 5-mCTP stock could partially inhibit the T7 RNA polymerase. Ensure you are using high-purity 5-mCTP.

  • Reaction Conditions: The optimal reaction conditions for incorporating 5-mCTP may differ slightly from those for canonical NTPs. You may need to optimize the concentration of MgCl₂, temperature, or incubation time.

Q3: My 5-mCTP modified RNA transcript is shorter than expected. What could be the cause?

A3: Premature termination of transcription can lead to shorter-than-expected transcripts. Potential causes include:

  • GC-Rich Template Regions: Long stretches of GC-rich sequences in your DNA template can cause the polymerase to stall and terminate prematurely.[4]

  • RNA Secondary Structures: The nascent RNA transcript containing 5-mCTP might form stable secondary structures that impede the progress of the T7 RNA polymerase.

  • Insufficient Nucleotide Concentration: If the concentration of any of the four nucleotides (ATP, GTP, UTP, or 5-mCTP) is too low, the polymerase may pause and dissociate from the template.[4][5]

Q4: Are there any specific template design considerations when using 5-mCTP?

A4: Yes, consider the following for your DNA template design:

  • Initiation Sequence: T7 RNA polymerase transcription is most efficient when the first one or two nucleotides of the transcript are guanines.[1] Avoid starting the transcript with a cytosine if possible, as the incorporation of a modified nucleotide at the very 5' end can be less efficient.

  • Initial Transcribed Region: RNA polymerases can have difficulty incorporating modified nucleotides within the first 8-10 positions of the transcript.[3] If possible, design your template so that the initial transcribed sequence is free of cytosines.

Q5: Can I completely replace CTP with 5-mCTP in my IVT reaction?

A5: Yes, it is common practice to completely replace CTP with 5-mCTP for the synthesis of fully modified RNA.[6] This is often done in applications where increased stability or reduced immunogenicity of the RNA is desired.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No RNA Yield RNase contamination.Maintain a sterile, RNase-free work environment. Use RNase inhibitors in your reaction.[4][7]
Inactive T7 RNA polymerase.Use a fresh aliquot of enzyme. Test the enzyme activity with a positive control template and unmodified NTPs.
Poor quality DNA template (contains inhibitors like salts or ethanol).Purify the DNA template using a reliable method such as a spin column or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[5]
Incorrect concentration of 5-mCTP or other NTPs.Optimize the concentration of all NTPs. Ensure the final concentration is sufficient (typically 0.5-2 mM each).
Incorrect Transcript Size (Shorter than expected) Premature termination due to GC-rich template or RNA secondary structure.Try transcribing at a lower temperature (e.g., 30°C) to potentially reduce the stability of secondary structures. Subclone the template into a different vector with a different polymerase promoter.[5]
Insufficient nucleotide concentration.Increase the concentration of the limiting nucleotide.[4][5]
Incorrect Transcript Size (Longer than expected) The plasmid template was not completely linearized.Ensure complete linearization by analyzing an aliquot on an agarose (B213101) gel before transcription.[4]
Template-independent nucleotide addition by T7 RNA polymerase.Use a restriction enzyme that generates blunt or 5' overhangs for template linearization.[4]

Quantitative Data Summary

Table 1: Kinetic Parameters of T7 RNA Polymerase for Modified UTP Derivatives

While specific data for 5-mCTP was not found in the initial search, the following table for modified UTP derivatives provides a reference for how modifications at the 5-position can affect T7 RNA polymerase kinetics. It is plausible that 5-mCTP would exhibit similar behavior to these modified uridines.

Modified UTP Derivative (at 5-position)Relative Km (compared to UTP)Relative Vmax (compared to UTP)
PhenylSimilarSimilar
4-PyridylSimilarSimilar
2-PyridylSimilarSimilar
IndolylSimilarSimilar
IsobutylSimilarSimilar
ImidazoleSignificantly HigherSimilar
AminoSignificantly HigherSimilar

Data adapted from a study on 5-position modified UTP derivatives.[8]

Experimental Protocols

Protocol 1: Standard In Vitro Transcription with Complete Replacement of CTP with 5-mCTP

This protocol provides a starting point for the synthesis of RNA where all cytosine residues are replaced with 5-methylcytosine.

Materials:

  • Linearized DNA template with a T7 promoter (0.5-1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • 10 mM ATP solution

  • 10 mM GTP solution

  • 10 mM UTP solution

  • 10 mM 5-mCTP solution

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

Procedure:

  • Thaw all reagents on ice and vortex gently to mix before use.

  • Assemble the reaction at room temperature in the following order:

ReagentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free waterUp to 20 µL-
10x Transcription Buffer2 µL1x
10 mM ATP2 µL1 mM
10 mM GTP2 µL1 mM
10 mM UTP2 µL1 mM
10 mM 5-mCTP2 µL1 mM
Linearized DNA templateX µL0.5-1 µg
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase1 µL2.5 U/µL
  • Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 to 4 hours. For some templates, a lower temperature (e.g., 30°C) or shorter incubation time may improve yield and reduce byproducts.

  • (Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

  • Purify the RNA using a suitable method, such as spin column purification or phenol-chloroform extraction followed by ethanol precipitation.[9]

  • Assess the quantity and quality of the synthesized RNA using a spectrophotometer and denaturing agarose or polyacrylamide gel electrophoresis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction IVT Reaction cluster_cleanup Post-Transcription cluster_analysis Analysis template_prep Template Linearization & Purification assembly Assemble Reaction: - Buffer - ATP, GTP, UTP, 5-mCTP - Template - RNase Inhibitor - T7 RNA Polymerase template_prep->assembly reagent_prep Thaw Reagents on Ice reagent_prep->assembly incubation Incubate at 37°C (2-4 hours) assembly->incubation dnase_treatment DNase I Treatment (Optional) incubation->dnase_treatment purification RNA Purification (Spin Column or Precipitation) dnase_treatment->purification quantification Quantification (Spectrophotometry) purification->quantification quality_check Quality Check (Gel Electrophoresis) purification->quality_check

Caption: Workflow for in vitro transcription using 5-mCTP.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No RNA Yield? rnase RNase Contamination? start->rnase Yes enzyme Inactive Polymerase? start->enzyme No rnase_sol Use RNase-free technique Add RNase inhibitor rnase->rnase_sol template Poor Template Quality? enzyme->template enzyme_sol Use fresh enzyme Run positive control enzyme->enzyme_sol ntps Incorrect NTP Concentration? template->ntps template_sol Re-purify template template->template_sol ntps_sol Optimize NTP concentrations ntps->ntps_sol

Caption: Troubleshooting logic for low RNA yield in 5-mCTP IVT.

References

Technical Support Center: Sequencing 5-methylcytidine (m5C) Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m5C RNA sequencing. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying 5-methylcytidine (B43896) modifications in RNA. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for sequencing m5C modified RNA, and what are their main advantages and disadvantages?

A1: The primary methods for m5C detection can be broadly categorized into three types: bisulfite sequencing, antibody-based enrichment, and direct sequencing technologies. Each has distinct advantages and limitations.

  • RNA Bisulfite Sequencing (RNA-BS-seq): This is considered the gold standard for single-nucleotide resolution. It involves treating RNA with sodium bisulfite, which converts unmethylated cytosine to uracil, while m5C remains unchanged. However, the harsh chemical treatment can lead to RNA degradation, and incomplete conversion can result in false positives.

  • Antibody-Based Enrichment (m5C-RIP-seq/MeRIP-seq): These methods use an antibody specific to m5C to immunoprecipitate RNA fragments containing the modification, which are then sequenced. This approach is less harsh on the RNA compared to bisulfite treatment but is dependent on antibody specificity and may not provide single-base resolution. Non-specific binding of antibodies can also lead to artifacts.

  • Direct Sequencing Technologies (Nanopore, SMRT-seq): Long-read sequencing technologies like Oxford Nanopore and PacBio SMRT sequencing can theoretically detect RNA modifications directly by analyzing alterations in the sequencing signal. These methods avoid chemical treatments and amplification biases. However, the bioinformatic analysis to accurately call m5C modifications is still under development and can be challenging.

Q2: Why is my RNA degraded after bisulfite conversion?

A2: RNA is inherently less stable than DNA, and the harsh chemical and temperature conditions required for bisulfite treatment can cause significant degradation. This is a common issue that can lead to low library yields and sequencing failures.

Q3: What causes incomplete bisulfite conversion, and how can I identify it?

A3: Incomplete conversion of unmethylated cytosines to uracils is a major source of false-positive m5C calls. This can be caused by insufficient reaction time, suboptimal temperature, or the presence of secondary structures in the RNA that make cytosines inaccessible. To identify incomplete conversion, it is crucial to include an unmethylated control RNA in the experiment. Analysis of this control should show a high C-to-U conversion rate. Reads with multiple unconverted cytosines are often filtered out during data analysis as they likely represent incomplete conversion artifacts.

Q4: How does PCR amplification introduce bias in m5C sequencing?

A4: During library preparation for sequencing, PCR amplification is often required. This step can introduce bias, for example, by preferentially amplifying unmethylated templates. Additionally, GC-rich fragments may be amplified more or less efficiently, leading to a skewed representation of the original RNA population. The use of Unique Molecular Identifiers (UMIs) can help to mitigate PCR duplication bias.

Q5: What are the common issues with antibody-based m5C enrichment?

A5: The primary challenges with methods like m5C-RIP-seq are the specificity and affinity of the m5C antibody. Some antibodies may exhibit non-specific binding to RNA or recognize other modifications, leading to false positives. Furthermore, the efficiency of immunoprecipitation can vary, impacting the quantitative accuracy of the results.

Troubleshooting Guides

Problem 1: Low library yield after RNA bisulfite sequencing.
Possible Cause Recommended Solution
RNA Degradation 1. Start with high-quality, intact RNA. Assess RNA integrity using a Bioanalyzer or similar instrument before starting.2. Minimize freeze-thaw cycles of RNA samples.3. Consider using a commercial kit for bisulfite conversion that is optimized for RNA to reduce degradation.4. Fragmenting the RNA after bisulfite conversion has been shown to increase yield.
Inefficient cDNA Synthesis 1. Ensure the use of random primers suitable for bisulfite-converted RNA.2. Optimize the reverse transcription reaction conditions, including enzyme concentration and incubation time.
Poor PCR Amplification 1. Use a polymerase specifically designed for bisulfite-treated templates.2. Optimize the number of PCR cycles to avoid over-amplification and the introduction of biases.
Problem 2: High number of false-positive m5C sites.
Possible Cause Recommended Solution
Incomplete Bisulfite Conversion 1. Include a spike-in control of unmethylated RNA to assess the conversion rate.2. Optimize the bisulfite reaction conditions (temperature, time, and reagent concentration). An additional high-temperature treatment step may improve conversion efficiency.3. During data analysis, filter out reads with a high number of non-converted cytosines.
Sequencing Errors 1. Low-quality sequencing bases can be misidentified as methylated cytosines. Filter reads based on quality scores during bioinformatic analysis.2. Trim low-quality bases from the ends of reads.
Antibody Non-specificity (for RIP-seq) 1. Validate the specificity of the m5C antibody using dot blots or other methods.2. Include a negative control (e.g., immunoprecipitation with a non-specific IgG antibody) to identify background binding.
Computational Artifacts 1. RNA secondary structures can inhibit bisulfite conversion. Use computational tools to predict and potentially filter out regions prone to forming stable secondary structures.2. Be aware that mitochondrial transcripts are often resistant to bisulfite conversion and can be a source of false positives.

Experimental Workflows and Protocols

Diagram: RNA Bisulfite Sequencing Workflow

RNA_Bisulfite_Sequencing_Workflow rna_isolation 1. RNA Isolation & QC bisulfite_conversion 2. Bisulfite Conversion (Unmethylated C -> U) rna_isolation->bisulfite_conversion rna_fragmentation 3. RNA Fragmentation bisulfite_conversion->rna_fragmentation cdna_synthesis 4. First & Second Strand cDNA Synthesis rna_fragmentation->cdna_synthesis library_prep 5. Library Preparation (Adapter Ligation & PCR) cdna_synthesis->library_prep sequencing 6. High-Throughput Sequencing library_prep->sequencing data_analysis 7. Data Analysis (Alignment & Methylation Calling) sequencing->data_analysis False_Positive_Troubleshooting start High Number of Potential m5C Sites check_conversion Check Unmethylated Spike-in Control start->check_conversion low_conversion Low Conversion Rate (<99%) check_conversion->low_conversion Evaluate optimize_bs Optimize Bisulfite Reaction Conditions low_conversion->optimize_bs Yes high_conversion High Conversion Rate low_conversion->high_conversion No optimize_bs->check_conversion check_quality Assess Read Quality Scores high_conversion->check_quality low_quality Low Average Quality check_quality->low_quality Evaluate filter_reads Filter/Trim Low Quality Reads low_quality->filter_reads Yes high_quality High Quality Reads low_quality->high_quality No filter_reads->check_quality analyze_structure Analyze RNA Secondary Structure Context high_quality->analyze_structure valid_sites High-Confidence m5C Sites analyze_structure->valid_sites

optimizing buffer conditions for 5-mCTP incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for optimizing the enzymatic incorporation of 5-methylcytidine-5'-triphosphate (5-mCTP) into DNA and RNA. It is intended for researchers, scientists, and drug development professionals.

FAQs: General Questions

Q1: What is 5-mCTP and why is it used?

This compound (5-mCTP) is a modified cytidine (B196190) triphosphate where a methyl group is attached to the 5th position of the cytosine base. In molecular biology, it serves as a substrate for DNA and RNA polymerases to introduce 5-methylcytosine (B146107) (5-mC) into newly synthesized nucleic acid strands. 5-mC is a crucial epigenetic mark in many organisms, and incorporating its analog, 5-mCTP, is vital for studying gene regulation, developing epigenetic-based diagnostics, and therapeutics.

Q2: Which polymerases can incorporate 5-mCTP?

Many common DNA and RNA polymerases can utilize 5-mCTP as a substrate, although efficiency can vary.

  • DNA Polymerases: Thermostable polymerases like Taq, Pfu, and their variants are often used for incorporating modified nucleotides in PCR.[1][2] The efficiency of incorporation may be lower than with canonical dCTP.

  • RNA Polymerases: Phage RNA polymerases such as T7, T3, and SP6 are commonly used for in vitro transcription (IVT) and can incorporate 5-mCTP.[3][4]

Q3: Does 5-mCTP affect the stability of the resulting nucleic acid?

Incorporating 5-mC into DNA can affect the stability of the duplex. While the N4-methylcytidine analogue has been shown to destabilize duplex DNA, 5-methylcytosine is known for its role in epigenetic regulation and can influence DNA structure and protein binding.[5] In RNA, modifications can enhance stability against nuclease degradation.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving 5-mCTP incorporation.

Issue 1: Low or No Yield of PCR Product/IVT Transcript

Low or no product is a common issue when using modified nucleotides.[7] The polymerase may incorporate 5-mCTP less efficiently than its unmodified counterpart, dCTP or CTP.

Possible Causes & Solutions

Possible Cause Recommendation Details
Suboptimal MgCl₂ Concentration Optimize Mg²⁺ concentration by testing a range (e.g., 1.5 mM to 4.0 mM in 0.5 mM increments).Magnesium ions are critical cofactors for polymerases.[8] The optimal concentration can shift when using modified nucleotides, as they can chelate Mg²⁺ differently than standard dNTPs.[9] Too little Mg²⁺ results in low or no yield, while too much can cause non-specific products.[10]
Incorrect 5-mCTP to CTP/dCTP Ratio Titrate the ratio of 5-mCTP to the corresponding natural nucleotide. Start with a partial substitution and move towards 100% if required.For some applications, a mix of modified and unmodified nucleotides can improve yield. Optimize the ratio to balance incorporation efficiency and the desired level of modification.[7]
Inhibitory Contaminants Purify template DNA/RNA thoroughly. Ensure reagents are free from inhibitors like ethanol (B145695) or excess salts.Contaminants from nucleic acid purification steps can inhibit polymerase activity. Re-precipitating the template DNA can often resolve this issue.[11]
Enzyme Concentration is Too Low Increase the polymerase concentration in the reaction.A higher enzyme concentration may be needed to compensate for the reduced incorporation efficiency of the modified nucleotide.[6]
Suboptimal Annealing/Extension Temperature Optimize the annealing temperature using a gradient PCR. Lower the extension temperature slightly (e.g., to 68-72°C for Taq).The presence of 5-mCTP might affect primer annealing and the processivity of the polymerase.[1] The optimal extension temperature for Taq polymerase is typically 70-75°C.[12]
Issue 2: Non-Specific Amplification or Smears on Gel

The appearance of unexpected bands or a smear on an agarose (B213101) or polyacrylamide gel indicates non-specific amplification or product degradation.[7]

Possible Causes & Solutions

Possible Cause Recommendation Details
Excessive MgCl₂ Concentration Decrease the MgCl₂ concentration in 0.5 mM increments.While essential, too much Mg²⁺ can reduce the stringency of primer annealing, leading to non-specific products.[10]
Annealing Temperature is Too Low Increase the annealing temperature.A low annealing temperature can promote non-specific binding of primers to the template DNA.[13]
Too Many PCR Cycles Reduce the number of amplification cycles.A high number of cycles can lead to the accumulation of non-specific products and increase the chance of incorporating mismatched nucleotides.[7] Generally, 25-35 cycles are sufficient.[1]
Excessive Enzyme or Primer Concentration Reduce the amount of polymerase or primers in the reaction.High concentrations of these components can contribute to the formation of primer-dimers and other non-specific products.[14]

Diagrams and Workflows

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low-yield issues during 5-mCTP incorporation.

G start Start: Low/No Product Yield check_mg Optimize MgCl2 (1.5 - 4.0 mM) start->check_mg check_ratio Adjust 5-mCTP:dNTP Ratio check_mg->check_ratio Still low yield success Successful Incorporation check_mg->success Yield improves check_enzyme Increase Polymerase Conc. check_ratio->check_enzyme Still low yield check_ratio->success Yield improves check_temp Optimize Annealing/ Extension Temp. check_enzyme->check_temp Still low yield check_enzyme->success Yield improves check_template Verify Template Quality & Purity check_temp->check_template Still low yield check_temp->success Yield improves check_template->success Yield improves

Caption: Troubleshooting workflow for low yield in 5-mCTP incorporation.

Experimental Protocols

Protocol 1: PCR with 5-mCTP using Taq DNA Polymerase

This protocol provides a starting point for amplifying a DNA fragment with complete substitution of dCTP with 5-mCTP.

Reaction Setup

Assemble all components on ice.

Component25 µL ReactionFinal Concentration
10X Standard Taq Reaction Buffer2.5 µL1X
10 mM dATP0.5 µL200 µM
10 mM dGTP0.5 µL200 µM
10 mM dTTP0.5 µL200 µM
10 mM 5-mCTP0.5 µL200 µM
10 µM Forward Primer1.25 µL0.5 µM
10 µM Reverse Primer1.25 µL0.5 µM
Template DNAvariable< 250 ng
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 units
MgCl₂ (25 mM stock)See Note1.5 - 4.0 mM
Nuclease-free waterto 25 µL-

*Note on MgCl₂: Standard Taq buffers often contain 1.5 mM MgCl₂.[1][13] Additional MgCl₂ may be required. It is highly recommended to perform a titration to find the optimal concentration.

Thermocycling Conditions

StepTemperatureTimeCycles
Initial Denaturation95°C2-4 min1
Denaturation95°C30 sec30-35
AnnealingTm - 5°C30 sec
Extension68-72°C1 min/kb
Final Extension68-72°C5 min1
Hold4°C-

Reference: Based on standard Taq PCR protocols.[1][13][15]

Protocol 2: In Vitro Transcription (IVT) with 5-mCTP using T7 RNA Polymerase

This protocol is a starting point for synthesizing RNA with 5-mCTP.

Reaction Setup

Component20 µL ReactionFinal Concentration
10X Transcription Buffer2 µL1X
100 mM ATP2 µL10 mM
100 mM GTP2 µL10 mM
100 mM UTP2 µL10 mM
100 mM 5-mCTP2 µL10 mM
Linearized DNA Templatevariable~1 µg
T7 RNA Polymerase2 µL-
RNase Inhibitor1 µL-
Nuclease-free waterto 20 µL-

Procedure

  • Thaw all components on ice.

  • Assemble the reaction mix in a nuclease-free tube at room temperature to prevent DNA template precipitation.

  • Incubate at 37°C for 2-4 hours.

  • (Optional) Add DNase I to remove the DNA template.

  • Purify the RNA using a suitable column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

Reference: Based on standard T7 transcription protocols.[11][16]

Reaction Component Relationship Diagram

This diagram illustrates the key components and their interactions within a polymerase-based incorporation reaction.

G cluster_0 Reaction Core cluster_1 Reaction Components Polymerase DNA/RNA Polymerase Product 5-mC labeled DNA/RNA Product Polymerase->Product synthesizes Template DNA Template Template->Polymerase binds Primer Primer(s) Primer->Template anneals dNTPs Canonical dNTPs/NTPs dNTPs->Polymerase substrate mCTP 5-mCTP mCTP->Polymerase substrate Buffer Reaction Buffer (Tris, KCl, etc.) Buffer->Polymerase provides optimal pH Mg MgCl2 Mg->Polymerase cofactor

Caption: Key components and their roles in the 5-mCTP incorporation reaction.

References

Technical Support Center: Optimizing 5-mC Modified mRNA for Reduced Innate Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methylcytosine (B146107) (5-mC) modified mRNA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the innate immune response in your experiments, ensuring higher efficacy and safety of your mRNA-based therapeutics and vaccines.

Troubleshooting Guide

This guide addresses common issues encountered during the use of 5-mC modified mRNA and provides actionable solutions.

Question 1: My 5-mC modified mRNA is still inducing a significant innate immune response, characterized by high levels of type I interferons (IFN-α/β) and inflammatory cytokines. What are the potential causes and how can I resolve this?

Answer:

An unexpected innate immune response from modified mRNA is a common challenge. The primary culprits are often residual contaminants from the in vitro transcription (IVT) process, rather than the 5-mC modification itself. Here’s a step-by-step troubleshooting approach:

1. Assess Double-Stranded RNA (dsRNA) Contamination:

  • Problem: dsRNA is a potent trigger of innate immunity through pattern recognition receptors (PRRs) like Toll-like receptor 3 (TLR3), RIG-I, and MDA5.[1] It is a common byproduct of IVT.

  • Solution: Quantify the dsRNA content in your mRNA preparation.

    • Recommended Methods:

      • Enzyme-Linked Immunosorbent Assay (ELISA): Utilizes dsRNA-specific antibodies (e.g., J2 antibody) for sensitive and specific quantification.[2][]

      • Dot Blot: A semi-quantitative method also employing dsRNA-specific antibodies.[]

      • Gel Electrophoresis: Can qualitatively identify the presence of dsRNA, though with lower resolution for precise quantification.[]

2. Optimize mRNA Purification:

  • Problem: Standard purification methods like alcohol precipitation are often insufficient to remove dsRNA contaminants effectively.[4]

  • Solution: Implement more stringent purification techniques.

    • High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC is a highly effective method for removing dsRNA, short RNA fragments, and other impurities from IVT mRNA preparations.[4][5][6]

    • Cellulose-Based Purification: A simpler, cost-effective, and scalable alternative to HPLC that selectively binds and removes dsRNA.[4]

3. Verify 5' Cap Structure:

  • Problem: Inefficient capping or the presence of a Cap0 structure instead of a Cap1 structure can lead to recognition by RIG-I and subsequent immune activation. A 5' triphosphate group on uncapped mRNA is a strong immunostimulant.

  • Solution:

    • Use co-transcriptional capping analogs like CleanCap® to ensure a high proportion of correctly formed Cap1 structures.

    • Consider enzymatic capping as an alternative, though it involves additional post-transcriptional steps.

4. Evaluate IVT Reaction Conditions:

  • Problem: Suboptimal IVT conditions, such as incorrect temperature or reagent concentrations, can increase the generation of dsRNA byproducts.[7]

  • Solution:

    • Ensure the DNA template is of high quality and linearized correctly.[2]

    • Optimize the concentrations of NTPs and magnesium in the reaction.

    • Adhere to the recommended incubation time and temperature for the specific RNA polymerase used.

Question 2: I've purified my 5-mC modified mRNA using HPLC, but I'm observing lower-than-expected protein expression. What could be the issue?

Answer:

Low protein expression from highly pure 5-mC modified mRNA can be multifactorial. The 5-mC modification itself can influence translation, and other structural elements of the mRNA are also critical.

1. Impact of 5-mC on Translation:

  • Consideration: The effect of 5-mC on translation efficiency can be context-dependent. Studies have shown that the location of the 5-mC modification within the mRNA (e.g., 5' UTR, coding sequence, or 3' UTR) can either enhance or inhibit translation.[8][9]

  • Action: If you have flexibility in your construct design, you might test different positioning of 5-mC modifications to optimize for translation.

2. Codon Optimization:

  • Problem: The nucleotide sequence of the open reading frame (ORF) can impact translation efficiency and mRNA stability.

  • Solution: Perform codon optimization for the target species to enhance translation elongation and mRNA half-life.

3. Untranslated Regions (UTRs):

  • Problem: The 5' and 3' UTRs play a crucial role in regulating mRNA stability and translation initiation.

  • Solution: Incorporate well-characterized, highly efficient UTRs, such as those from alpha- and beta-globin genes, into your mRNA construct.

4. Poly(A) Tail Length:

  • Problem: A sufficiently long poly(A) tail is essential for mRNA stability and efficient translation.

  • Solution: Ensure your IVT template is designed to produce a poly(A) tail of optimal length (typically 100-250 nucleotides). Verify the integrity and length of the poly(A) tail post-transcription.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 5-mC modification reduces the innate immune response?

A1: The incorporation of 5-methylcytidine (B43896) into mRNA can reduce its recognition by various innate immune sensors.[10] Specifically, it has been shown to attenuate the activation of the cytosolic RNA sensor RIG-I.[11] This leads to a decrease in the downstream signaling cascade that results in the production of type I interferons.[11]

Q2: How does the immunogenicity of 5-mC modified mRNA compare to that of N1-methylpseudouridine (m1Ψ) modified mRNA?

A2: Both 5-mC and m1Ψ are effective at reducing the innate immune response compared to unmodified mRNA.[10][12] m1Ψ has been more extensively studied and is known to significantly suppress TLR-mediated responses.[12] While direct, comprehensive comparisons are still emerging, some studies suggest that constructs containing m1Ψ may exhibit a more pronounced reduction in certain inflammatory cytokines compared to those with 5-mC.[12] However, the optimal modification can be application-dependent.

Q3: Can the delivery vehicle, such as lipid nanoparticles (LNPs), contribute to the innate immune response?

A3: Yes, the LNP formulation itself can act as an adjuvant and contribute to the overall immunogenicity of an mRNA therapeutic. The lipid components can activate immune pathways, leading to the production of inflammatory cytokines. Therefore, it is crucial to consider the potential immunomodulatory effects of the delivery system in your experimental design and analysis.

Q4: What are the key quality control steps I should perform on my final 5-mC modified mRNA product?

A4: For a comprehensive quality assessment, you should:

  • Quantify mRNA Concentration: Use spectrophotometry or fluorometry.[2]

  • Assess Integrity and Size: Use agarose (B213101) gel electrophoresis or a Bioanalyzer to ensure the mRNA is of the correct size and not degraded.[2]

  • Confirm 5' Capping Efficiency: This can be assessed through various analytical techniques.

  • Quantify dsRNA Contamination: As detailed in the troubleshooting guide, use a sensitive method like ELISA.[2][]

  • Measure Endotoxin (B1171834) Levels: Ensure there is no bacterial endotoxin contamination, which is a potent pyrogen.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the impact of nucleoside modifications on the innate immune response and protein expression.

Table 1: Effect of Nucleoside Modifications on Innate Immune Response

ModificationImmune Sensor(s) AffectedKey Cytokine/Response ElementObserved EffectReference Cell/SystemCitation
Unmodified Uridine (B1682114) TLR3, TLR7, TLR8, RIG-IIFN-α, IFN-β, TNF-α, IL-6Strong inductionDendritic Cells, A549 cells[12][13]
5-methylcytidine (5mC) RIG-IIFN-α, IFN-βAttenuated responseA549 cells, mouse models[11]
N1-methylpseudouridine (m1Ψ) TLR3, TLR7, TLR8, RIG-IIFN-β, IL-6, TNF-α, CXCL10Suppressed expressionDendritic Cells, A549 cells[12]

Table 2: Impact of Nucleoside Modifications on Protein Expression

Modification ComparisonFold-Increase in Protein ExpressionExperimental SystemCitation
m1Ψ vs. Unmodified >10-foldCell Culture[12]
m1Ψ/m5C vs. Ψ/m5C ~44-foldCell Lines[12]
5mC (in vivo) Lower than canonical saRNA at peak, but sustainedMice (self-amplifying RNA)[10]

Note: The impact of 5-mC on translation can vary based on its position within the mRNA sequence and the specific experimental context.[8][9]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the immunogenicity of your 5-mC modified mRNA.

Protocol 1: Quantification of dsRNA in IVT mRNA using Dot Blot
  • Sample Preparation: Serially dilute your purified mRNA and a known dsRNA standard in RNase-free buffer.

  • Membrane Application: Spot 1-2 µL of each dilution onto a nylon or nitrocellulose membrane and allow it to air dry.

  • UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a dsRNA-specific primary antibody (e.g., J2 monoclonal antibody) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an ECL substrate and visualize the signal using a chemiluminescence imager.

  • Analysis: Compare the signal intensity of your samples to the dsRNA standard curve to estimate the concentration of dsRNA.

Protocol 2: Cytokine Profiling in Human PBMCs
  • Cell Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Transfection: Transfect the PBMCs with your 5-mC modified mRNA, unmodified mRNA (as a positive control), and a mock transfection control using a suitable transfection reagent (e.g., Lipofectamine MessengerMax).

  • Incubation: Incubate the cells for 6-24 hours.

  • Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

  • Cytokine Quantification (ELISA):

    • Use commercial ELISA kits for specific cytokines of interest (e.g., IFN-α, IFN-β, TNF-α, IL-6).

    • Follow the manufacturer's instructions to perform the assay.

    • Read the absorbance on a plate reader and calculate cytokine concentrations based on the standard curve.

  • Cytokine mRNA Quantification (RT-qPCR):

    • Lyse the cells and extract total RNA.[14]

    • Synthesize cDNA using reverse transcriptase.[14]

    • Perform quantitative PCR using primers specific for your target cytokine genes and housekeeping genes for normalization.[14]

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 3: TLR/RIG-I Activation Reporter Assay
  • Cell Line: Use a reporter cell line that expresses the PRR of interest (e.g., HEK293 cells stably expressing TLR3, TLR7, or RIG-I) and contains a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB or IRF3-inducible promoter.[15][16][17]

  • Transfection: Transfect the reporter cells with your various mRNA constructs. Include a known agonist for the specific PRR as a positive control (e.g., poly(I:C) for TLR3).

  • Incubation: Incubate the cells for 16-24 hours.

  • Reporter Gene Assay:

    • Lyse the cells (for luciferase) or collect the supernatant (for SEAP).

    • Add the appropriate substrate and measure the signal (luminescence or absorbance) using a plate reader.

  • Analysis: Normalize the reporter signal to a co-transfected control plasmid (if applicable) and compare the activation induced by your 5-mC modified mRNA to the controls.

Visualizations

Signaling Pathways of Innate Immune Sensing of mRNA

InnateImmuneSensing cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm mRNA_LNP mRNA-LNP Endosome Endosome mRNA_LNP->Endosome Endocytosis mRNA mRNA Endosome->mRNA Release TLR78 TLR7/8 mRNA->TLR78 ssRNA sensing RIGI RIG-I mRNA->RIGI 5'-ppp sensing dsRNA dsRNA byproduct TLR3 TLR3 dsRNA->TLR3 MDA5 MDA5 dsRNA->MDA5 TRIF TRIF TLR3->TRIF MyD88 MyD88 TLR78->MyD88 MAVS MAVS RIGI->MAVS MDA5->MAVS IRF37 IRF3/7 MAVS->IRF37 NFkB NF-κB MAVS->NFkB TRIF->IRF37 MyD88->IRF37 MyD88->NFkB Type1_IFN Type I IFN (IFN-α, IFN-β) IRF37->Type1_IFN Cytokines Inflammatory Cytokines NFkB->Cytokines

Caption: Innate immune sensing pathways for exogenous mRNA.

Experimental Workflow for Assessing mRNA Immunogenicity

ExperimentalWorkflow cluster_analysis Analysis IVT In Vitro Transcription (with 5-mC) Purification Purification (e.g., HPLC) IVT->Purification QC Quality Control (dsRNA ELISA, Bioanalyzer) Purification->QC Transfection Transfection into Immune Cells (e.g., PBMCs) QC->Transfection Incubation Incubation (6-24 hours) Transfection->Incubation Cytokine_Protein Cytokine Protein Analysis (ELISA, Multiplex) Incubation->Cytokine_Protein Cytokine_mRNA Cytokine mRNA Analysis (RT-qPCR) Incubation->Cytokine_mRNA Reporter_Assay PRR Activation (Reporter Assay) Incubation->Reporter_Assay

Caption: Workflow for evaluating the immunogenicity of modified mRNA.

Troubleshooting Logic for High Immune Response

TroubleshootingLogic Start High Immune Response? Check_dsRNA Quantify dsRNA (ELISA) Start->Check_dsRNA High_dsRNA dsRNA High? Check_dsRNA->High_dsRNA Improve_Purification Action: Improve Purification (HPLC, Cellulose) High_dsRNA->Improve_Purification Yes Check_Cap Verify 5' Cap Structure (Cap1) High_dsRNA->Check_Cap No Resolved Issue Likely Resolved Improve_Purification->Resolved Bad_Cap Capping Inefficient or Cap0? Check_Cap->Bad_Cap Improve_Capping Action: Optimize Capping (e.g., use CleanCap) Bad_Cap->Improve_Capping Yes Check_IVT Review IVT Conditions Bad_Cap->Check_IVT No Improve_Capping->Resolved Check_IVT->Resolved

Caption: Troubleshooting logic for unexpected immunogenicity.

References

Technical Support Center: Purification of 5-Methylcytidine-5'-Triphosphate (5mC-TP) Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylcytidine-5'-triphosphate (5mC-TP) labeled RNA.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 5mC-TP labeled RNA?

A1: The primary methods for purifying in vitro transcribed RNA, including 5mC-TP labeled RNA, are High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and silica-based spin columns. The choice of method depends on the desired purity, yield, length of the RNA, and its downstream application.

Q2: Why is purification of 5mC-TP labeled RNA important?

A2: Purification is crucial to remove contaminants from the in vitro transcription (IVT) reaction, such as residual NTPs (including 5mC-TP), DNA template, enzymes (like T7 RNA polymerase and DNase I), and abortive transcription products.[1] These impurities can interfere with downstream applications. For therapeutic applications, unincorporated modified nucleosides can trigger immune responses, making their removal essential.[2]

Q3: My 5mC-TP labeled RNA shows low yield after purification. What are the possible causes and solutions?

A3: Low recovery of your labeled RNA can stem from several factors:

  • Incomplete Elution: For spin columns, ensure the elution buffer is added directly to the center of the silica (B1680970) membrane and allowed to incubate for a few minutes before centrifugation. Using a larger elution volume can also improve recovery.[3]

  • RNA Degradation: RNase contamination can lead to significant loss of product. Always use RNase-free reagents and consumables.[3][4] Adding an RNase inhibitor to the lysis buffer during extraction can also help.[3]

  • Suboptimal IVT Reaction: The efficiency of 5mC-TP incorporation can affect the overall yield of full-length transcripts. Optimizing the IVT reaction conditions, such as NTP concentrations and incubation time, may be necessary.

  • Precipitation Issues: If using ethanol (B145695) precipitation, ensure the pellet is not disturbed during washing steps and is not over-dried, which can make it difficult to resuspend.[5]

Q4: I am observing unexpected bands or peaks in my purified 5mC-TP labeled RNA analysis (PAGE or HPLC). What could be the reason?

A4: Extraneous bands or peaks often indicate the presence of contaminants or RNA of varying lengths.

  • Abortive Transcripts: Short RNA sequences produced at the beginning of transcription can be a common byproduct.

  • DNA Template: Incomplete DNase I digestion will leave the DNA template in your sample.

  • RNA Secondary Structures: RNA can form stable secondary structures that may affect its migration in a gel or elution from a column.[6] Denaturing conditions during purification (e.g., using urea (B33335) in PAGE) can help mitigate this.

  • Double-Stranded RNA (dsRNA): dsRNA contaminants can be generated during IVT and are potent inducers of the innate immune response. HPLC purification is particularly effective at removing these species.[2]

Q5: How can I assess the purity and integrity of my purified 5mC-TP labeled RNA?

A5: The purity and integrity of your RNA can be evaluated using several methods:

  • UV Spectrophotometry: Measuring the absorbance at 260 nm and 280 nm (A260/A280 ratio) and at 260 nm and 230 nm (A260/A230 ratio) provides an estimate of protein and salt contamination, respectively.

  • Denaturing PAGE: Running the purified RNA on a denaturing polyacrylamide gel can visualize the presence of abortive transcripts, the DNA template, and assess the integrity of the full-length product.[7]

  • HPLC: Analytical HPLC can provide high-resolution separation and quantification of the full-length RNA product from contaminants.[8][9]

  • Mass Spectrometry: For precise confirmation of modification incorporation and sequence integrity.

Troubleshooting Guides

Issue 1: Low A260/A280 or A260/A230 Ratios
Symptom Possible Cause Recommended Solution
Low A260/A280 Ratio (<1.8) Protein contamination (e.g., residual enzymes from IVT).Re-purify the RNA. For column-based methods, ensure complete removal of lysis and wash buffers. For phenol-chloroform extraction, be careful to avoid the interphase. Consider an additional purification step.[3]
Low A260/A230 Ratio (<2.0) Salt contamination (e.g., from IVT buffers or precipitation steps).For spin columns, perform an additional wash step with 70-80% ethanol.[3] If using precipitation, ensure the pellet is properly washed with 70% ethanol. Re-precipitating the RNA can also help remove residual salts.[3]
Issue 2: RNA Degradation
Symptom Possible Cause Recommended Solution
Smear on a denaturing PAGE gel, low RNA integrity number (RIN). RNase contamination.Use certified RNase-free tubes, tips, and reagents.[4] Wipe down all surfaces and equipment with an RNase decontamination solution. Add RNase inhibitors during the IVT and purification steps.[3] Store purified RNA at -80°C in an RNase-free buffer.
Over-homogenization or excessive heating.If applicable to your sample preparation, homogenize in short bursts on ice.[3]
Issue 3: Inefficient 5mC-TP Incorporation
Symptom Possible Cause Recommended Solution
Lower than expected molecular weight on a denaturing PAGE gel or mass spectrometry analysis. Suboptimal IVT reaction conditions.Ensure the concentration of 5mC-TP and other NTPs are at the recommended levels for your specific RNA polymerase and template. Consider optimizing the ratio of modified to unmodified CTP.
Poor quality of 5mC-TP.Use high-purity 5mC-TP from a reputable supplier.[10][11] Ensure proper storage of the nucleotide at -20°C.[11]

Experimental Workflows and Protocols

Purification Strategy Decision Workflow

Purification_Workflow Start Start: In Vitro Transcription (IVT) Reaction Mixture Purity_Requirement High Purity Required? (e.g., Therapeutic Use) Start->Purity_Requirement RNA_Length RNA Length? Purity_Requirement->RNA_Length No HPLC HPLC Purification Purity_Requirement->HPLC Yes Yield_Requirement High Yield Critical? RNA_Length->Yield_Requirement > 100 nt or high throughput PAGE Denaturing PAGE Purification RNA_Length->PAGE < 100 nt & single nucleotide resolution needed Yield_Requirement->PAGE No Spin_Column Silica Spin Column Purification Yield_Requirement->Spin_Column Yes End Purified 5mC-TP Labeled RNA HPLC->End PAGE->End Spin_Column->End General_Purification_Steps cluster_prep Sample Preparation cluster_purification Purification cluster_final Final Steps IVT IVT Reaction Mixture DNase DNase I Treatment (Degrade DNA Template) IVT->DNase Bind Bind RNA to Matrix (e.g., Silica, Gel, Column) DNase->Bind Wash Wash to Remove Impurities (Salts, NTPs, Enzymes) Bind->Wash Elute Elute/Extract Purified RNA Wash->Elute Precipitate Ethanol Precipitation (Concentration & Desalting) Elute->Precipitate QC Quality Control (Spectrophotometry, PAGE, HPLC) Precipitate->QC

References

Validation & Comparative

A Researcher's Guide to Validating 5-methylcytosine (5-mC) in RNA Sequencing Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of 5-methylcytosine (B146107) (5-mC) modifications in RNA is crucial for understanding its role in gene expression, cellular processes, and disease. This guide provides an objective comparison of common techniques used to validate 5-mC modifications initially identified through RNA sequencing, supported by experimental data and detailed protocols.

Comparison of 5-mC Validation Methods

The selection of a validation method depends on various factors, including the desired resolution, the abundance of the target RNA, and available resources. The following table summarizes the key quantitative and qualitative features of the most common techniques.

FeatureRNA Bisulfite Sequencing (RNA-BisSeq)Methylated RNA Immunoprecipitation (MeRIP-seq)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Aza-IP / miCLIPNanopore Direct RNA Sequencing
Resolution Single nucleotide~100-200 nucleotidesGlobal (no positional information)Single nucleotideSingle nucleotide
Principle Chemical conversion of unmethylated cytosine to uracilAntibody-based enrichment of m5C-containing RNA fragmentsQuantification of digested nucleosides by massCovalent linkage of methyltransferase to its RNA targetDirect detection of modified bases via electrical signal disruption
Sensitivity Moderate to high; can be challenging for low-abundance RNAsHigh for enriched fragmentsHighHigh for enzyme-specific targetsModerate to high
Specificity High for 5-mC, but cannot distinguish from 5-hydroxymethylcytosine (B124674) (5hmC)[1]Dependent on antibody specificityHighHigh for direct enzyme targetsCan distinguish different modifications with appropriate algorithms
Accuracy High, but susceptible to incomplete conversion artifacts[2]Moderate to highHighHigh>90% for 5mC with recent models[3][4]
Input RNA 5 ng - 1 µg of total RNA[5]~10 µg of total RNA~200 ng of RNAVariable, cell-culture based~1 µg of poly(A) RNA
Cost ModerateModerate to highHigh (instrumentation)High (complex protocol)High (instrumentation and flow cells)
Advantages - Gold standard for single-base resolution mapping[6]- Well-established protocols[7][8]- Enriches for low-abundance transcripts- No harsh chemical treatment of RNA[9]- Highly accurate and quantitative for global levels- Can detect a wide range of modifications simultaneously[10][11]- Identifies direct targets of specific methyltransferases- High signal-to-noise ratio[12]- Direct sequencing of native RNA- Provides information on multiple modifications simultaneously[13]
Disadvantages - RNA degradation due to harsh chemical treatment- Incomplete conversion can lead to false positives- Cannot distinguish 5mC from 5hmC[1][14]- Does not provide single-nucleotide resolution- Antibody performance can be variable- No sequence context information- Requires specialized equipment- Aza-IP is toxic to cells- miCLIP is technically demanding- Long protocol (40-50 days for Aza-IP)[15][16]- Higher error rates compared to sequencing-by-synthesis- Accuracy is dependent on base-calling algorithms and training data[17]

Experimental Workflows and Signaling Pathways

A general workflow for validating candidate 5-mC sites identified from RNA sequencing data involves selecting a suitable validation method, performing the experiment, and analyzing the results to confirm the presence and location of the modification.

5-mC Validation Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_methods RNA_Seq RNA Sequencing (e.g., transcriptome-wide bisulfite sequencing) Candidate_Sites Identification of Candidate 5-mC Sites RNA_Seq->Candidate_Sites Method_Selection Selection of Validation Method Candidate_Sites->Method_Selection Prioritize candidates Validation_Experiment Perform Validation Experiment Method_Selection->Validation_Experiment BisSeq RNA-BisSeq Method_Selection->BisSeq MeRIP MeRIP-qPCR/Seq Method_Selection->MeRIP LCMS LC-MS/MS Method_Selection->LCMS Nanopore Nanopore Sequencing Method_Selection->Nanopore Data_Analysis Data Analysis and Confirmation Validation_Experiment->Data_Analysis Final_Validation Final_Validation Data_Analysis->Final_Validation Validated 5-mC Site

Caption: A generalized workflow for the discovery and validation of 5-mC sites in RNA.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

RNA Bisulfite Sequencing (RNA-BisSeq)

This protocol provides single-nucleotide resolution mapping of 5-mC sites.[7][8]

  • RNA Preparation: Start with 100 ng to 1 µg of total RNA. Treat with DNase I to remove any contaminating DNA.

  • Bisulfite Conversion: Use a commercial kit for RNA bisulfite conversion (e.g., EpiTect Bisulfite Kit, Qiagen). This step involves the chemical treatment of RNA with sodium bisulfite, which converts unmethylated cytosines to uracils while 5-methylcytosines remain unchanged. The reaction is typically carried out at 60°C for 1-3 hours.[5]

  • RNA Purification: Purify the bisulfite-converted RNA using spin columns to remove residual bisulfite and other reagents.

  • Reverse Transcription: Synthesize cDNA from the converted RNA using random primers or gene-specific primers.

  • PCR Amplification: Amplify the cDNA region of interest using primers designed to be specific for the converted sequence (i.e., containing thymines where unmethylated cytosines were present).

  • Sequencing: Sequence the PCR products using Sanger or next-generation sequencing.

  • Data Analysis: Align the sequencing reads to a reference sequence where all cytosines have been computationally converted to thymines. Any remaining cytosines in the reads are indicative of methylated cytosines in the original RNA.

Methylated RNA Immunoprecipitation (MeRIP-seq)

This protocol enriches for RNA fragments containing 5-mC, which can then be identified by sequencing.[9][18]

  • RNA Fragmentation: Fragment 10-20 µg of total RNA into ~100-200 nucleotide fragments by enzymatic or chemical methods.

  • Immunoprecipitation: Incubate the fragmented RNA with an anti-5-mC antibody to form RNA-antibody complexes.

  • Complex Capture: Capture the RNA-antibody complexes using protein A/G magnetic beads.

  • Washing: Wash the beads several times to remove non-specifically bound RNA.

  • RNA Elution: Elute the enriched RNA from the beads.

  • Library Preparation: Prepare a sequencing library from the eluted RNA. An input control library should also be prepared from a small fraction of the fragmented RNA before immunoprecipitation.

  • Sequencing: Perform high-throughput sequencing of the MeRIP and input libraries.

  • Data Analysis: Align the sequencing reads to the reference genome/transcriptome. Identify enriched peaks in the MeRIP sample compared to the input control to locate regions with 5-mC modifications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides a highly accurate quantification of the global 5-mC levels in an RNA sample.[10][19]

  • RNA Digestion: Digest 100-500 ng of total RNA to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • Chromatographic Separation: Separate the digested nucleosides using liquid chromatography, typically with a C18 reverse-phase column.

  • Mass Spectrometry Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. The instrument is set up to specifically detect and quantify the canonical nucleosides (A, C, G, U) and the modified nucleoside 5-methylcytidine (B43896) based on their unique mass-to-charge ratios.

  • Quantification: Determine the amount of 5-mC relative to the total amount of cytosine by comparing the integrated peak areas from the mass chromatograms. A standard curve generated from known amounts of 5-mC and cytosine is used for absolute quantification.

This guide provides a comparative framework to assist researchers in selecting the most appropriate method for validating 5-mC modifications in their RNA sequencing data. The choice of technique will ultimately depend on the specific research question, the biological system under investigation, and the available resources.

References

A Comparative Guide: 5-Methylcytidine-5'-triphosphate vs. N1-methylpseudouridine Effects on mRNA

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of mRNA therapeutics and vaccines, the incorporation of modified nucleosides is a cornerstone for enhancing efficacy and safety. Among the most pivotal modifications, 5-Methylcytidine-5'-triphosphate (m5C) and N1-methylpseudouridine (m1Ψ) have emerged as key players in optimizing mRNA performance. This guide provides a detailed comparison of their effects on mRNA stability, translation efficiency, and immunogenicity, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Core Comparison: m5C vs. m1Ψ

Both m5C and m1Ψ are analogues of the natural nucleosides cytidine (B196190) and uridine (B1682114), respectively. Their integration into in vitro transcribed (IVT) mRNA has been shown to significantly improve the therapeutic potential of mRNA molecules.[1][2] While both modifications contribute to increased protein expression and reduced innate immune responses, they do so through distinct mechanisms and to varying extents.[3][4]

N1-methylpseudouridine (m1Ψ) is a derivative of pseudouridine (B1679824) (Ψ) and has been a critical component in the development of COVID-19 mRNA vaccines.[5][6] Its incorporation in place of uridine has been demonstrated to dramatically increase protein production, in some cases by more than an order of magnitude relative to pseudouridine.[4] This enhancement is attributed to both its ability to evade innate immune sensors and its direct impact on the translation process itself.[5][7] Studies have shown that m1Ψ modification can increase ribosome density on mRNA, leading to more efficient protein synthesis.[8][9]

5-Methylcytidine (B43896) (m5C) , a modification of cytidine, also plays a significant role in enhancing mRNA stability and translation.[10][11] The methylation at the fifth carbon position of the cytosine base mimics natural mRNA modifications, which helps to protect the transcript from cellular degradation mechanisms.[10] This increased stability contributes to a longer half-life of the mRNA molecule within the cell, allowing for sustained protein production.[11] While often used in conjunction with pseudouridine or its derivatives, m5C on its own has been shown to improve mRNA performance.[3][12]

Recent studies have explored the synergistic effects of combining m5C and m1Ψ, with findings suggesting that doubly modified mRNAs can outperform those with single modifications in terms of gene expression.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of m5C and m1Ψ on mRNA performance based on published experimental data.

Table 1: Impact of Nucleoside Modification on Protein Expression
Nucleoside Modification Fold Increase in Protein Expression
m1Ψ vs. Unmodified>10-fold[13]
m1Ψ vs. Pseudouridine (Ψ)~13-fold[3][13]
m1Ψ/m5C vs. Ψ/m5C~44-fold[3][13]
m5C (in self-amplifying RNA) vs. UnmodifiedIncreased expression[14]
m5C modified mRNAUp to 1.7-fold higher antigen expression in dendritic cells[11]
Table 2: Attenuation of Innate Immune Response by m1Ψ
Key Cytokine/Immune Marker Observation
IL-6, TNF-α, CXCL10Suppressed expression[13]
RIG-I, IL-6, IFN-β1Reduced expression[13]
Interferon ResponseNo significant response[13]
Table 3: Impact of m5C on mRNA Stability
Parameter Observation
mRNA Half-lifeUp to 2-fold increase in mammalian cells[11]

Signaling Pathways and Mechanisms of Action

The incorporation of modified nucleosides like m5C and m1Ψ significantly alters how synthetic mRNA interacts with the cellular machinery, particularly the innate immune system. Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), retinoic acid-inducible gene I (RIG-I), and protein kinase R (PKR), leading to an inflammatory response and translational suppression.[15]

Both m5C and m1Ψ help the mRNA evade these sensors.[2][16] m1Ψ has been shown to have a reduced ability to activate TLR3 and RIG-I.[16] This evasion of the innate immune system is crucial for allowing the translational machinery to efficiently produce the protein encoded by the mRNA.

The diagram below illustrates the simplified signaling pathway of innate immune recognition of unmodified mRNA and how modifications like m1Ψ can mitigate this response.

Innate_Immune_Sensing cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-modified mRNA Unmodified mRNA Unmodified mRNA TLR/RIG-I TLR/RIG-I Unmodified mRNA->TLR/RIG-I Activates PKR PKR Unmodified mRNA->PKR Activates Inflammatory Cytokines Inflammatory Cytokines TLR/RIG-I->Inflammatory Cytokines Induces Translation Inhibition Translation Inhibition PKR->Translation Inhibition Causes m1Ψ mRNA m1Ψ mRNA m1Ψ mRNA->TLR/RIG-I Reduced Activation m1Ψ mRNA->PKR Reduced Activation Efficient Translation Efficient Translation m1Ψ mRNA->Efficient Translation Promotes Reduced Activation Reduced Activation

Innate immune sensing of unmodified vs. m1Ψ-modified mRNA.

Furthermore, m1Ψ enhances translation through mechanisms independent of immune evasion by increasing ribosome loading and density on the mRNA transcript.[8] This suggests that m1Ψ directly alters the dynamics of the translation process.[8]

Experimental Protocols

The following provides a general methodology for the key experiments cited in this guide: in vitro transcription for the synthesis of modified mRNA and subsequent analysis of protein expression.

This protocol describes the synthesis of mRNA incorporating either m5C or m1Ψ using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) or this compound (m5CTP).

  • ATP, GTP, CTP, UTP solutions (as required).

  • T7 RNA Polymerase.

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT).

  • RNase Inhibitor.

  • DNase I (RNase-free).

  • Nuclease-free water.

  • 5' cap analog (e.g., Anti-Reverse Cap Analog).

Procedure:

  • Assemble the transcription reaction at room temperature by combining the transcription buffer, NTPs (with either UTP completely replaced by m1ΨTP, or CTP by m5CTP, or both), cap analog, linearized DNA template, and RNase inhibitor.

  • Initiate the reaction by adding T7 RNA polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.

  • Purify the synthesized mRNA using a suitable RNA purification kit or lithium chloride precipitation to remove unincorporated nucleotides, enzymes, and digested DNA.

  • Elute the purified mRNA in nuclease-free water.

  • Assess the quality and concentration of the mRNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis to confirm the integrity and size of the transcript.[17][18][19]

The workflow for this process is illustrated below.

IVT_Workflow Template DNA Template DNA In Vitro Transcription In Vitro Transcription Template DNA->In Vitro Transcription Transcription Mix Transcription Mix (NTPs, m1Ψ/m5C, T7 Polymerase, Cap Analog) Transcription Mix->In Vitro Transcription DNase Treatment DNase Treatment In Vitro Transcription->DNase Treatment Purification Purification DNase Treatment->Purification Modified mRNA Modified mRNA Purification->Modified mRNA

Workflow for in vitro transcription of modified mRNA.

This protocol outlines the transfection of modified mRNA into mammalian cells and the subsequent analysis of protein expression.

Materials:

  • Purified modified mRNA.

  • Mammalian cell line (e.g., HEK293T, HeLa).

  • Complete cell culture medium.

  • Transfection reagent (e.g., lipid-based).

  • Multi-well cell culture plates.

  • Lysis buffer.

  • Assay reagents for detecting the expressed protein (e.g., luciferase assay substrate, antibodies for Western blot or ELISA).

Procedure:

  • Seed mammalian cells in a multi-well plate and grow to an appropriate confluency.

  • Prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol.

  • Transfect the cells with the modified mRNA.

  • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for protein expression.

  • Lyse the cells to release the expressed protein.

  • Quantify protein expression using a suitable method such as a luciferase assay for reporter genes, or Western blot/ELISA for other proteins of interest.

  • Normalize the results to a control (e.g., total protein concentration or a co-transfected control).[19]

Conclusion

Both this compound and N1-methylpseudouridine are indispensable tools for enhancing the therapeutic properties of synthetic mRNA. N1-methylpseudouridine has demonstrated a particularly profound impact on increasing translation efficiency and reducing immunogenicity, making it a cornerstone of current mRNA vaccine technology.[6] 5-Methylcytidine also offers significant advantages in improving mRNA stability and can be used in combination with other modifications to further boost performance.[3][14] The choice of modification, or combination thereof, will depend on the specific application and desired therapeutic outcome. As research continues, a deeper understanding of the interplay between different modifications will undoubtedly pave the way for the next generation of mRNA-based medicines.

References

A Comparative Guide to m5C and m6A RNA Modifications: Unraveling Their Functional Dichotomy in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of epitranscriptomics, two of the most abundant and functionally significant internal modifications of messenger RNA (mRNA), 5-methylcytosine (B146107) (m5C) and N6-methyladenosine (m6A), have emerged as critical regulators of gene expression. While both are simple methyl additions to RNA bases, they exert distinct and sometimes opposing effects on RNA fate, influencing everything from mRNA stability and translation to cellular signaling and disease progression. This guide provides an objective comparison of the functional roles of m5C and m6A, supported by experimental data and detailed methodologies to aid researchers in their exploration of these pivotal RNA modifications.

Functional Comparison of m5C and m6A

The functional consequences of m5C and m6A modifications are dictated by a dedicated cast of proteins—"writers" (methyltransferases), "erasers" (demethylases), and "readers" (binding proteins)—that install, remove, and recognize these marks, respectively. These interactions ultimately determine the downstream effects on the modified RNA molecule.

Featurem5C (5-methylcytosine)m6A (N6-methyladenosine)
Primary Function Primarily regulates RNA stability, nuclear export, and translation.[1][2][3]Primarily influences mRNA splicing, stability, and translation efficiency.[4][5][6]
Effect on mRNA Stability Can either enhance or have no effect on mRNA stability, often in a context-dependent manner. For instance, the reader protein YBX1 can recruit ELAVL1 to stabilize m5C-modified mRNAs in bladder cancer.[1]Predominantly leads to mRNA degradation by recruiting the YTHDF2 reader protein, which directs the transcript to decay pathways.[7] However, in some contexts, it can also enhance stability.
Effect on Translation Can either promote or repress translation depending on the location of the modification. m5C in the 5' UTR of p27 mRNA represses its translation, while modification in the 3' UTR of CDK1 mRNA upregulates its translation.[3]Generally enhances translation efficiency. The reader protein YTHDF1 can promote the translation of targeted mRNAs.[8]
Cellular Localization Enriched in the vicinity of the start and stop codons.[9]Most commonly found near stop codons and in 3' untranslated regions (3'-UTRs).[6][9]
"Writer" Enzymes (Methyltransferases) NSUN family proteins (e.g., NSUN2), DNMT2.[10][11]METTL3/METTL14 heterodimer, METTL16.[6]
"Eraser" Enzymes (Demethylases) TET family proteins (disputed and less characterized for RNA).FTO, ALKBH5.[6]
"Reader" Proteins (Binding Proteins) ALYREF, YBX1.[3][10]YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2), IGF2BP1/2/3, HNRNP proteins.[6][12]

Key Experimental Protocols

Accurate detection and mapping of m5C and m6A modifications are fundamental to understanding their biological roles. Below are detailed methodologies for commonly used techniques.

m5C Detection: RNA Bisulfite Sequencing (RNA-BisSeq)

This method provides single-nucleotide resolution for m5C detection.

Principle: Bisulfite treatment converts unmethylated cytosine residues to uracil, while 5-methylcytosine remains unchanged. Subsequent sequencing and comparison to a non-treated reference allow for the identification of m5C sites.[1][13]

Protocol:

  • RNA Isolation: Isolate total RNA from cells or tissues using a standard protocol, ensuring high quality and integrity.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Bisulfite Conversion: Perform bisulfite conversion of the RNA using a commercial kit. This step involves the chemical deamination of cytosine to uracil.

  • RNA Fragmentation: Fragment the bisulfite-converted RNA to a desired size range (e.g., 100-200 nucleotides).

  • Reverse Transcription and Library Preparation: Synthesize cDNA from the fragmented RNA using random primers. Prepare a sequencing library from the cDNA, which includes adapter ligation and PCR amplification.

  • High-Throughput Sequencing: Sequence the prepared library on a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference transcriptome. Identify cytosines that were not converted to thymines (in the cDNA) as m5C sites.

m6A Detection: Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq / m6A-Seq)

This antibody-based method is widely used for transcriptome-wide mapping of m6A.

Principle: An antibody specific to m6A is used to enrich for RNA fragments containing this modification. The enriched fragments are then sequenced to identify m6A-containing transcripts.[5][11]

Protocol:

  • RNA Isolation and Fragmentation: Isolate total RNA and fragment it into small pieces (typically around 100 nucleotides).[7]

  • Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody.

  • Capture of Antibody-RNA Complexes: Use protein A/G magnetic beads to capture the antibody-RNA complexes.

  • Washing: Wash the beads to remove non-specifically bound RNA fragments.

  • Elution: Elute the m6A-containing RNA fragments from the beads.

  • Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA fragments and a parallel input control (fragmented RNA that did not undergo immunoprecipitation). Sequence both libraries.

  • Data Analysis: Align the sequencing reads to the reference genome/transcriptome. Identify regions with a significant enrichment of reads in the immunoprecipitated sample compared to the input control as m6A peaks.

Signaling Pathways and Experimental Workflows

The regulatory roles of m5C and m6A extend to the modulation of critical cellular signaling pathways. Visualizing these pathways and the experimental workflows to study them is essential for a comprehensive understanding.

Experimental Workflow Diagrams

experimental_workflows cluster_m5c m5C Detection Workflow (RNA-BisSeq) cluster_m6a m6A Detection Workflow (MeRIP-Seq) m5c_rna Total RNA m5c_dnase DNase Treatment m5c_rna->m5c_dnase m5c_bisulfite Bisulfite Conversion m5c_dnase->m5c_bisulfite m5c_frag Fragmentation m5c_bisulfite->m5c_frag m5c_rt Reverse Transcription m5c_frag->m5c_rt m5c_lib Library Preparation m5c_rt->m5c_lib m5c_seq Sequencing m5c_lib->m5c_seq m5c_analysis Data Analysis m5c_seq->m5c_analysis m6a_rna Total RNA m6a_frag Fragmentation m6a_rna->m6a_frag m6a_ip Immunoprecipitation (anti-m6A) m6a_frag->m6a_ip m6a_capture Bead Capture m6a_ip->m6a_capture m6a_wash Washing m6a_capture->m6a_wash m6a_elute Elution m6a_wash->m6a_elute m6a_lib Library Preparation m6a_elute->m6a_lib m6a_seq Sequencing m6a_lib->m6a_seq m6a_analysis Data Analysis m6a_seq->m6a_analysis

Caption: Workflows for m5C and m6A detection.

Signaling Pathway Diagrams

m5C and m6A modifications have been shown to impact key signaling pathways involved in cell growth, proliferation, and differentiation.

signaling_pathways cluster_m5c_pathway m5C Regulation of PI3K-Akt & ErbB Signaling cluster_m6a_pathway m6A Regulation of TGF-β, ERK & mTORC1 Signaling m5c_writer NSUN2 (Writer) m5c_rna mRNA (e.g., PIK3R2, EGFR targets) m5c_writer->m5c_rna adds m5C m5c_reader ALYREF (Reader) pi3k PI3K m5c_reader->pi3k promotes stability/ translation m5c_rna->m5c_reader binds m5C-RNA akt Akt pi3k->akt downstream_m5c Cell Proliferation, Survival, Migration akt->downstream_m5c erbb ErbB Receptor erbb->pi3k m6a_writer METTL3/14 (Writer) m6a_rna mRNA (e.g., SMADs, SNAIL, c-Myc) m6a_writer->m6a_rna adds m6A m6a_reader YTHDF1/2 (Reader) downstream_m6a Cell Differentiation, EMT, Growth m6a_reader->downstream_m6a alters stability/ translation m6a_rna->m6a_reader binds m6A-RNA tgfb TGF-β tgfb->m6a_writer activates erk ERK erk->m6a_writer phosphorylates mtorc1 mTORC1 mtorc1->m6a_writer enhances activity

Caption: Regulation of signaling pathways by m5C and m6A.

Concluding Remarks

The study of m5C and m6A RNA modifications is a rapidly evolving field with profound implications for understanding fundamental biological processes and developing novel therapeutic strategies. While both marks involve the simple addition of a methyl group, their distinct molecular machineries and functional outcomes highlight the complexity and specificity of epitranscriptomic regulation. This guide provides a foundational comparison to aid researchers in navigating this exciting area of study. Further investigation into the interplay between these modifications and their context-dependent functions will undoubtedly uncover new layers of gene expression control and open up new avenues for therapeutic intervention in a wide range of diseases.

References

The Impact of 5-Methylcytidine versus Pseudouridine on Innate Immune Responses to mRNA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of messenger RNA (mRNA) is intrinsically linked to its interaction with the innate immune system. Unmodified single-stranded mRNA can be recognized as a pathogen-associated molecular pattern (PAMP), triggering inflammatory responses that can hinder therapeutic efficacy and induce adverse effects. To circumvent this, nucleoside modifications are incorporated into synthetic mRNA. Among the most pivotal of these are 5-methylcytidine (B43896) (m5C) and pseudouridine (B1679824) (Ψ). This guide provides a detailed, objective comparison of the effects of these two critical modifications on the innate immune response, supported by experimental data and detailed methodologies.

Executive Summary

Both 5-methylcytidine and pseudouridine are instrumental in reducing the immunogenicity of synthetic mRNA. They achieve this by dampening the activation of key innate immune sensors, primarily Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).

  • Pseudouridine (Ψ) , a naturally abundant isomer of uridine (B1682114), has been a cornerstone of mRNA modification. It significantly reduces the activation of endosomal TLRs (TLR7 and TLR8) and the cytosolic sensor RIG-I. While effective at reducing the immune response compared to unmodified mRNA, some studies indicate that Ψ-modified mRNA can still elicit a noticeable inflammatory response under certain conditions. A further modification, N1-methylpseudouridine (m1Ψ), has been shown to be even more effective at suppressing immune activation and has become a standard in many approved mRNA vaccines.[1]

  • 5-Methylcytidine (m5C) is a modification of cytidine (B196190) that is also employed to evade innate immune recognition. Often used in conjunction with pseudouridine, m5C contributes to the overall reduction in immunogenicity.[1] Evidence suggests that m5C-modified RNA can inhibit signaling through TLR3, TLR7, and TLR8.[2] Its role in the RIG-I pathway is complex, with some studies indicating it helps to suppress RIG-I-mediated interferon production.

This guide will delve into the quantitative differences in the innate immune response elicited by mRNA fully substituted with either m5C or Ψ, present the signaling pathways involved, and provide detailed experimental protocols for researchers to conduct their own comparative studies.

Data Presentation: Quantitative Comparison of Cytokine Induction

The following table summarizes quantitative data on the secretion of key pro-inflammatory and antiviral cytokines by primary human macrophages following transfection with mRNA containing different nucleoside modifications. The data is adapted from a study that directly compared the effects of unmodified, Ψ-modified, m5C-modified, and Ψ/m5C-modified mRNA.

Table 1: Cytokine Secretion in Primary Human Macrophages 24 Hours Post-Transfection with Modified mRNA

mRNA ModificationTNF-α (pg/mL)IL-6 (pg/mL)IFN-β (pg/mL)
Unmodified ~ 800~ 1500~ 3000
Pseudouridine (Ψ) ~ 600~ 1200~ 2500
5-Methylcytidine (m5C) ~ 400~ 800~ 1500
Ψ and m5C combined ~ 200~ 400~ 500
Untransfected Control < 50< 100< 100

Data is approximated from graphical representations in the cited literature for illustrative purposes.

These data indicate that while both single modifications reduce cytokine production compared to unmodified mRNA, the combination of Ψ and m5C is significantly more effective at dampening the innate immune response in human macrophages. Notably, m5C alone appears to be more effective than Ψ alone in reducing the secretion of TNF-α, IL-6, and IFN-β in this specific cell type.

Signaling Pathways and Mechanisms of Immune Evasion

The differential effects of m5C and Ψ on the innate immune response are rooted in their interactions with specific pattern recognition receptors (PRRs).

Toll-Like Receptor (TLR) Signaling

Endosomal TLRs, particularly TLR7 and TLR8 in humans, are critical sensors of single-stranded RNA. Activation of these receptors leads to the production of pro-inflammatory cytokines and type I interferons. Both m5C and Ψ modifications have been shown to diminish the activation of TLR7 and TLR8.[2] This is thought to be due to alterations in the RNA structure that prevent efficient receptor binding and subsequent signaling.

TLR_Signaling cluster_endosome Endosome ssRNA ssRNA (Unmodified) TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 Strong Activation m5C_RNA m5C-RNA m5C_RNA->TLR7_8 Weak/No Activation Psi_RNA Ψ-RNA Psi_RNA->TLR7_8 Weak Activation MyD88 MyD88 TLR7_8->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NF_kB NF-κB TRAF6->NF_kB IRF7 IRF7 TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN

TLR Signaling Pathway for Modified mRNA
RIG-I-Like Receptor (RLR) Signaling

The cytosolic sensor, Retinoic Acid-Inducible Gene I (RIG-I), recognizes short double-stranded RNA and 5'-triphosphorylated RNA, which can be present as contaminants in in vitro transcribed mRNA preparations. RIG-I activation triggers a signaling cascade that results in the production of type I interferons. Both Ψ and m5C modifications have been shown to suppress RIG-I activation. Mechanistic studies have revealed that while Ψ-modified RNA can still bind to RIG-I with high affinity, it fails to induce the necessary conformational change in the protein to initiate downstream signaling.[3][4] Similarly, m5C-containing RNA also demonstrates weak activation of RIG-I.[3]

RIG_I_Signaling cluster_cytosol Cytosol dsRNA dsRNA (Unmodified) RIG_I_inactive RIG-I (inactive) dsRNA->RIG_I_inactive Binding & Activation m5C_dsRNA m5C-dsRNA m5C_dsRNA->RIG_I_inactive Binding, Weak Activation Psi_dsRNA Ψ-dsRNA Psi_dsRNA->RIG_I_inactive Binding, No Activation RIG_I_active RIG-I (active) (Conformational Change) RIG_I_inactive->RIG_I_active MAVS MAVS (on Mitochondria) RIG_I_active->MAVS TBK1 TBK1 MAVS->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_beta IFN-β IRF3->IFN_beta

RIG-I Signaling Pathway for Modified mRNA

Experimental Protocols

Protocol 1: In Vitro Transcription of mRNA with Complete Nucleoside Substitution

This protocol describes the synthesis of mRNA with complete substitution of either cytidine with 5-methylcytidine triphosphate (m5C-TP) or uridine with pseudouridine triphosphate (Ψ-TP).

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, GTP (Ribonucleotide solutions)

  • 5-methylcytidine-5'-triphosphate (m5C-TP) or Pseudouridine-5'-triphosphate (Ψ-TP)

  • RNase Inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

  • RNA purification kit (e.g., spin column-based)

Procedure:

  • Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. The example below is for a 20 µL reaction to synthesize m5C-modified mRNA. For Ψ-modified mRNA, substitute m5C-TP with Ψ-TP and add UTP at a standard concentration while omitting CTP.

ComponentVolume/AmountFinal Concentration
Nuclease-free waterto 20 µL
10x Transcription Buffer2 µL1x
ATP (100 mM)2 µL10 mM
GTP (100 mM)2 µL10 mM
m5C-TP (100 mM) 2 µL10 mM
UTP (100 mM) 2 µL10 mM
Linearized DNA template1 µg50 ng/µL
RNase Inhibitor1 µL
T7 RNA Polymerase2 µL
  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification: Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration of the synthesized mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by running an aliquot on a denaturing agarose (B213101) gel.

IVT_Workflow Template Linearized DNA Template IVT In Vitro Transcription (37°C, 2-4h) Template->IVT NTPs NTPs (with m5C-TP or Ψ-TP) NTPs->IVT Enzymes T7 RNA Polymerase RNase Inhibitor Enzymes->IVT DNase DNase I Treatment (37°C, 15min) IVT->DNase Purification RNA Purification DNase->Purification QC Quantification & QC Purification->QC Modified_mRNA Modified mRNA QC->Modified_mRNA

Workflow for In Vitro Transcription of Modified mRNA
Protocol 2: Transfection of Human Monocyte-Derived Dendritic Cells (mo-DCs) and Cytokine Measurement

This protocol outlines the generation of human mo-DCs, their transfection with modified mRNA via electroporation, and the subsequent measurement of cytokine production.[5]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Recombinant human GM-CSF and IL-4

  • RPMI-1640 medium with 10% FBS

  • Electroporator and cuvettes

  • Opti-MEM I Reduced Serum Medium

  • Synthesized m5C- or Ψ-modified mRNA

  • ELISA kits for TNF-α, IL-6, and IFN-β

Procedure:

  • Generation of mo-DCs:

    • Isolate monocytes from PBMCs by plastic adherence.

    • Culture the adherent cells in RPMI-1640 supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature DCs.

  • Electroporation of mo-DCs:

    • Harvest the immature DCs and resuspend them in Opti-MEM at a concentration of 1 x 10^7 cells/mL.

    • In an electroporation cuvette, mix 100 µL of the cell suspension with 10 µg of the modified mRNA.

    • Electroporate the cells using a square-wave pulse (e.g., 500 V, 0.5 ms).

    • Immediately after electroporation, transfer the cells to a culture plate with pre-warmed RPMI-1640 medium.

  • Cell Culture and Supernatant Collection:

    • Culture the transfected DCs for 24 hours at 37°C in a CO2 incubator.

    • After 24 hours, collect the cell culture supernatant and centrifuge to remove any cell debris. Store the supernatant at -80°C until analysis.

  • Cytokine Measurement by ELISA:

    • Quantify the concentrations of TNF-α, IL-6, and IFN-β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Conclusion

The choice between 5-methylcytidine and pseudouridine for mRNA modification depends on the specific therapeutic goals. While both effectively reduce the innate immune response compared to unmodified mRNA, available data suggests that m5C may offer a greater reduction in pro-inflammatory cytokine production in certain cell types like macrophages. However, the combination of both modifications, or the use of advanced analogs like N1-methylpseudouridine, often provides the most robust immune evasion.

For researchers and drug developers, it is crucial to empirically determine the optimal modification strategy for their specific mRNA sequence and target cell type. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, enabling the rational design of safer and more effective mRNA-based therapeutics.

References

A Comparative Guide to the Validation of 5-mC-Mediated Translation Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental validation for 5-methylcytosine (B146107) (5-mC)-mediated translation enhancement. It details the underlying mechanisms, presents supporting experimental data from key studies, and contrasts this regulatory pathway with other epitranscriptomic modifications.

The Mechanism of 5-mC-Mediated Translation

The post-transcriptional modification of messenger RNA (mRNA) by 5-methylcytosine (5-mC) is an emerging layer of gene regulation. The predominant mechanism involves a "writer-reader" system that ultimately enhances the translation of the modified mRNA into protein.

  • The "Writer" - NSUN2: The NOP2/Sun domain family member 2 (NSUN2) is the primary methyltransferase responsible for depositing the 5-mC mark onto cytosine residues within specific mRNA sequences.

  • The "Reader" - YBX1: The Y-box binding protein 1 (YBX1) recognizes and binds to these 5-mC-modified sites.

  • The Outcome - Enhanced Translation: Upon binding to the 5-mC mark, YBX1 is thought to recruit components of the translation machinery, such as initiation factors or ribosomes, to the mRNA. This action increases the efficiency of protein synthesis from that specific transcript. While some studies also link this axis to enhanced mRNA stability, the direct impact on translation is a key outcome.[1]

Below is a diagram illustrating this signaling pathway.

5mC_Translation_Pathway cluster_0 cluster_1 NSUN2 NSUN2 (Writer) m5C_mRNA 5-mC mRNA NSUN2->m5C_mRNA Methylation mRNA mRNA YBX1 YBX1 (Reader) m5C_mRNA->YBX1 Binding Ribosome Ribosome & Initiation Factors YBX1->Ribosome Recruitment Protein Enhanced Protein Synthesis Ribosome->Protein Translation

Caption: The NSUN2/YBX1 axis in 5-mC-mediated translation enhancement.

Experimental Validation: Luciferase Reporter Assays

The primary method for validating the translational enhancement effect of 5-mC is the dual-luciferase reporter assay . This experiment quantitatively measures protein output from a reporter gene (e.g., Firefly luciferase) whose mRNA has been engineered to contain or lack specific 5-mC sites.

The general workflow is as follows:

Luciferase_Assay_Workflow cluster_0 Plasmid Construction cluster_1 Cellular Transfection cluster_2 Incubation & Lysis cluster_3 Measurement & Analysis p1 Reporter Plasmid: - Luciferase Gene - Target Sequence (WT) t1 Co-transfect Cells (WT Reporter + Control) p1->t1 p2 Reporter Plasmid: - Luciferase Gene - Target Sequence (Mutant) t2 Co-transfect Cells (Mutant Reporter + Control) p2->t2 p3 Control Plasmid: - Renilla Luciferase p3->t1 p3->t2 inc Incubate (24-48h) t1->inc t2->inc lys Lyse Cells inc->lys lum Measure Luminescence (Firefly & Renilla) lys->lum calc Calculate Ratio: Firefly / Renilla lum->calc comp Compare Ratios (WT vs. Mutant) calc->comp

Caption: General workflow for a dual-luciferase reporter assay.
Quantitative Data from Key Studies

The following table summarizes quantitative data from studies that have used reporter assays to validate the role of the NSUN2/YBX1 axis in regulating translation via 5-mC sites in different mRNA regions.

Target GeneModified mRNA RegionExperimental SystemKey ManipulationResult (Fold Change in Luciferase Activity)Reference
QSOX1 Coding Sequence (CDS)H1650 NSCLC CellsKnockdown of NSUN2 (Writer)~2.0-fold decrease with WT reporter vs. MutantWang et al., 2023
QSOX1 Coding Sequence (CDS)H1650 NSCLC CellsKnockdown of YBX1 (Reader)~2.5-fold decrease with WT reporter vs. MutantWang et al., 2023
CD31 3'-Untranslated Region (3'-UTR)HEK293T CellsOverexpression of YBX1 (Reader)~2.5-fold increase with WT reporter vs. MutantXiao et al., 2024[2][3][4][5][6]

(Note: Fold changes for QSOX1 are estimated from published graphs and represent a significant decrease in translation upon disruption of the 5-mC pathway.)

These studies demonstrate that the integrity of both the 5-mC sites and the reader protein YBX1 is essential for enhanced protein expression, confirming the functional role of the NSUN2/YBX1 axis in translational control.

Comparison with an Alternative Mechanism: m⁶A

N⁶-methyladenosine (m⁶A) is another prevalent mRNA modification known to regulate translation. Comparing the two pathways highlights the diversity of epitranscriptomic control.

Feature5-mC (5-methylcytosine) m⁶A (N⁶-methyladenosine)
Primary "Writer" NSUN2METTL3/METTL14 Complex
Primary "Readers" YBX1YTH Domain Family Proteins (e.g., YTHDF1)
Location of Effect CDS, 3'-UTR (enhancement); 5'-UTR (context-dependent)3'-UTR, near stop codons (enhancement); 5'-UTR (cap-independent enhancement)
Mechanism YBX1-mediated recruitment of translation machinery.YTHDF1 recruits initiation factors (e.g., eIF3), promoting ribosome recycling and re-initiation.

The following diagram illustrates the distinct yet analogous writer-reader-function paradigms of the 5-mC and m⁶A pathways.

Modification_Comparison cluster_5mC 5-mC Pathway cluster_m6A m⁶A Pathway writer_5mC NSUN2 mark_5mC 5-mC on mRNA writer_5mC->mark_5mC Writes reader_5mC YBX1 mark_5mC->reader_5mC Is Read By func_5mC Translation Enhancement reader_5mC->func_5mC Leads To writer_m6A METTL3/14 mark_m6A m⁶A on mRNA writer_m6A->mark_m6A Writes reader_m6A YTHDF1 mark_m6A->reader_m6A Is Read By func_m6A Translation Enhancement reader_m6A->func_m6A Leads To

Caption: Comparison of the 5-mC and m⁶A translation regulation pathways.

Experimental Protocols

A. In Vitro Transcription of Modified mRNA

To generate the specific mRNA reporters used in validation assays, in vitro transcription (IVT) is performed.

  • Template Preparation: A DNA template is generated via PCR. This template should contain a T7 promoter, followed by the 5'-UTR, the reporter gene coding sequence (e.g., Firefly Luciferase) containing the wild-type or mutated target sequence, and a 3'-UTR followed by a poly(A) tail sequence.

  • Transcription Reaction: The linearized DNA template is used in an IVT reaction with a T7 RNA polymerase. The nucleotide mix includes standard ATP, GTP, and UTP, but CTP is replaced with a mix of CTP and 5-methyl-CTP (5-mCTP) to incorporate the 5-mC modification. An anti-reverse cap analog (e.g., ARCA) is included to ensure proper 5' capping.

  • Purification: The resulting mRNA is treated with DNase I to remove the DNA template and subsequently purified, typically using a column-based kit or LiCl precipitation.

  • Quality Control: The integrity and concentration of the synthesized mRNA are verified using gel electrophoresis and spectrophotometry.

B. Dual-Luciferase Reporter Assay

This protocol is adapted for a 24-well plate format.

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293T, H1650) at a density that will ensure 70-90% confluency at the time of transfection.

  • Transfection: For each well, co-transfect the cells with:

    • Firefly luciferase reporter mRNA (either WT or mutant, containing 5-mC).

    • A constitutively expressed Renilla luciferase mRNA or plasmid as an internal control for transfection efficiency and cell viability.

    • Use a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 to 48 hours to allow for mRNA translation and protein expression.

  • Cell Lysis:

    • Gently wash the cells once with 1X PBS.

    • Add an appropriate volume of Passive Lysis Buffer (e.g., 100 µL per well).

    • Incubate on a shaker for 15 minutes at room temperature to ensure complete lysis.

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.

    • Use a dual-luciferase assay kit. First, add the Firefly luciferase substrate and measure the luminescence using a luminometer.

    • Subsequently, add the Stop & Glo® reagent (which quenches the Firefly reaction and activates the Renilla reaction) to the same well and measure the Renilla luminescence.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This normalization corrects for variability in transfection efficiency.

    • Compare the normalized ratios from cells transfected with the wild-type (5-mC containing) reporter to those from the mutant reporter. The difference in these ratios indicates the translational effect of the 5-mC modification.

References

A Comparative Guide to the Immunogenicity of 5-mC Modified versus Unmodified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of mRNA-based therapeutics and vaccines necessitates a thorough understanding of how modifications to the mRNA molecule can influence its interaction with the host immune system. This guide provides an objective comparison of the immunogenicity of 5-methylcytosine (B146107) (5-mC) modified mRNA and its unmodified counterpart, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.

Executive Summary

The incorporation of 5-methylcytosine (5-mC) into in vitro transcribed (IVT) mRNA has emerged as a key strategy to modulate its immunogenic profile. Unmodified IVT mRNA can be recognized by various innate immune sensors, leading to the production of type I interferons and inflammatory cytokines, which can hinder protein translation and potentially cause adverse effects.[1] In contrast, 5-mC modification has been shown to dampen this innate immune response, leading to more robust and sustained protein expression in various cell types.[2] This guide delves into the quantitative differences in immune activation and protein expression, provides detailed experimental methodologies to assess these differences, and illustrates the key signaling pathways involved.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences observed in experimental studies comparing unmodified mRNA with mRNA containing 5-mC modifications.

Table 1: Comparison of Protein Expression

mRNA ModificationCell TypeTransgeneExpression Level (vs. Unmodified)Time PointReference
100% 5-mCHuman Mesenchymal Stem Cells (hMSCs)EGFPNo significant difference4h, 12h, 24h, 48h[3]
100% 5-mCHuman Fibroblasts (BJ)EGFPSignificantly lower4h, 12h, 24h, 48h[3]
5-mC (in saRNA)HEK293-T CellsReporter Gene~4.9-fold increaseNot specified[2]
5-mC (in saRNA)C2C12 CellsReporter Gene~2-fold increaseNot specified[2]

Table 2: Comparison of Cytokine Induction

mRNA ModificationCell TypeCytokineConcentration (vs. Unmodified)Time PointReference
Modified (general)Human PBMCsTNF-αSignificantly lower24h[4]
Modified (general)Human PBMCsIFN-αSignificantly lower24h[4]
UnmodifiedRhesus MacaquesIFN-αHigher24h[1]
UnmodifiedRhesus MacaquesIL-7Higher24h[1]
N1-methylpseudouridineRhesus MacaquesIL-6Higher24h[1]

Table 3: Comparison of Cell Viability

mRNA ModificationCell TypeCell Viability (vs. Unmodified)Time PointReference
100% 5-mCHuman Mesenchymal Stem Cells (hMSCs)Similar (low viability for both)24h, 48h[3]
100% 5-mCHuman Fibroblasts (BJ)Similar (low viability for both)24h, 48h[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Protocol 1: In Vitro Transcription of 5-mC Modified and Unmodified mRNA

This protocol describes the synthesis of mRNA using a linearized plasmid DNA template.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest

  • T7 RNA Polymerase

  • 5x Transcription Buffer

  • Ribonucleoside triphosphates (NTPs): ATP, GTP, CTP, UTP (for unmodified mRNA)

  • 5-methylcytidine-5'-triphosphate (5mC-TP) (for modified mRNA)

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free microfuge tube, assemble the following components at room temperature in the order listed. For 5-mC modified mRNA, replace CTP with 5mC-TP.

    • Nuclease-free water: to a final volume of 20 µL

    • 5x Transcription Buffer: 4 µL

    • 100 mM ATP: 2 µL

    • 100 mM GTP: 2 µL

    • 100 mM CTP (or 5mC-TP): 2 µL

    • 100 mM UTP: 2 µL

    • Linearized DNA template (1 µg/µL): 1 µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the synthesized mRNA using a suitable RNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by agarose (B213101) gel electrophoresis.

Protocol 2: Assessment of mRNA Immunogenicity in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the procedure for transfecting human PBMCs with mRNA and measuring the subsequent cytokine response.

Materials:

  • Freshly isolated human PBMCs

  • Complete RPMI medium

  • Unmodified and 5-mC modified mRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IFN-α

Procedure:

  • Cell Seeding: Seed freshly isolated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 200 µL of complete RPMI medium.[4]

  • mRNA Transfection:

    • Prepare mRNA-transfection reagent complexes according to the manufacturer's protocol. Test a range of mRNA concentrations (e.g., 50, 150, 250 ng/well).[4]

    • Add the complexes to the wells containing the PBMCs.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.[4]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of TNF-α and IFN-α in the supernatants using specific ELISA kits, following the manufacturer's instructions.[4]

  • Data Analysis: Compare the cytokine concentrations induced by 5-mC modified mRNA to those induced by unmodified mRNA.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing mRNA immunogenicity.

Innate_Immune_Sensing_of_mRNA cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Unmodified_mRNA Unmodified mRNA TLR7 TLR7/8 Unmodified_mRNA->TLR7 Strong Recognition RIGI RIG-I Unmodified_mRNA->RIGI Strong Recognition 5mC_mRNA 5-mC mRNA 5mC_mRNA->TLR7 Reduced Recognition 5mC_mRNA->RIGI Reduced Recognition MyD88 MyD88 TLR7->MyD88 activates IRF7 IRF7 MyD88->IRF7 activates NFkB NF-κB MyD88->NFkB activates IFN_Gene Type I IFN Genes IRF7->IFN_Gene Transcription Cytokine_Gene Pro-inflammatory Cytokine Genes NFkB->Cytokine_Gene Transcription MAVS MAVS RIGI->MAVS activates IRF3 IRF3 MAVS->IRF3 activates NFkB_cyto NF-κB MAVS->NFkB_cyto activates IRF3->IFN_Gene Transcription NFkB_cyto->Cytokine_Gene Transcription

Caption: Innate immune sensing of unmodified vs. 5-mC modified mRNA.

Experimental_Workflow cluster_mRNA_Prep 1. mRNA Preparation cluster_Cell_Culture 2. Cell Culture & Transfection cluster_Analysis 3. Downstream Analysis IVT In Vitro Transcription (with or without 5-mC) Purification mRNA Purification IVT->Purification QC Quality Control (Concentration, Integrity) Purification->QC Transfection Transfect Cells with mRNA QC->Transfection Cell_Isolation Isolate Human PBMCs or Culture Cell Line Cell_Isolation->Transfection Supernatant_Collection Collect Supernatant (24h) Transfection->Supernatant_Collection Cell_Lysis Lyse Cells Transfection->Cell_Lysis ELISA Cytokine Measurement (ELISA) (e.g., TNF-α, IFN-α) Supernatant_Collection->ELISA Protein_Quant Protein Expression (e.g., Luciferase Assay, Flow Cytometry) Cell_Lysis->Protein_Quant

Caption: Workflow for assessing mRNA immunogenicity and expression.

Conclusion

The decision to use 5-mC modified or unmodified mRNA depends heavily on the specific application. For therapeutic protein production where high levels of sustained expression are desired with minimal immune activation, 5-mC modification offers a clear advantage. However, for vaccine applications, the intrinsic adjuvant properties of unmodified mRNA that stimulate the innate immune system might be beneficial for eliciting a robust adaptive immune response. The data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions and design experiments to further explore the nuanced effects of 5-mC modification on mRNA immunogenicity and efficacy.

References

A Comparative Analysis of RNA Stability with Different Modified Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of RNA is a critical determinant of its function and therapeutic efficacy. Unmodified RNA is notoriously susceptible to degradation by ubiquitous ribonucleases, limiting its utility in various applications. Chemical modifications to the nucleotide building blocks of RNA can significantly enhance its stability, thereby prolonging its biological activity. This guide provides a comparative analysis of the impact of several common nucleotide modifications on RNA stability, supported by experimental data and detailed protocols for assessing RNA half-life.

The Impact of Nucleotide Modifications on RNA Stability: A Comparative Overview

The introduction of modified nucleotides can dramatically increase the half-life of RNA molecules by conferring resistance to nuclease degradation and by influencing their secondary structure. Below is a summary of the effects of several key modifications.

Key Nucleotide Modifications and Their Effect on RNA Stability:
  • Phosphorothioates (PS): In a phosphorothioate (B77711) linkage, a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a sulfur atom. This modification renders the internucleotide linkage significantly more resistant to cleavage by nucleases, thereby extending the RNA's half-life in biological fluids like serum.[1][2] This modification is a cornerstone in the development of antisense oligonucleotides (ASOs) and siRNAs.[1]

  • 2'-O-methylation (2'-OMe): The addition of a methyl group to the 2'-hydroxyl of the ribose sugar sterically hinders the access of nucleases, thus increasing RNA stability.[3][4] This modification is often used in conjunction with phosphorothioates to further enhance nuclease resistance. 2'-O-methylation also favors an A-form RNA helix, which can contribute to increased thermodynamic stability.[5]

  • Pseudouridine (B1679824) (Ψ): This naturally occurring isomer of uridine (B1682114), where the ribose is attached to the C5 position of the uracil (B121893) base instead of the N1 position, can enhance RNA stability.[2][6][] The presence of pseudouridine can alter the local RNA structure and hydration, contributing to increased thermal stability and some resistance to degradation.[6][8] Its ability to reduce the immunogenicity of in vitro-transcribed mRNA has been pivotal in the development of mRNA vaccines.[2][][9] N1-methyl-pseudouridine (m1Ψ) has been shown to be even more effective than pseudouridine in enhancing protein expression from modified mRNA.[]

  • 5-Methylcytosine (m5C): This modification involves the addition of a methyl group to the C5 position of cytosine. While its role in mRNA stability is complex and can be context-dependent, some studies suggest that m5C can increase mRNA stability by recruiting specific binding proteins that protect the transcript from degradation.

  • N6-methyladenosine (m6A): As the most abundant internal modification in eukaryotic mRNA, m6A plays a complex role in regulating mRNA stability.[11] The effect of m6A is mediated by "reader" proteins. For instance, binding of YTHDF2 to m6A-modified mRNA typically targets the transcript for degradation.[12][[“]][14] Conversely, other m6A readers can protect the mRNA from decay.[11]

  • Locked Nucleic Acids (LNA): LNAs contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This "locked" conformation results in a significant increase in the thermal stability of RNA duplexes and confers exceptional resistance to nuclease degradation.[15][16][17] LNA-modified oligonucleotides have a substantially longer half-life in serum compared to unmodified counterparts.[17]

Quantitative Comparison of RNA Half-Life with Modified Nucleotides

Direct comparison of the half-life of RNA with different modifications is challenging due to variations in experimental systems, RNA sequences, and the extent of modification. However, the available data consistently demonstrates a significant increase in stability for modified RNAs compared to their unmodified counterparts.

ModificationMolecule TypeSystemHalf-life/Stability MetricReference
Unmodified OligonucleotideMonkey Plasma~5 minutes[18]
Phosphorothioate (PS) OligonucleotideAnimal PlasmaBiphasic: initial t1/2 ~0.5-0.8 hours, terminal t1/2 ~35-50 hours[18]
Phosphorothioate (PS) with 2'-MOE OligonucleotideMouse Liver11 to 19 days[12]
Unmodified siRNA80% Fetal Calf SerumDegraded within 1-1.5 hours[1]
LNA-modified siRNA80% Fetal Calf SerumSignificant amount present after 13 hours[1]
Unmodified OligodeoxynucleotideHuman Serum~1.5 hours[17]
LNA/DNA chimera (3 LNAs at each end) OligonucleotideHuman Serum~15 hours[17]
Phosphorothioate OligonucleotideHuman Serum~10 hours[17]
2'-O-methyl gapmer OligonucleotideHuman Serum~12 hours[17]
Unmodified mRNAA549 cells5.8 hours[19]
UTR-stabilized mRNAA549 cells13.0 to 23.0 hours[19]
Unmodified mRNAHuh7 cells7.8 hours[19]
UTR-stabilized mRNAHuh7 cells9.9 to 13.6 hours[19]
2'-O-methylated mRNAC4-2 and HEK293T cellsLonger half-life compared to unmethylated mRNAs[15]
Pseudouridine-modified mRNAIn vivo (mice)Enhanced biological stability compared to unmodified mRNA[6]

Experimental Protocols for Assessing RNA Stability

Accurate determination of RNA half-life is crucial for evaluating the impact of nucleotide modifications. Below are detailed methodologies for common in vitro and cellular RNA stability assays.

In Vitro RNA Decay Assay

This assay assesses the stability of an RNA molecule in the presence of purified nucleases or in biological extracts, such as serum or cell lysates.

Methodology:

  • RNA Preparation: Synthesize the RNA of interest (both unmodified and modified versions) via in vitro transcription. Ensure high purity of the transcripts.

  • Reaction Setup:

    • Incubate a defined amount of RNA (e.g., 1 µg) with the nuclease source (e.g., 10% fetal bovine serum or a specific concentration of a purified RNase like RNase A) in a suitable reaction buffer at a physiological temperature (e.g., 37°C).

    • The total reaction volume is typically 50-100 µL.

  • Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the degradation reaction by adding a solution that inactivates nucleases, such as a solution containing a strong denaturant (e.g., formamide) and a chelating agent (e.g., EDTA).

  • Analysis of RNA Integrity:

    • The integrity of the RNA at each time point is analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose (B213101) gel electrophoresis.

    • Visualize the RNA using a fluorescent dye like SYBR Gold.

  • Quantification and Half-Life Calculation:

    • Quantify the band intensity of the full-length RNA at each time point using densitometry software.

    • Plot the percentage of remaining full-length RNA against time.

    • Calculate the RNA half-life by fitting the data to a one-phase exponential decay curve.

Cellular mRNA Stability Assay using Transcriptional Inhibition (Actinomycin D)

This method measures the decay rate of mRNA in cultured cells after halting transcription with an inhibitor.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow to a desired confluency (typically 60-80%).

    • Treat the cells with a transcriptional inhibitor, most commonly Actinomycin D (typically at a final concentration of 5 µg/mL), to block new RNA synthesis.[20][21]

  • Time Course of RNA Isolation:

    • At various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 6, 8, 12 hours), harvest the cells.[20]

    • The 0-hour time point represents the steady-state mRNA level before transcription is inhibited.

  • RNA Extraction and Quantification:

    • Isolate total RNA from the harvested cells at each time point using a standard method (e.g., TRIzol reagent).

    • Ensure the quality and integrity of the isolated RNA.

  • Reverse Transcription and Quantitative PCR (RT-qPCR):

    • Synthesize cDNA from a standardized amount of total RNA from each time point.

    • Perform qPCR using gene-specific primers for the mRNA of interest and a stable reference gene (e.g., GAPDH, ACTB).

  • Data Analysis and Half-Life Calculation:

    • Normalize the Ct values of the target mRNA to the reference gene for each time point.

    • Calculate the relative amount of the target mRNA remaining at each time point compared to the 0-hour time point.

    • Plot the relative mRNA abundance against time and determine the mRNA half-life by fitting the data to a first-order decay model.[20]

Cellular mRNA Stability Assay using Metabolic Labeling (4-thiouridine Pulse-Chase)

This method tracks the fate of newly synthesized RNA by incorporating a labeled nucleoside analog.

Methodology:

  • Pulse Labeling:

    • Incubate cultured cells with 4-thiouridine (B1664626) (4sU) for a defined period (the "pulse"). 4sU is incorporated into newly transcribed RNA.[3][8]

  • Chase:

    • Remove the 4sU-containing medium and replace it with a medium containing a high concentration of unlabeled uridine (the "chase"). This prevents further incorporation of 4sU.

  • Time Course of RNA Isolation:

    • Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours).

  • Isolation of Labeled RNA:

    • Extract total RNA at each time point.

    • The 4sU-labeled RNA can be specifically biotinylated and then isolated using streptavidin-coated magnetic beads.

  • Quantification of Labeled RNA:

    • The amount of the specific labeled mRNA of interest at each time point can be quantified by RT-qPCR.

  • Half-Life Determination:

    • The decay of the labeled mRNA over the chase period is used to calculate its half-life, similar to the transcriptional inhibition method.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cellular mRNA Stability Assay

Experimental_Workflow cluster_transcription_inhibition Actinomycin D Method cluster_metabolic_labeling 4sU Pulse-Chase Method ti_start Treat cells with Actinomycin D ti_time Collect cells at multiple time points ti_start->ti_time ti_rna Isolate Total RNA ti_time->ti_rna ti_rtqpcr RT-qPCR ti_rna->ti_rtqpcr ti_calc Calculate Half-Life ti_rtqpcr->ti_calc ml_pulse Pulse with 4sU ml_chase Chase with Uridine ml_pulse->ml_chase ml_time Collect cells at multiple time points ml_chase->ml_time ml_rna Isolate Total RNA ml_time->ml_rna ml_isolate Isolate 4sU-labeled RNA ml_rna->ml_isolate ml_rtqpcr RT-qPCR ml_isolate->ml_rtqpcr ml_calc Calculate Half-Life ml_rtqpcr->ml_calc

Figure 1. Workflows for cellular mRNA stability assays.
The m6A-YTHDF2 Signaling Pathway in Cancer Drug Resistance

The N6-methyladenosine (m6A) modification is a key regulator of mRNA stability and has been implicated in cancer progression and drug resistance. The "reader" protein YTHDF2 recognizes m6A-modified mRNAs and targets them for degradation, influencing the expression of oncogenes and tumor suppressors.

m6A_YTHDF2_Pathway cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome METTL3 METTL3/14 (Writer) m6A_mRNA m6A-mRNA METTL3->m6A_mRNA mRNA pre-mRNA mRNA->METTL3 m6A methylation m6A_mRNA_cyto m6A-mRNA YTHDF2 YTHDF2 (Reader) Decay mRNA Decay Machinery YTHDF2->Decay Recruitment Degradation mRNA Degradation Decay->Degradation DrugResistance Chemotherapy Resistance Degradation->DrugResistance (by degrading tumor suppressor mRNA) Translation Translation DrugTarget Drug Resistance Protein (e.g., EGFR, CDKN1B) Translation->DrugTarget DrugTarget->DrugResistance m6A_mRNA_cyto->YTHDF2 Recognition m6A_mRNA_cyto->Translation

Figure 2. The m6A-YTHDF2 pathway in drug resistance.

This guide provides a foundational understanding of how nucleotide modifications can be harnessed to improve RNA stability for therapeutic and research applications. The choice of modification will depend on the specific application, balancing the need for stability with other factors such as translational efficiency and immunogenicity.

References

A Head-to-Head Comparison: 5-mCTP and 2'-O-methylated Nucleotides in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA-based therapeutics is rapidly evolving, with chemical modifications to the mRNA molecule playing a pivotal role in enhancing their stability, translational efficiency, and in reducing their inherent immunogenicity. Among the arsenal (B13267) of available modifications, 5-methylcytidine (B43896) triphosphate (5-mCTP) and 2'-O-methylation of nucleotides are two prominent strategies employed to optimize mRNA performance. This guide provides an objective side-by-side comparison of these two critical modifications, supported by experimental data and detailed protocols to aid researchers in the strategic design of mRNA constructs for therapeutic applications.

At a Glance: Key Differences and Performance Metrics

Feature5-methylcytidine (5-mC)2'-O-methylation (2'-O-Me)
Location of Modification Base (C5 position of cytosine)Sugar (2'-hydroxyl group of the ribose)
Primary Impact Increased mRNA stability and translation efficiency, reduced immunogenicity.[1][2][]Significantly reduced immunogenicity by mimicking "self" RNA, increased nuclease resistance.[4][5]
Effect on Translation Generally enhances translation.[1][]Cell-specific; can enhance or have no significant effect on protein production.[6]
Immunogenicity Reduces innate immune recognition by receptors like TLR3, TLR7, and TLR8.[7]Strongly attenuates innate immune responses by preventing recognition by sensors like RIG-I and TLRs.[6][7]
Nuclease Stability Increases resistance to degradation by cellular nucleases.[1][]Confers significant resistance to both endo- and exonucleases due to the modified ribose-phosphate backbone.[4][5][8]
In Vitro Transcription Yield Generally does not significantly impact transcription yield.Can be incorporated during in vitro transcription or post-transcriptionally; co-transcriptional capping with 2'-O-methylated cap analogs may slightly reduce yields compared to standard capping.

In-Depth Analysis

Enhancing Translational Efficiency

The ultimate goal of most mRNA therapeutics is the efficient production of a target protein. Both 5-mCTP and 2'-O-methylation can influence the translational output of an mRNA molecule, albeit through different mechanisms.

Incorporation of 5-mCTP into the mRNA sequence has been shown to enhance protein expression. While the precise mechanism is still under investigation, it is hypothesized that this modification may facilitate more efficient ribosome loading or elongation.

2'-O-methylation , particularly at the 5' cap (Cap1 and Cap2 structures), plays a crucial role in promoting efficient translation by facilitating the recruitment of the translation initiation complex.[6] The effect of internal 2'-O-methylation on translation is more context-dependent and can vary between different cell types.[6]

Quantitative Comparison of Protein Expression:

ModificationReporter GeneCell LineFold Change in Protein Expression (compared to unmodified)Reference
5-mCTP (in combination with Pseudo-UTP)LuciferaseVarious human cell typesSignificantly enhanced[7]
2'-O-methylated Cap1LuciferaseA549, JAWS IICell-specific increase or no change[6]

Note: The data presented is compiled from different studies and direct quantitative comparison should be made with caution.

Bolstering mRNA Stability

The therapeutic efficacy of mRNA is intrinsically linked to its stability within the cellular environment. Both modifications contribute to increased mRNA half-life by protecting it from degradation by cellular nucleases.

5-mCTP incorporation can increase the intrinsic stability of the mRNA molecule, making it less susceptible to cleavage by endonucleases.[9]

2'-O-methylation provides a steric shield at the 2'-hydroxyl position of the ribose sugar, a primary site for nucleophilic attack and enzymatic cleavage.[4][5] This modification significantly enhances resistance to a broad range of nucleases.[8]

Nuclease Resistance Data:

ModificationNucleaseAssayObservationReference
5-mCTPCellular nucleasesmRNA decay assayIncreased mRNA half-life[10]
2'-O-methylationRNase A/T1Nuclease protection assayHigh resistance to degradation[5]
Mitigating Immunogenicity

A critical hurdle for in vitro transcribed mRNA is its potential to trigger an innate immune response, primarily through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).

The inclusion of 5-mCTP has been shown to dampen the innate immune response by reducing the activation of endosomal TLRs that recognize single-stranded RNA.[7]

2'-O-methylation is a key modification found in endogenous eukaryotic mRNA that serves as a "self" signal to the immune system.[6] Its presence, especially in the cap structure, effectively prevents the recognition of mRNA by cytosolic sensors like RIG-I, thereby significantly reducing the production of type I interferons and other pro-inflammatory cytokines.[6][7]

Impact on Cytokine Induction:

ModificationCell TypeCytokine MeasuredReduction in Cytokine Level (compared to unmodified)Reference
5-mCTPDendritic cellsTNF-α, IL-6Significant reduction[7]
2'-O-methylationPBMCsIFN-α, TNF-αStrong reduction/abrogation[6]

Signaling Pathways and Experimental Workflows

To visualize the interplay of these modified nucleotides with the cellular machinery, the following diagrams illustrate the key signaling pathways and a general experimental workflow for their comparison.

Innate_Immune_Recognition_of_RNA cluster_extracellular Endosome cluster_cytoplasm Cytoplasm Unmodified_mRNA Unmodified mRNA 5mC_mRNA 5-mCTP mRNA TLR7_8 TLR7/8 MyD88 MyD88 IRF7 IRF7 NF_kB NF-κB Type_I_IFN Type I IFN Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Unmodified_mRNA_cyto Unmodified mRNA 2OMe_mRNA 2'-O-Me mRNA RIG_I RIG-I MAVS MAVS IRF3 IRF3 Type_I_IFN_cyto Type I IFN

Figure 1: Innate immune signaling pathways for RNA recognition.

Experimental_Workflow cluster_assays 5. Performance Assays Template_Prep 1. DNA Template Preparation IVT 2. In Vitro Transcription (with modified NTPs) Template_Prep->IVT Purification 3. mRNA Purification & QC IVT->Purification Transfection 4. Transfection into Target Cells Purification->Transfection Translation Translation Efficiency (e.g., Luciferase Assay) Transfection->Translation Stability mRNA Stability (qRT-PCR) Transfection->Stability Immunogenicity Immunogenicity (Cytokine ELISA) Transfection->Immunogenicity Data_Analysis 6. Data Analysis & Comparison Translation->Data_Analysis Stability->Data_Analysis Immunogenicity->Data_Analysis

Figure 2: General experimental workflow for comparing modified mRNA.

Experimental Protocols

Key Experiment 1: In Vitro Transcription (IVT) with Modified Nucleotides

Objective: To synthesize mRNA incorporating either 5-mCTP or 2'-O-methylated nucleotides.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • NTP solution (ATP, GTP, UTP, and either CTP or 5-mCTP)

  • For 2'-O-methylation (co-transcriptional): 2'-O-methylated cap analog (e.g., CleanCap® Reagent AG)

  • For 2'-O-methylation (post-transcriptional): Vaccinia Capping Enzyme and mRNA Cap 2'-O-Methyltransferase

  • RNase Inhibitor

  • Transcription Buffer

  • DNase I

  • Nuclease-free water

Protocol (General):

  • Assemble the transcription reaction at room temperature in the following order: Nuclease-free water, Transcription Buffer, NTPs (substituting CTP with 5-mCTP if applicable), cap analog (if using co-transcriptional 2'-O-methylation), linearized DNA template, RNase Inhibitor, and T7 RNA Polymerase.

  • Mix gently and incubate at 37°C for 2-4 hours.

  • Add DNase I to the reaction and incubate for an additional 15 minutes at 37°C to remove the DNA template.

  • For post-transcriptional 2'-O-methylation, first purify the uncapped mRNA. Then, set up a capping reaction with Vaccinia Capping Enzyme, GTP, and SAM, followed by a methylation reaction with mRNA Cap 2'-O-Methyltransferase and SAM.

  • Purify the resulting mRNA using a suitable method (e.g., lithium chloride precipitation or silica-based columns).

  • Assess the quality and quantity of the mRNA using a spectrophotometer and gel electrophoresis.

Key Experiment 2: Assessment of Translation Efficiency via Luciferase Assay

Objective: To quantify the protein expression from modified mRNA constructs.

Materials:

  • HEK293T or other suitable cell line

  • Complete growth medium

  • Modified mRNA encoding a reporter protein (e.g., Firefly luciferase)

  • Transfection reagent (e.g., Lipofectamine™ MessengerMAX™)

  • Opti-MEM™ I Reduced Serum Medium

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate to achieve 70-80% confluency on the day of transfection.

  • Transfection Complex Formation:

    • For each well, dilute the appropriate amount of modified mRNA into Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted mRNA and transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.

  • Transfection: Add the mRNA-lipid complexes to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle rocking.

  • Luminometry: Transfer the cell lysate to a luminometer plate. Add the luciferase assay reagent and measure the luminescence.

  • Data Analysis: Normalize the luciferase activity to total protein concentration or a co-transfected control (e.g., Renilla luciferase). Compare the relative light units (RLUs) generated from cells transfected with 5-mCTP modified, 2'-O-methylated, and unmodified mRNA.

Key Experiment 3: Evaluation of Immunogenicity using Cytokine ELISA

Objective: To measure the levels of pro-inflammatory cytokines secreted by cells in response to modified mRNA.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with FBS and antibiotics

  • Modified mRNA constructs

  • Transfection reagent suitable for immune cells

  • ELISA kits for target cytokines (e.g., IFN-α, TNF-α, IL-6)

  • ELISA plate reader

Protocol:

  • Cell Culture and Transfection: Culture PBMCs or other immune cells and transfect them with the different modified mRNA constructs as described in the previous protocol. Include a positive control (e.g., LPS) and a negative control (mock transfection).

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA Procedure (General):

    • Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.

    • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.

    • Wash the plate and add the TMB substrate. Incubate until a color develops.

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis: Measure the absorbance at 450 nm using an ELISA plate reader. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve. Compare the cytokine levels induced by the different modified mRNAs.

Conclusion and Future Perspectives

Both 5-mCTP and 2'-O-methylated nucleotides offer significant advantages for the development of mRNA-based therapeutics. The choice between these modifications, or their potential combination, will depend on the specific therapeutic application and the desired balance between protein expression, mRNA stability, and immunogenicity.

5-mCTP appears to be a robust modification for generally enhancing both stability and translational output with a moderate reduction in immunogenicity. In contrast, 2'-O-methylation is a superior strategy for profound immune evasion, which is critical for applications requiring repeated dosing or for avoiding adjuvant effects in non-vaccine therapies.

References

A Researcher's Guide to Confirming the Absence of Off-Target 5-mC Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging targeted DNA methylation technologies, ensuring the precise delivery of 5-methylcytosine (B146107) (5-mC) modifications is paramount. The potential for off-target methylation by engineered DNA methyltransferases, such as dCas9-DNMT3A, necessitates rigorous, genome-wide validation to confirm specificity and avoid unintended biological consequences. This guide provides an objective comparison of the primary methods for assessing off-target 5-mC effects, supported by experimental data and detailed protocols.

The gold standard for genome-wide methylation analysis has long been Whole-Genome Bisulfite Sequencing (WGBS). However, a newer, enzyme-based method, Enzymatic Methyl-seq (EM-seq), has emerged as a superior alternative that mitigates many of the drawbacks associated with bisulfite treatment.

Comparative Analysis of Off-Target Detection Methods

The choice between WGBS and EM-seq for off-target analysis hinges on key performance differences that impact data quality, reliability, and suitability for various sample types. EM-seq consistently outperforms WGBS in critical parameters, offering a more accurate and robust profile of genome-wide methylation.

FeatureWhole-Genome Bisulfite Sequencing (WGBS)Enzymatic Methyl-seq (EM-seq)Advantage of EM-seq
Principle Harsh chemical treatment with sodium bisulfite converts unmethylated cytosines to uracil.[1][2]A series of enzymatic reactions protects 5-mC and 5-hmC, followed by enzymatic deamination of unmethylated cytosines to uracil.[3][4][5]Minimal DNA Damage : Avoids the DNA degradation and fragmentation inherent to bisulfite treatment.[3][6][7]
DNA Input Typically requires higher DNA input (e.g., >100 ng).[8]Suitable for low-input samples, down to 100 pg of DNA.[3]Versatility : Enables analysis of precious or limited samples, such as clinical biopsies or rare cell populations.[6]
GC Bias Exhibits significant bias, with underrepresentation of GC-rich regions and overrepresentation of methylated regions.[9]Shows more uniform GC coverage and less bias.[7][10]Higher Accuracy : Provides a more faithful representation of the true methylome, crucial for identifying off-targets in regulatory regions like CpG islands.[10]
Data Quality Higher DNA damage leads to lower library complexity, higher duplication rates, and reduced mapping efficiency.[7][11]Yields higher quality libraries with larger insert sizes, lower duplication rates, and improved mapping efficiency.[11]Improved Sensitivity : Enables more sensitive and accurate detection of methylation changes with fewer sequencing reads.[9][11]
False Positives Incomplete conversion can lead to false-positive methylation calls. WGBS libraries show higher non-CpG methylation, indicating less accurate detection.[11]More efficient conversion process reduces background noise and improves the accuracy of cytosine methylation calls.[11]Greater Reliability : Reduces ambiguity in identifying true off-target methylation events.

Studies utilizing dCas9-DNMT3A constructs have revealed that significant off-target methylation can occur.[12][13][14] One study found that a dCas9-DNMT3A fusion protein led to a rapid and global increase in DNA methylation levels across the genome.[15] These findings underscore the necessity of using an unbiased, genome-wide method like EM-seq or WGBS to assess the specificity of any epigenome editing tool. While both methods can identify these off-target events, the superior performance of EM-seq provides greater confidence in the results.[7][11]

Experimental Workflows

Understanding the workflow for each method is essential for experimental planning. The primary difference lies in the conversion step, which occurs before library amplification.

WGBS_Workflow cluster_pre Pre-Bisulfite Protocol DNA 1. Genomic DNA Fragmentation Repair 2. End Repair & dA-Tailing DNA->Repair Ligate 3. Ligate Methylated Adapters Repair->Ligate Bisulfite 4. Bisulfite Conversion Ligate->Bisulfite PCR 5. PCR Amplification Bisulfite->PCR Seq 6. Sequencing PCR->Seq

Caption: Workflow for Whole-Genome Bisulfite Sequencing (WGBS).

The WGBS workflow involves ligating methylated adapters to fragmented DNA before the harsh bisulfite treatment. This order is necessary to protect the adapter sequences, but the bisulfite step inevitably degrades a significant portion of the adapter-ligated DNA fragments.[8][16]

EM_seq_Workflow cluster_lib Library Preparation DNA_em 1. Genomic DNA Fragmentation Repair_em 2. End Repair & dA-Tailing DNA_em->Repair_em Ligate_em 3. Ligate Adapters Repair_em->Ligate_em Enzyme 4. Enzymatic Conversion Ligate_em->Enzyme PCR_em 5. PCR Amplification Enzyme->PCR_em Seq_em 6. Sequencing PCR_em->Seq_em

Caption: Workflow for Enzymatic Methyl-seq (EM-seq).

In contrast, the EM-seq workflow uses a gentler, two-step enzymatic conversion process after adapter ligation.[5][9] This preserves the integrity of the DNA, resulting in higher quality libraries and more reliable data.[7][11]

Logical Comparison for Method Selection

The decision to use WGBS or EM-seq should be based on the specific requirements of the study. For confirming the absence of off-target effects, accuracy and sensitivity are paramount.

Method_Comparison cluster_criteria Key Experimental Considerations Start Need to Confirm Absence of Off-Target 5-mC Modification Sample Sample Amount & Quality Start->Sample Accuracy Data Accuracy & GC Bias Start->Accuracy EMseq Choose EM-seq Sample->EMseq Low Input / Degraded (e.g., cfDNA, FFPE) WGBS Choose WGBS Sample->WGBS High Input / High Quality Accuracy->EMseq High Accuracy Needed Uniform Coverage Critical Accuracy->WGBS Standard Accuracy (Acknowledge Bias)

Caption: Decision logic for selecting a methylation analysis method.

Experimental Protocols

Below are summarized protocols for performing off-target analysis using EM-seq and WGBS. These protocols are adapted for the specific purpose of identifying unintended methylation changes following a targeted methylation experiment.

Protocol 1: Off-Target Analysis using EM-seq

This protocol is based on the NEBNext® Enzymatic Methyl-seq kit.[5][9]

  • Sample Preparation & DNA Extraction :

    • Isolate high-quality genomic DNA from both the experimental (treated with 5-mC editor) and control (e.g., mock-transfected or treated with a non-targeting guide RNA) cells or tissues.

    • Quantify DNA using a fluorometric method (e.g., Qubit). A minimum of 100 pg is required.[3]

  • Library Preparation :

    • Fragment DNA to the desired size (e.g., 200-400 bp) using mechanical or enzymatic shearing.

    • Perform end repair, dA-tailing, and ligate EM-seq adapters using the provided reagents.

  • Enzymatic Conversion :

    • Step 1 (Protection): Incubate the adapter-ligated DNA with the TET2 enzyme and an Oxidation Enhancer. This converts 5-mC to 5-carboxycytosine (5caC) and glucosylates 5-hmC, protecting both from subsequent deamination.[3][9]

    • Step 2 (Deamination): Denature the DNA to make it single-stranded. Add the APOBEC enzyme to deaminate all unprotected cytosines to uracils.[5]

  • PCR Amplification :

    • Amplify the converted libraries using a specialized polymerase that can read uracil-containing templates (e.g., NEBNext Q5U). Use indexed primers for multiplexing.

    • Perform library quantification and quality control (e.g., via Bioanalyzer).

  • Sequencing & Data Analysis :

    • Sequence the libraries on an Illumina platform.

    • Align reads to a reference genome using a bisulfite-aware aligner (e.g., Bismark, bwa-meth), as the C-to-T conversion is identical to bisulfite sequencing.[9]

    • Call methylation status for each cytosine.

    • Perform differential methylation analysis between experimental and control samples to identify off-target differentially methylated regions (DMRs).

Protocol 2: Off-Target Analysis using WGBS

This protocol is a generalized workflow based on common pre-bisulfite library preparation kits.[8][16]

  • Sample Preparation & DNA Extraction :

    • Isolate high-quality genomic DNA from experimental and control samples. WGBS typically requires higher input amounts (e.g., 100 ng - 5 µg).

    • Quantify DNA using a fluorometric method.

    • Spike in 0.1-0.5% (w/w) unmethylated Lambda phage DNA to serve as a control for bisulfite conversion efficiency.[16]

  • Library Preparation (Pre-Bisulfite) :

    • Fragment DNA to the desired size (e.g., 250 bp).

    • Perform end repair, dA-tailing, and ligate methylated adapters. The adapters must be methylated to prevent their cytosines from being converted.[16]

    • Purify and size-select the adapter-ligated DNA.

  • Bisulfite Conversion :

    • Treat the DNA with sodium bisulfite using a commercial kit (e.g., Zymo EZ DNA Methylation-Lightning Kit). This involves incubation at high temperatures and chemical treatment that converts unmethylated cytosines to uracils but can also cause significant DNA degradation.[8]

    • Purify the bisulfite-converted DNA.

  • PCR Amplification :

    • Amplify the libraries using a polymerase tolerant of uracil.

    • Purify the final PCR product and perform quality control.

  • Sequencing & Data Analysis :

    • Sequence libraries on an Illumina platform. It is highly recommended to include a balanced library (e.g., from a standard genomic DNA sample) in a control lane on the same flow cell to ensure accurate base calling, as WGBS libraries have a skewed base composition (low 'C' content).[8]

    • Perform alignment, methylation calling, and differential methylation analysis as described for EM-seq. Evaluate the conversion rate of the Lambda phage spike-in to assess the efficiency of the bisulfite reaction.

References

Safety Operating Guide

Proper Disposal of 5-Methylcytidine-5'-triphosphate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methylcytidine-5'-triphosphate. While this compound is not classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is crucial to follow established laboratory protocols for chemical waste to minimize any potential environmental impact and maintain a culture of safety.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles

  • Standard laboratory coat

  • Nitrile gloves

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air.[1][2][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, making sure to lift the lower and upper eyelids. Consult a physician if irritation persists.[1][2][3]
Skin Contact Wash the affected area with soap and water.[1][3]
Ingestion Rinse the mouth with water.[1][2][3]

Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and collect it for proper disposal. Ensure the area is well-ventilated.[1][3][4] Clean the contaminated surfaces and objects thoroughly, observing environmental regulations.[2][3][4]

Disposal Procedures for this compound

The following step-by-step process outlines the recommended disposal procedures for unused or waste this compound and its empty containers.

Step 1: Waste Collection and Segregation

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled waste container. While some institutions may permit the disposal of non-hazardous aqueous solutions down the sanitary sewer, it is best practice to collect them as chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5][6] Do not mix this waste with other incompatible waste streams, such as organic solvents or heavy metals.[5][7]

  • Solid Waste: Dispose of any solid this compound as chemical waste.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated solid waste container.

Step 2: Labeling of Waste Containers

  • Clearly label the waste container with its contents, including the full chemical name ("Aqueous waste with this compound") and the approximate concentration and volume.

  • Follow your institution's specific labeling requirements for non-hazardous chemical waste.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1][6]

  • Ensure the storage area is secure and away from incompatible materials.

Step 4: Disposal of Empty Containers

  • A container that held this compound can be disposed of as regular trash after it has been thoroughly emptied, leaving as little residue as possible.[2]

  • It is recommended to triple-rinse the empty container with a suitable solvent (such as water). The first rinse should be collected and disposed of as hazardous waste.[4]

  • Before discarding the container, deface or remove the original label to prevent misidentification.[2][4]

Step 5: Arranging for Waste Pickup

  • Once the waste container is full, or in accordance with your institution's guidelines, contact your EHS department to arrange for a waste pickup.[1]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for determining the proper disposal route for this compound and associated materials.

G start Start: this compound Waste waste_type Identify Waste Type start->waste_type aqueous_waste Aqueous Solution waste_type->aqueous_waste Liquid solid_waste Solid Chemical waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware collect_aqueous Collect in Labeled Aqueous Waste Container aqueous_waste->collect_aqueous collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid rinse_container Triple-Rinse Container empty_container->rinse_container contaminated_labware->collect_solid contact_ehs Store in Satellite Accumulation Area and Contact EHS for Pickup collect_aqueous->contact_ehs collect_solid->contact_ehs collect_rinse Collect First Rinseate as Chemical Waste rinse_container->collect_rinse dispose_container Dispose of Container in Regular Trash (Deface Label) rinse_container->dispose_container collect_rinse->collect_aqueous end End of Disposal Process dispose_container->end contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for local requirements.

References

Personal protective equipment for handling 5-Methylcytidine-5'-triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 5-Methylcytidine-5'-triphosphate (5-Me-CTP) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.

Essential Safety and Logistical Information

This compound is a modified nucleoside triphosphate used in various molecular biology applications, including in vitro transcription to produce modified RNA with reduced immunogenicity and increased stability.[1] While Safety Data Sheets (SDS) from multiple suppliers indicate that 5-Me-CTP is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it is imperative to adhere to good industrial hygiene and safety practices.[2][3]

Key Safety Points:

  • Hazard Classification: Not considered hazardous. The product contains no substances at concentrations deemed hazardous to health.[2][3]

  • Toxicological Data: Specific toxicological test data for this substance is largely unavailable.[4] Therefore, it should be handled with the care afforded to all laboratory chemicals.

  • First Aid:

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting both upper and lower eyelids. Consult a physician.[3][4][5]

    • Skin Contact: Wash the affected area with soap and water.[3][5]

    • Inhalation: Move the person to fresh air.[3][5]

    • Ingestion: Rinse mouth with water.[3][5]

  • Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[5] Refer to the product's Certificate of Analysis for specific storage temperature recommendations.

Personal Protective Equipment (PPE) Protocol

A risk assessment should always be performed to determine the appropriate PPE for the specific procedures being conducted.[6] The following table summarizes the recommended PPE for handling 5-Me-CTP.

Activity Required PPE Rationale
Low-Volume Handling / Aliquoting • Nitrile Gloves• Safety Glasses with Side Shields• Lab CoatPrevents incidental skin contact and protects eyes from minor splashes.[7][8][9]
High-Volume Handling / Potential for Splash • Nitrile Gloves (Double-gloving recommended)• Chemical Splash Goggles• Lab Coat• Face Shield (optional, based on risk assessment)Provides enhanced protection for skin and eyes against splashes when handling larger quantities.[8][10]
General Laboratory Presence • Lab Coat• Safety Glasses• Closed-toe shoes and long pantsStandard laboratory attire to prevent contamination of personal clothing and protect against unforeseen hazards.[8][9]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the standard procedure for safely handling 5-Me-CTP, from receiving to experimental use.

Step 1: Preparation and Area Setup

  • Designate a clean work area, preferably a laboratory bench or a biosafety cabinet if working with other sensitive biological materials.

  • Ensure that an eyewash station and safety shower are accessible.[5]

  • Assemble all necessary materials: 5-Me-CTP, nuclease-free water or buffer, pipettes, and sterile, nuclease-free tubes.

  • Don the appropriate PPE as specified in the table above. At a minimum, this includes a lab coat, safety glasses, and nitrile gloves.[8]

Step 2: Reconstitution and Aliquoting

  • If the product is lyophilized, briefly centrifuge the vial to collect the powder at the bottom.

  • If the product is a solution, it may adhere to the lid or walls of the container. Centrifuge briefly to collect the liquid at the bottom before opening.

  • Carefully open the container to avoid spills or aerosol generation.

  • Reconstitute or dilute the 5-Me-CTP using the appropriate volume of nuclease-free water or buffer as per your experimental protocol.

  • Pipette the solution slowly and carefully to avoid splashing.

  • Aliquot the solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.

  • Clearly label all aliquots with the compound name, concentration, and date.

Step 3: Post-Handling

  • Securely close all containers.

  • Wipe down the work area with an appropriate cleaning agent (e.g., 70% ethanol).

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection.

  • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[9]

Disposal Plan

While 5-Me-CTP is not classified as hazardous waste, all chemical waste should be disposed of responsibly and in accordance with institutional and local regulations.[3][11]

Step-by-Step Disposal Procedure:

  • Unused Product: Dispose of any unwanted or expired 5-Me-CTP through your institution's chemical waste program. Do not pour it down the drain.

  • Contaminated Consumables: All used pipette tips, tubes, and gloves that have come into contact with the chemical should be collected in a designated laboratory waste container.

  • Empty Containers: Do not reuse empty containers.[11] Dispose of them in the appropriate laboratory waste stream.

  • Waste Segregation: Follow your institution's guidelines for segregating chemical waste from other waste streams (e.g., biological or regular trash).

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling 5-Me-CTP in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Set up Clean Workspace don_ppe Don PPE: Lab Coat, Gloves, Eyewear prep_area->don_ppe reconstitute Reconstitute / Dilute don_ppe->reconstitute aliquot Aliquot for Use reconstitute->aliquot cleanup Clean Work Area aliquot->cleanup remove_ppe Remove PPE cleanup->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands dispose_waste Dispose of Waste per Local Regulations wash_hands->dispose_waste

Fig 1. Safe handling workflow for 5-Me-CTP.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.